Nigericin

Catalog No.
S548943
CAS No.
28380-24-7
M.F
C40H68O11
M. Wt
725.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nigericin

CAS Number

28380-24-7

Product Name

Nigericin

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

Molecular Formula

C40H68O11

Molecular Weight

725.0 g/mol

InChI

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1

InChI Key

DANUORFCFTYTSZ-SJSJOXFOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC

The exact mass of the compound Nigericin is 724.47616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans. It belongs to the ontological category of polycyclic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Nigericin as a K+/H+ Antiporter - Mechanisms, Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin

This compound is a polyether ionophore antibiotic derived from Streptomyces hygroscopicus that was first isolated from soil samples collected in Nigeria during the 1950s [1]. This complex molecule with the chemical formula C₄₀H₆₈O₁₁ and molar mass of 724.973 g·mol⁻¹ has become an indispensable research tool in cell biology and immunology [1]. As a secondary metabolite, this compound belongs to the class of polyether ionophores that exhibit a remarkable ability to transport ions across biological membranes [2]. Its structure was first elucidated through X-ray crystallography in 1968, revealing a molecular architecture optimized for ion binding and transport [1] [3].

The discovery of this compound's ionophoric properties revolutionized our understanding of cellular ion homeostasis and its role in various physiological processes. Initially used as an antibiotic effective against gram-positive bacteria, this compound has found broader applications in scientific research, particularly in studies of cellular signaling, inflammasome activation, and ion homeostasis [1] [4]. Its ability to specifically facilitate the exchange of potassium ions for protons across lipid bilayers without generating membrane potential changes makes it a unique tool for dissecting complex cellular processes involving ionic fluxes [5].

Basic Chemical and Physical Properties

Table 1: Fundamental characteristics of this compound

Property Description
Chemical Formula C₄₀H₆₈O₁₁
Molar Mass 724.973 g·mol⁻¹
Source Streptomyces hygroscopicus
Ion Transport Specificity K⁺, H⁺, Pb²⁺
Primary Mechanism Electroneutral K⁺/H⁺ antiport
Other Names Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464

This compound functions as a carrier-type ionophore that specifically "antiports" potassium ions in exchange for protons [6]. This process allows both ions to flow down their electrochemical gradients without incurring a net electrical charge, making the exchange electroneutral and thermodynamically favorable [6]. The oxygen functions of nigerisin are concentrated at the center of its structure, where it forms coordination complexes with K⁺, enabling the transport of K⁺ across lipid bilayers [4]. This transport leads to a decrease in intracellular K⁺ concentration and an increase in H⁺ concentration, fundamentally altering the intracellular ionic landscape [4].

The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. DSM4137, revealing fascinating insights into its production [2]. Research indicates that an unusual ketosynthase-like protein (KSX) transfers the initially formed linear polyketide chain to a discrete acyl carrier protein (ACPX) for oxidative cyclization during this compound biosynthesis [2]. Deletion of this gene cluster completely abolishes the production of both this compound and the closely related metabolite abierixin, confirming its essential role in this compound biosynthesis [2].

Molecular Mechanism of Ion Transport

Fundamental Antiport Mechanism

This compound operates as a mobile carrier ionophore that facilitates the coupled exchange of intracellular potassium ions for extracellular protons in a 1:1 stoichiometric ratio [6] [5]. This electroneutral exchange occurs without the net movement of electrical charge across the membrane, distinguishing it from electrogenic ion transporters that generate membrane potential changes [6]. The molecular architecture of this compound features heterocyclic oxygen-containing rings that form a hydrophobic interior perfectly sized for coordinating potassium ions [5].

The transport cycle begins when the protonated form of this compound (this compound-H) diffuses across the membrane to the intracellular side, where it encounters the higher pH environment of the cytosol [5]. This prompts this compound to release its proton and bind a potassium ion instead, forming a neutral this compound-K complex [5]. This neutral complex then diffuses back across the membrane to the extracellular side, where the lower pH environment causes the potassium ion to be released in exchange for a proton, completing the cycle [6] [5]. This continuous cycling effectively equalizes the K⁺ and H⁺ concentration gradients across the membrane, with the final ion distributions depending on the experimental conditions [5].

G extracellular Extracellular Space (low pH, high H+) extracellular->extracellular K+ released H+ bound membrane Lipid Membrane extracellular->membrane This compound-H (protonated) membrane->extracellular This compound-K intracellular Intracellular Space (high pH, high K+) membrane->intracellular This compound-H intracellular->membrane This compound-K (K+ complex) intracellular->intracellular H+ released K+ bound

This compound operates through an electroneutral exchange cycle, transporting H+ inward and K+ outward across the membrane without net charge movement.

Structural Basis of Ion Selectivity and Binding

The molecular structure of this compound enables remarkable ion selectivity through its precisely arranged oxygen atoms that form a coordination sphere ideal for binding potassium ions [5]. When this compound binds a cation, it loses a proton and cyclizes to form a structure similar to valinomycin, with the oxygen atoms creating a hydrophobic interior that shields the ion during transport [5]. This structural arrangement allows this compound to selectively transport K⁺ over other biologically relevant cations, with a preference ranking of K⁺ > Na⁺ [5].

The coordination chemistry of this compound involves the formation of stable complexes with monovalent metal cations where the coordination is always accompanied by a pseudo-cyclic structure stabilized by 'head-to-tail' intramolecular hydrogen bonds between the carboxylate anion and hydroxyl groups [4]. Only uncharged molecules containing metal cations or protons can pass through the cell membrane, explaining why the this compound-K complex can freely diffuse across the lipid bilayer [4]. This structural insight clarifies why this compound effectively dissipates both K⁺ and proton gradients, particularly where they run in opposite directions across cellular membranes [6].

Biological Consequences and Signaling Pathways

Cellular Ionic Homeostasis Disruption

The K⁺/H⁺ antiport activity of this compound has profound effects on cellular ionic homeostasis, primarily through potassium efflux and intracellular acidification [6] [4]. Mammalian cells expend approximately 70% of their total energy budget maintaining transmembrane ion gradients, creating a high potassium (~140 mM) and low sodium (~5-15 mM) environment in the cytosol relative to the extracellular space [6]. This compound rapidly collapses these carefully maintained gradients by facilitating the downhill movement of K⁺ out of the cell in exchange for H⁺ moving into the cell [6].

This disruption of ionic homeostasis activates multiple stress signaling pathways and cellular sensors that monitor intracellular ion concentrations [6]. The depletion of cytosolic potassium below a critical threshold (estimated at >20% of normal levels) serves as a danger signal recognized by innate immune sensors [6]. Additionally, the acidification of the cytosol affects numerous enzymatic processes and can trigger acidosis-induced cellular stress responses [4]. These combined effects make this compound a potent inducer of various cell death pathways, depending on the cellular context and expression of specific sensors and effectors [6] [7].

Table 2: Cellular effects of this compound-induced ionic changes

Parameter Effect Consequence
Cytosolic K⁺ Decreased (>20% depletion) Activation of stress sensors NLRP3/NLRP1
Cytosolic H⁺ Increased (acidification) Inhibition of pH-sensitive enzymes
Membrane Potential Unchanged (electroneutral) No direct effect on electrical properties
Ribosomal Function Impaired elongation Inhibition of protein synthesis
Golgi Organization Disrupted Altered protein trafficking and modification
Inflammasome Activation Pathways

This compound's ability to activate inflammasomes represents one of its most significant biological effects, though the specific pathway engaged depends on cell type and expression of inflammasome components [6]. In hematopoietic cells such as macrophages and monocytes, this compound primarily activates the NLRP3 inflammasome through potassium efflux [6] [8]. The NLRP3 inflammasome forms a multiprotein complex with the adapter protein ASC (PYCARD) and procaspase-1, leading to self-cleavage of procaspase-1 to active caspase-1 [8]. This process enables the proteolytic activation of proinflammatory cytokines IL-1β and IL-18, and cleavage of gasdermin D to induce pyroptotic cell death [6] [8].

In non-hematopoietic cells, particularly epithelial cells of the skin, nasal, and corneal tissues, this compound activates the NLRP1 inflammasome through a distinct mechanism involving the ribotoxic stress response [6]. Here, this compound-induced potassium efflux inhibits the elongation stage of protein synthesis by depleting cytosolic potassium ions, which are essential for ribosomal function [6]. This ribosomal stalling activates the stress sensor kinase ZAKα, leading to phosphorylation of p38 and JNK, and subsequent hyperphosphorylation of the NLRP1 linker domain, triggering NLRP1 inflammasome assembly [6].

G cluster_Hematopoietic Hematopoietic Cells cluster_NonHematopoietic Non-Hematopoietic Cells This compound This compound K_Efflux K+ Efflux This compound->K_Efflux NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Ribosome Ribosome Stalling K_Efflux->Ribosome Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b IL-1β Secretion Caspase1->IL1b ZAKa ZAKα Activation Ribosome->ZAKa RSR Ribotoxic Stress Response ZAKa->RSR NLRP1 NLRP1 Inflammasome RSR->NLRP1 Pyroptosis2 Pyroptosis NLRP1->Pyroptosis2

This compound activates different inflammasome pathways depending on cell type, with hematopoietic cells primarily engaging NLRP3 and non-hematopoietic cells activating NLRP1 via the ribotoxic stress response.

Alternative Cell Death Pathways

Beyond inflammasome activation, this compound can induce other forms of cell death depending on the cellular context and expression of specific executors [7]. In human keratocytes, this compound has been shown to induce paraptosis-like cell death rather than canonical pyroptosis [7]. This alternative cell death pathway is characterized by extensive cytoplasmic vacuolation, absence of caspase-3 activation, lack of endoplasmic reticulum (ER) stress markers, and increased accumulation of the autophagic marker LC3-II [7].

Proteomic analysis of this compound-treated keratocytes revealed the absence of key components of the canonical pyroptosis pathway, including proteins involved in inflammasome assembly and members of the gasdermin (GSDM) family [7]. Instead, this compound treatment led to significant alterations in Golgi apparatus organization, mitochondrial membrane potential, and lysosomal integrity [7]. This paraptosis-like cell death represents an alternative mechanism of this compound-induced cytotoxicity, particularly in cells that lack the complete machinery for pyroptotic execution [7].

Experimental Protocols and Methodologies

Inflammasome Activation in Macrophages

The following protocol outlines the standard approach for studying this compound-induced NLRP3 inflammasome activation in macrophage cell lines:

Materials and Reagents:

  • Macrophage cell line (THP-1, J774A.1, or bone marrow-derived macrophages)
  • This compound (typically prepared as 1-10 mM stock in ethanol or DMSO)
  • LPS (for priming)
  • Extracellular buffer: 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, pH 7.4
  • Caspase-1 inhibitor (e.g., belnacasan/VX-765 or Z-YVAD-FMK)
  • NLRP3 inhibitor (MCC950, 1 μM)
  • ELISA kits for IL-1β and IL-18

Procedure:

  • Cell priming: Differentiate and plate macrophages at appropriate density (1.5 × 10⁵ cells per well in 24-well plate) and incubate overnight. Prime cells with LPS (100 ng/mL) for 3-4 hours to induce pro-IL-1β expression [8].

  • This compound treatment: Replace medium with extracellular buffer. Treat cells with this compound (typically 1-20 μM) for 30 minutes to 2 hours. Include controls with caspase-1 inhibitor (10 μM, pre-treated 1 hour before this compound) or NLRP3 inhibitor MCC950 (1 μM, pre-treated 3 hours before this compound) [6] [8].

  • Sample collection: Collect culture supernatants for cytokine analysis by centrifugation at 1000 × g for 10 minutes to remove cellular debris. Clarified supernatants can be aliquoted and stored at -80°C until analysis [7].

  • Cell lysate preparation: Lyse cells with 1% Triton X-100 or RIPA buffer for 30 minutes to analyze intracellular proteins or inflammasome components [8].

  • Analysis:

    • Quantify IL-1β and IL-18 release using ELISA according to manufacturer's protocols [7]
    • Analyze cell death by LDH release assay or propidium iodide uptake
    • Assess GSDMD cleavage and caspase-1 activation by western blotting
    • Monitor ASC speck formation by microscopy in cells expressing ASC-GFP [6]

Key Considerations:

  • This compound-induced pyroptosis in macrophages is completely abrogated by MCC950, confirming NLRP3 dependence [6]
  • The EC₅₀ for this compound in IL-1β secretion is approximately 1.38 ± 0.28 μM in primary cells [6]
  • Potassium supplementation in extracellular buffer (e.g., 30-50 mM KCl) can inhibit this compound-induced NLRP3 activation by reducing potassium efflux [6]
NLRP1 Activation in Epithelial Cells

This protocol describes the methodology for studying this compound-induced NLRP1 inflammasome activation in primary epithelial cells:

Materials and Reagents:

  • Primary human keratinocytes, nasal epithelial cells (HNECs), or corneal epithelial cells (HCEs)
  • This compound (1-10 mM stock in ethanol or DMSO)
  • Extracellular buffer with varying KCl concentrations
  • ZAKα inhibitor (e.g., necrostatin-1)
  • p38 inhibitor (e.g., SB203580)
  • CRISPR/Cas9 components for NLRP1 knockout

Procedure:

  • Cell culture: Plate primary epithelial cells at appropriate density and culture until 70-80% confluent. Serum-starve if necessary for synchronization [6].

  • Genetic validation: Validate NLRP1 dependence using CRISPR/Cas9-mediated NLRP1 knockout cells. Confirm knockout by western blotting and functional assays [6].

  • This compound treatment: Treat cells with this compound (1-10 μM) for 2-4 hours in standard extracellular buffer or high-K⁺ buffer (e.g., 30-50 mM KCl) to test potassium efflux dependence [6].

  • Inhibitor studies: Pre-treat cells with ZAKα inhibitor (e.g., necrostatin-1, 10-50 μM) or p38 inhibitor (SB203580, 10-20 μM) for 1 hour before this compound addition to probe mechanism [6].

  • Analysis:

    • Measure IL-18 secretion by ELISA (primary readout for NLRP1)
    • Assess pyroptosis by LDH release, propidium iodide uptake, or membrane swelling
    • Analyze GSDMD cleavage by western blotting
    • Monitor ribosomal stalling and ZAKα activation by phospho-p38 and phospho-JNK western blotting [6]

Key Considerations:

  • Primary keratinocytes show higher sensitivity to this compound than immortalized N/TERT-1 cells [6]
  • TNFα priming can boost this compound-induced pyroptosis in less sensitive epithelial cell lines [6]
  • This compound-driven inflammasome assembly and pyroptosis in epithelial cells are abrogated by caspase-1 inhibition but insensitive to NLRP3 inhibitor MCC950 [6]
Bacterial Killing Assays in Macrophages

This protocol assesses this compound's NLRP3-independent bacterial killing activity in macrophages:

Materials and Reagents:

  • Raw 264.7 macrophages (PYCARD/ASC-deficient) or J77 cells
  • Bacterial strain (e.g., Citrobacter rodentium for murine cells)
  • This compound (20 μM working concentration)
  • Gentamicin (20 μg/mL for killing extracellular bacteria)
  • siRNA for p38 and IFNγ
  • ATP (2.5 mM as positive control)
  • Caspase-1 inhibitor YVAD (10 μM)

Procedure:

  • Cell preparation: Seed Raw 264.7 or J77 macrophages at 2 × 10⁵ cells per well in 24-well plates and culture overnight [8].

  • Gene knockdown: Transfert cells with siRNA targeting p38, IFNγ, or scrambled control using Lipofectamine 2000 according to manufacturer's instructions. Use 100 pmol siRNA for efficient knockdown, verified by western blotting after 48 hours [8].

  • Bacterial infection: Inoculate macrophages with bacteria at MOI 1:10 for 2 hours in serum-free DMEM [8].

  • This compound treatment: Add this compound (20 μM) or ATP control (2.5 mM) 1.5 hours post-infection for 30 minutes [8].

  • Elimination of extracellular bacteria: Remove medium and treat with gentamicin (20 μg/mL) for 3 hours to kill non-internalized bacteria [8].

  • Bacterial enumeration: Lyse cells with 1% Triton X-100 for 30 minutes. Plate serial dilutions of lysates on LB agar and count colonies after overnight incubation to calculate intracellular CFU/mL [8].

Key Considerations:

  • This compound enhances bacterial killing in ASC-deficient macrophages, confirming NLRP3-independent mechanism [8]
  • This pathway involves p38 and IFNγ signaling, as demonstrated by siRNA knockdown experiments [8]
  • NLRP3 inhibitor MCC950 (1 μM) does not affect this compound-mediated bacterial clearance, further confirming NLRP3 independence [8]

Table 3: Key differences between this compound-induced pathways in various experimental systems

Parameter NLRP3 in Macrophages NLRP1 in Epithelial Cells Bacterial Killing (NLRP3-independent)
Key Sensor NLRP3 NLRP1 Unknown (p38/IFNγ-dependent)
Adaptor ASC/PYCARD ASC Not required
Primary Readout IL-1β secretion IL-18 secretion Reduced intracellular bacterial CFU
Caspase Involvement Caspase-1 Caspase-1 Caspase-1 independent
Key Inhibitors MCC950, K⁺ supplementation ZAKα inhibitors, p38 inhibitors p38/IFNγ siRNA
Cell Type Specificity Hematopoietic cells Epithelial cells Macrophages

Research Applications and Technical Uses

Golgi Structure and S-acylation Studies

Recent research has revealed that this compound provides a sensitive gating mechanism that controls NLRP3 access to the Golgi apparatus through effects on S-acylation [9]. NLRP3 membrane association is critically dependent on S-acylation of a highly conserved cysteine residue (Cys-130), which traps NLRP3 in a dynamic S-acylation cycle at the Golgi [9]. This compound-induced alterations in Golgi organization and function cause a breakdown in Golgi structure, potentially limiting the ability of Golgi-resident thioesterase enzymes to encounter NLRP3 and de-acylate it [9].

This immobilization of NLRP3 on the Golgi through reduced de-acylation represents a novel mechanism by which this compound influences inflammasome signaling [9]. Researchers can exploit this property to study protein trafficking, Golgi structure-function relationships, and the role of S-acylation in regulating immune signaling pathways. The identification of a series of hydrophobic residues preceding Cys-130 that act in conjunction with the polybasic region to facilitate Cys-130 dependent Golgi enrichment provides additional targets for mechanistic studies of NLRP3 regulation [9].

Intracellular pH Calibration Technique

The high-[K⁺]/nigericin technique represents one of the most popular applications of this compound in experimental cell physiology [5]. This approach enables researchers to clamp intracellular pH (pHi) to predetermined values for calibrating pH-sensitive fluorescent dyes:

Procedure:

  • Expose cells to high-potassium calibration solutions with [K⁺]₀ matched to estimated [K⁺]ᵢ
  • Add this compound (10-20 μM) to facilitate K⁺/H⁺ exchange
  • Adjust extracellular pH (pH₀) to desired values across a physiological range (e.g., pH 6.2-8.2)
  • Measure fluorescence of pH-sensitive dyes (e.g., BCECF, SNARF) at each pH value
  • Generate a calibration curve of fluorescence ratio vs. pH [5]

Critical Considerations:

  • When [K⁺]₀ matches [K⁺]ᵢ, pHi should equal pH₀ in the presence of this compound [5]
  • Complete cleansing of the perfusion system after calibration is essential to remove this compound traces that interfere with subsequent pHi regulation experiments [5]
  • Even trace this compound contamination can mimic K⁺/H⁺ exchange activity and increase "background acid loading" [5]
  • This technique has been successfully applied for calibrating GFP-based sensors and other pH-sensitive fluorophores [5]
Cancer Research and Therapeutic Applications

This compound exhibits promising anti-cancer activity in various cancers through multiple mechanisms [4]. As a single agent or in combination with other anti-cancer drugs, this compound shows efficacy in vitro and in vivo primarily by decreasing intracellular pH (pHi) through its H⁺/K⁺ exchange activity [4]. Additional anti-cancer mechanisms include:

  • Inactivation of Wnt/β-catenin signaling: this compound decreases expression of key Wnt pathway components including pLRP6, LRP6, Axin 1, and Wnt 5a/b [4]
  • Blockade of Androgen Receptor (AR) signaling: Particularly relevant in prostate cancer models [4]
  • Activation of Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathways: Contributing to pro-apoptotic signaling [4]
  • Targeting of Cancer Stem Cells (CSCs): this compound specifically targets putative CSCs in many cancer types [4]
  • Synergistic effects with photodynamic therapy: Enhancing cancer cell sensitization to treatment [4]

Other anti-cancer mechanisms of this compound include influencing mitochondrial membrane potentials, inducing increased drug accumulation and autophagy, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs [4]. Recent studies using next-generation sequencing and bioinformatics approaches have provided novel mechanistic insights into this compound's effects on cancer cells, particularly in pancreatic cancer models [4].

Conclusion

This compound serves as a versatile and indispensable research tool with a well-characterized mechanism as a K⁺/H⁺ antiporter. Its ability to facilitate electroneutral exchange of potassium for protons across biological membranes enables researchers to manipulate intracellular ion concentrations and study downstream cellular responses. The continuing discovery of novel this compound-activated pathways, including NLRP1 inflammasome activation through the ribotoxic stress response and NLRP3-independent bacterial killing mechanisms, underscores the complexity of cellular responses to ionic stress.

References

Comprehensive Technical Guide: Nigericin Biosynthetic Gene Cluster in Streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Its Biosynthetic Significance

This compound is a prominent polyether ionophore antibiotic first discovered in the mid-20th century, characterized by a complex molecular structure (C₄₀H₆₈O₁₁) featuring multiple tetrahydrofuran and tetrahydropyran rings connected to a carboxylic acid terminus. This unique architecture enables this compound to function as a potent ionophore with exceptional ability to form lipid-soluble complexes with monovalent cations, particularly K⁺ and H⁺, and transport them across biological membranes. This ionophoric activity disrupts cellular ion gradients and pH homeostasis, leading to loss of membrane integrity and ultimately cell death. Due to these properties, this compound has attracted significant research interest across multiple fields including microbiology, cell biology, and cancer research [1].

The bioactivity profile of this compound encompasses broad-spectrum antimicrobial effects against Gram-positive bacteria and fungi, with recent studies revealing potent antitumor properties. Research has demonstrated that this compound can suppress colorectal cancer metastasis, inhibit the proliferation of cancer stem cells in various tumor types both in vitro and in vivo, and overcome multidrug resistance mechanisms in lung cancer cells [1]. Additionally, this compound functions as an inflammasome-inducing agent and exhibits antimalarial activity, further expanding its potential therapeutic applications [1]. From an industrial perspective, polyether antibiotics like this compound have significant commercial applications in veterinary medicine for controlling coccidiosis in animal husbandry [2].

The biosynthesis of this compound in Streptomyces represents a fascinating example of modular polyketide assembly followed by oxidative cyclization to form the characteristic polyether structure. The growing understanding of this compound biosynthesis has implications for both fundamental natural product biochemistry and applied metabolic engineering for increased production or structural diversification. This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster (BGC), its regulation, experimental manipulation, and strategies for production optimization relevant to researchers and drug development professionals.

Genetic Organization of the this compound Biosynthetic Cluster

Genomic Localization and Core Architecture

The this compound biosynthetic gene cluster (nig cluster) has been identified in several Streptomyces species, including Streptomyces sp. DSM4137, Streptomyces malaysiensis F913, Streptomyces violaceusniger, and Streptomyces youssoufiensis [3] [2] [4]. The cluster spans approximately 95.7 kilobases in Streptomyces violaceusniger and exhibits high synteny among different producing strains, indicating strong evolutionary conservation [4]. The core nig cluster typically contains 20-25 genes responsible for the assembly, modification, regulation, and resistance mechanisms associated with this compound production.

The nig cluster follows a type I modular polyketide synthase (PKS) organization, where large multifunctional enzymes composed of multiple modules sequentially incorporate and modify extender units to build the polyketide backbone. This biosynthetic machinery is complemented by genes encoding accessory enzymes for oxidative cyclization, methylation, and other tailoring reactions that convert the linear polyketide chain into the mature polyether structure [3] [4].

Key Genetic Components and Their Functions

Table 1: Core genes in the this compound biosynthetic cluster and their functions

Gene Protein Function Domain Organization
nigAI-nigAVI Polyketide Synthase Polyketide chain elongation KS-AT-DH-ER-KR-ACP (varying domains per module)
nigE Acyltransferase Loading of starter unit AT domain
nigCI, nigCII Cytochrome P450 Oxidative cyclization Heme-binding domain
nigD Methyltransferase O-methylation SAM-binding domain
nigR SARP family regulator Pathway-specific transcription N-terminal HTH, C-terminal BTAD
nigB Dehydratase Dehydration during chain processing DH domain

A distinctive feature of the nig cluster is the presence of unusual ketosynthase-like protein (KSX) and a discrete acyl carrier protein (ACPX) that work in concert to transfer the initially formed linear polyketide chain for oxidative cyclization. Experimental evidence from gene deletion studies confirms that this KSX-ACPX system is essential for polyether formation, as deletion of either component effectively abolishes this compound production [3]. This mechanism appears to be conserved across polyether biosynthetic pathways, including those for monensin and nanchangmycin [3].

The oxidative cyclization steps, crucial for forming the characteristic ether rings of this compound, are catalyzed by cytochrome P450 enzymes encoded by nigCI and nigCII. These enzymes epoxidize specific double bonds in the linear polyketide intermediate, followed by spontaneous or enzyme-catalyzed ring closure through epoxide opening. Additional tailoring enzymes such as O-methyltransferases (nigD) introduce final structural modifications to complete this compound biosynthesis [4].

Biosynthetic Pathway and Enzymatic Cascade

Polyketide Assembly and Chain Elongation

The linear polyketide intermediate undergoes stereospecific reduction at various positions determined by the KR, DH, and ER domains present in each module. The sequential action of these modules produces a full-length poly-β-keto intermediate that remains covalently tethered to the ACP domain of the final module. This linear intermediate contains precisely positioned hydroxyl groups and double bonds that will subsequently undergo oxidative cyclization to form the characteristic ether rings of this compound [3].

Oxidative Cyclization and Tailoring Reactions

The KSX-ACPX system plays a critical role in transferring the linear polyketide chain from the PKS to the cyclization machinery. KSX acts as a transacylation catalyst that recognizes the completed polyketide chain on the final ACP domain of the PKS and transfers it to the discrete ACPX carrier protein. This chain transfer represents a key branching point between linear polyketide assembly and oxidative cyclization [3].

The cytochrome P450 enzymes NigCI and NigCII then catalyze the regio- and stereoselective epoxidation of specific double bonds in the linear polyketide chain. These epoxide intermediates spontaneously undergo endo-tet cyclization via epoxide opening to form the tetrahydrofuran and tetrahydropyran rings characteristic of this compound. The exact sequence of epoxidation and cyclization steps determines the final ring topology and stereochemistry of the mature polyether [4].

Final tailoring reactions include O-methylation catalyzed by NigD, which introduces methoxy groups at specific positions of the molecule. The completed this compound molecule is then released from the ACPX carrier, though the exact mechanism of product release remains to be fully elucidated. The biosynthetic pathway also produces related metabolites such as epithis compound, abierixin, and grisorixin methyl ester through variations in the tailoring reactions or starter unit selection [1].

Regulatory Mechanisms Controlling this compound Biosynthesis

Pathway-Specific Regulation by NigR

The nig cluster contains a single pathway-specific regulatory gene, nigR, which encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional activator. NigR contains an N-terminal DNA-binding domain with a helix-turn-helix motif (amino acids 19-96) that recognizes and binds specific promoter sequences, and a C-terminal bacterial transcriptional activation domain (amino acids 103-248) that recruits RNA polymerase to initiate transcription of biosynthetic genes [2].

Functional characterization through gene disruption experiments has demonstrated that NigR is absolutely essential for this compound production. Disruption of nigR completely abolishes this compound biosynthesis, while complementation restores production, confirming its indispensable role as a positive regulator. Transcriptional analyses using RT-PCR revealed that NigR is required for the expression of all structural genes in the nig cluster, indicating it functions as a master regulator of the biosynthetic pathway [2].

Overexpression of nigR leads to significantly enhanced this compound production, with engineered strains achieving titers up to 0.56 g/L – representing the highest this compound titer reported to date. Quantitative RT-PCR analyses demonstrated that structural genes in the nig cluster are markedly upregulated in nigR overexpression strains, providing further evidence that NigR activates this compound production primarily through transcriptional activation of biosynthetic genes [2].

Table 2: Regulatory genes influencing this compound biosynthesis

Regulatory Gene Regulator Family Function Effect on Production
nigR SARP Pathway-specific activator Essential for biosynthesis
afsR SARP (global) Pleiotropic regulator Indirect enhancement
bldA tRNA Translational control Affects NigR translation
hrdB Sigma factor RNA polymerase subunit General metabolism
Global Regulatory Networks and Environmental Cues

Beyond pathway-specific regulation, this compound biosynthesis is integrated into broader global regulatory networks that coordinate secondary metabolism with physiological and environmental conditions. The presence of a rare TTA codon in position 22 of the nigR coding sequence indicates that its translation depends on the bldA tRNA, effectively linking this compound production to the nutritional status and morphological development of the producing organism [2].

Cultural conditions significantly influence this compound production, with factors such as carbon source, pH, and metal ion availability modulating biosynthetic output. Optimization studies have demonstrated that solid-state fermentation generally yields higher this compound production compared to submerged fermentation, with specific media such as R5 medium supporting particularly high titers [5] [1]. The pH optimum for this compound production falls in the neutral to slightly alkaline range (pH 7-8), while extreme acidity (pH 5) or alkalinity (pH 11) substantially reduces yields [1].

Co-culture experiments have revealed that microbial interactions can stimulate this compound production, likely through interspecies signaling that activates regulatory pathways. Similarly, the addition of specific metal ions such as Fe²⁺ can enhance this compound titers, suggesting potential roles in enzyme activation or regulatory signaling. These environmental and physiological factors ultimately integrate with the transcriptional regulation mediated by NigR to fine-tune this compound production in response to cellular and extracellular conditions [1].

Experimental Protocols for Genetic Manipulation

Gene Disruption and Complementation Studies

Functional characterization of genes within the nig cluster typically involves targeted gene disruption followed by phenotypic analysis. The standard protocol involves: (1) Amplifying internal fragments (500-800 bp) of the target gene using genomic DNA as template; (2) Cloning the fragment into a suicide vector such as pKC1139 or pSET152; (3) Introducing the construct into the wild-type Streptomyces strain via intergeneric conjugation with E. coli ET12567/pUZ8002; (4) Selecting for single-crossover integrants using appropriate antibiotics; and (5) Verifying the disruption by PCR and Southern blot analysis [2].

For regulatory genes like nigR, complementation experiments are essential to confirm that observed phenotypes result specifically from the targeted disruption. Complementation typically involves introducing an intact copy of the gene with its native promoter into a neutral site (such as the ΦBT1 attachment site) of the chromosome using integration vectors like pSET152. The complemented strain should show restoration of this compound production to confirm the gene's function [2].

Overexpression and Production Enhancement

To enhance this compound production through regulatory gene overexpression, the following protocol has been successfully employed: (1) Amplify the coding sequence of nigR from genomic DNA; (2) Clone the gene into an expression vector under control of a strong constitutive promoter such as hrdB or kasOp; (3) Introduce the construct into the wild-type strain via conjugation; (4) Verify expression of the regulator by quantitative RT-PCR; and (5) Quantify this compound production in the engineered strain compared to controls using HPLC-ELSD [2].

For quantitative analysis of this compound production, HPLC with evaporative light scattering detection (HPLC-ELSD) has proven particularly effective due to the lack of significant chromophores in the this compound molecule. The optimized extraction protocol involves using a mixture of ethyl acetate and ethanol (7:3 ratio) for efficient recovery from culture broth or solid medium. This method provides accurate quantification while accommodating the lipophilic nature of polyether antibiotics [1].

Optimization Strategies for Enhanced this compound Production

Fermentation Process Optimization

Systematic optimization of fermentation conditions can significantly enhance this compound production yields. Comparative studies of solid-state fermentation (SSF) versus submerged fermentation (SmF) have demonstrated that SSF generally provides higher this compound titers, likely due to improved physiological differentiation and secondary metabolite production in surface-associated growth [1]. The choice of production medium profoundly influences this compound yields, with R5 medium consistently supporting the highest production levels, achieving 1.75-fold increases compared to standard media like Bennett's medium [5].

Carbon source optimization represents another critical factor, with monosaccharides (particularly glucose) proving superior to disaccharides or complex carbon sources for supporting high this compound production. The optimal cultivation period for maximum this compound accumulation is typically 10-14 days, reflecting the typical timing of secondary metabolite production in Streptomyces species that coincides with the transition from vegetative growth to morphological differentiation [1].

Table 3: Optimization parameters for this compound production

Parameter Optimal Condition Effect on Titer Notes
Fermentation Type Solid-state 1.5-2.0× increase vs. submerged
Production Medium R5 medium 1.75× increase vs. Bennett's
Carbon Source Glucose Highest production Among tested sugars
pH Neutral (7-8) Maximum yield Reduced at pH 5 or 11
Cultivation Time 10-14 days Peak production Strain-dependent
Extraction Solvent EtOAc:EtOH (7:3) Efficient recovery vs. single solvent
Genetic and Metabolic Engineering Approaches

Strategic genetic engineering provides powerful tools for enhancing this compound production. As demonstrated with Streptomyces malaysiensis, overexpression of the pathway-specific regulator NigR represents the most effective single genetic modification for boosting this compound yields, with engineered strains achieving unprecedented titers of 0.56 g/L [2]. This approach leverages the native regulatory circuitry to coordinately upregulate all biosynthetic genes without the metabolic burden of expressing multiple pathway enzymes.

Additional engineering strategies include manipulation of precursor supply to enhance flux through the polyketide biosynthetic pathway. This can involve overexpression of genes involved in malonyl-CoA and methylmalonyl-CoA biosynthesis, which serve as essential extender units for the PKS machinery. Similarly, engineering strategies that enhance cofactor availability (NADPH for reductive steps, SAM for methylation reactions) can further improve this compound production by alleviating potential metabolic bottlenecks.

An emerging approach involves the manipulation of global regulatory networks to create hyperproducing strains. This can include engineering modifications to AfsR-mediated regulation or other pleiotropic regulators that influence multiple secondary metabolite pathways. Such strategies must be carefully balanced to avoid detrimental effects on cellular fitness while enhancing the specific production of the target metabolite [6].

Research Applications and Methodological Considerations

Molecular Tools for Cluster Analysis and Manipulation

The study of this compound biosynthesis employs a range of molecular biology tools for cluster identification, analysis, and manipulation. Genome mining using antiSMASH and comparison with the MIBiG database facilitates rapid identification of the nig cluster in newly sequenced Streptomyces genomes [4] [7]. For functional characterization, targeted gene disruption remains the gold standard for establishing gene-phenotype relationships, while complementation studies are essential for confirming specific gene functions.

Transcriptional analysis techniques including reverse transcription PCR (RT-PCR) and quantitative RT-PCR provide insights into regulatory mechanisms and gene expression patterns under different cultural conditions. These methods have been instrumental in demonstrating that NigR activates transcription of all structural genes in the nig cluster and that their expression is coordinately upregulated in overexpression strains [2].

For metabolic profiling and production quantification, LC-MS/MS coupled with molecular networking through the Global Natural Products Social (GNPS) platform enables comprehensive analysis of this compound and related metabolites. The HPLC-ELSD method has been specifically optimized for this compound quantification, providing robust analytical capability for this non-chromophoric compound [1] [7].

Applications in Drug Discovery and Development

The expanding understanding of this compound biosynthesis creates opportunities for bioengineering novel analogues with improved pharmacological properties. The modular architecture of the PKS system presents possibilities for combinatorial biosynthesis through module swapping or engineering to create structural diversity. Similarly, engineering the tailoring enzymes such as methyltransferases or cytochrome P450s could generate analogues with modified biological activities.

The regulatory insights gained from studying NigR and its control mechanisms have broader implications for strain engineering across Streptomyces species. The demonstration that SARP family regulators can dramatically enhance secondary metabolite production when overexpressed provides a generalizable strategy for improving yields of diverse natural products in actinobacteria [2] [6].

From a drug development perspective, the optimized fermentation and extraction protocols for this compound provide a foundation for scale-up production to support preclinical and clinical development. The quantitative analytical methods enable precise quality control and metabolic profiling during process development, essential for translational research applications [5] [1].

The following diagram illustrates the pyramidal regulatory cascade controlling this compound biosynthesis, from global regulators through the pathway-specific activator NigR to the structural biosynthetic genes:

G Global Global Regulators (AfsR, AfsK, etc.) CSR Cluster-Situated Regulator (NigR) Global->CSR Activates Environmental Environmental Cues (pH, Carbon Source, Fe²⁺) Environmental->CSR Modulates Structural Structural Genes (nigAI-nigAVI, nigCI-CII, nigD, etc.) Environmental->Structural Influences CSR->Structural Directly Activates Product This compound Production Structural->Product Biosynthesizes

> Regulatory cascade controlling this compound biosynthesis in Streptomyces.

The experimental workflow for genetic manipulation and production optimization of this compound involves the following key steps:

G A Strain Identification & Genome Sequencing B Cluster Identification (antiSMASH/MIBiG) A->B C Gene Functional Analysis (Knockout/Complementation) B->C D Regulator Overexpression (nigR Engineering) C->D E Fermentation Optimization (Media, pH, Aeration) C->E Informs Conditions D->E D->E Enhances Titer F Extraction Protocol (Solvent Optimization) E->F G Analytical Quantification (HPLC-ELSD, LC-MS/MS) F->G G->E Feedback for Optimization H Scale-up Production & Analog Development G->H

> Experimental workflow for this compound production optimization.

Conclusion

References

how does nigericin affect ion homeostasis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Nigericin's primary and most characterized mechanism is the electroneutral exchange of intracellular potassium (K⁺) for extracellular protons (H⁺) across lipid membranes [1] [2]. This K⁺/H⁺ antiport activity simultaneously dissipates two crucial ionic gradients:

  • The K⁺ concentration gradient across the plasma membrane and mitochondrial membrane.
  • The pH gradient across the same membranes.

This dual disruption has profound and cascading effects on cellular homeostasis, as it directly compromises the electrochemical potentials that drive numerous essential cellular functions.

Cascading Cellular Consequences

The initial disruption of K⁺ and H⁺ gradients propagates throughout the cell, affecting multiple organelles and systems. The following diagram illustrates the key pathways and consequences triggered by this compound.

G This compound This compound K⁺ Efflux / H⁺ Influx K⁺ Efflux / H⁺ Influx This compound->K⁺ Efflux / H⁺ Influx Cytosolic Acidification Cytosolic Acidification K⁺ Efflux / H⁺ Influx->Cytosolic Acidification ↓ Intracellular [K⁺] ↓ Intracellular [K⁺] K⁺ Efflux / H⁺ Influx->↓ Intracellular [K⁺] Mitochondrial Dysfunction Mitochondrial Dysfunction K⁺ Efflux / H⁺ Influx->Mitochondrial Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction Cytosolic Acidification->Lysosomal Dysfunction Ribosome Stalling Ribosome Stalling ↓ Intracellular [K⁺]->Ribosome Stalling NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation ↓ Intracellular [K⁺]->NLRP3 Inflammasome Activation ↓ ATP Production ↓ ATP Production Mitochondrial Dysfunction->↓ ATP Production ↑ Oxidative Stress ↑ Oxidative Stress Mitochondrial Dysfunction->↑ Oxidative Stress ZAKα Activation ZAKα Activation Ribosome Stalling->ZAKα Activation Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation Ribotoxic Stress Response Ribotoxic Stress Response ZAKα Activation->Ribotoxic Stress Response NLRP1 Inflammasome Activation NLRP1 Inflammasome Activation Ribotoxic Stress Response->NLRP1 Inflammasome Activation NLRP1 Inflammasome Activation->Caspase-1 Activation GSDMD Cleavage GSDMD Cleavage Caspase-1 Activation->GSDMD Cleavage IL-1β & IL-18 Maturation IL-1β & IL-18 Maturation Caspase-1 Activation->IL-1β & IL-18 Maturation Pyroptotic Cell Death Pyroptotic Cell Death GSDMD Cleavage->Pyroptotic Cell Death

Diagram of the key pathways and consequences triggered by this compound.

Summary of Quantitative Effects & Experimental Parameters

For practical research applications, the quantitative effects of this compound and standard experimental parameters are summarized in the following tables.

Table 1: Quantitative Effects of this compound on Ion Homeostasis and Cell Fate

| Parameter / Readout | Effect Induced by this compound | Experimental Context / Cell Type | Citation | | :--- | :--- | :--- | :--- | | K⁺ Efflux | Initiated; prerequisite for inflammasome activation | Human keratinocytes & macrophages [1] | | Intracellular pH (pHi) | Significant acidification | Senescent stromal cells [3] [4] | | Plasma Membrane Potential | Depolarization | Senescent stromal cells [3] [4] | | Mitochondrial Membrane Potential | Decreased (dissipation) | Senescent stromal cells [3] [4] | | Intracellular K⁺ Content | Lower baseline in senescent cells; this compound further depletes it | Senescent vs. control cells [3] [4] | | Pyroptosis EC₅₀ | ~1.38 µM (for IL-1β secretion) | Primary human keratinocytes [1] | | NLRP1 Activation | Requires >20% depletion of intracellular K⁺ store | Human epithelial cells [1] | | Antibacterial Activity (Fluorinated Analog) | Potent activity against Gram-positive and Gram-negative bacteria | In vitro analysis [5] |

Table 2: Key Experimental Protocols Utilizing this compound

Application Core Methodology Critical Parameters & Controls Citation
Inflammasome Activation Prime cells with LPS (e.g., 100 ng/mL, 3-4h), then treat with this compound (1-10 µM, 30 min - 1h). Measure IL-1β in supernatant or cell death. Use MCC950 to confirm NLRP3-specificity; confirm K⁺ efflux dependence with high extracellular K⁺ buffer. [1] [6]
Intracellular pH (pHi) Calibration Use high-[K⁺] buffer to match [K⁺]i. Apply this compound (10 µM) to clamp pHi to pHo. Measure fluorescence of pH-sensitive dyes (e.g., BCECF-AM). Calibrate with buffers of known pH (e.g., 6.2, 7.2, 8.2). Thoroughly cleanse system post-calibration to avoid experimental artifacts. [2]
Senolysis Assay Treat senescent and non-senescent control cells with this compound (low µM range). Assess viability (e.g., PI uptake, LDH release) and specific death pathway (pyroptosis). An interval dosing strategy may maximize senolytic effect while minimizing damage to normal cells. [3] [4]
Study of Ionophore Oligomerization Analyze this compound-K⁺ complexes at different pH levels using techniques like ¹H-NMR and membrane conductance measurements. At pH 4.0, complexes form a 3:1 (this compound:K⁺) stoichiometry; at neutral/alkaline pH, a 2:1 stoichiometry is observed. [7]

Therapeutic Potential & Research Applications

The multifaceted disruption of homeostasis by this compound opens several promising research and therapeutic avenues:

  • Senolysis and Age-Related Diseases: this compound's ability to simultaneously disrupt multiple homeostasis-maintaining systems (plasma membrane potential, pH, mitochondrial membrane potential, and autophagy) creates a "synthetic lethal" environment for senescent cells, which are already under homeostatic stress. This has been demonstrated in senescent stromal and epithelial cells, independent of the original senescence-inducing stimulus, positioning this compound as a novel broad-spectrum senolytic agent [3] [4].

  • Antimicrobial and Anticancer Applications: As a polyether ionophore, this compound has inherent antibacterial activity, primarily against Gram-positive bacteria. Recent advances show that fluorinated derivatives of this compound exhibit a tenfold reduction in in vitro cytotoxicity while gaining potent activity against challenging Gram-negative pathogens, presenting a promising strategy to combat antimicrobial resistance [5]. Furthermore, this compound can sensitize cancer cells, such as nasopharyngeal carcinoma, to chemotherapeutic agents like cisplatin, by disrupting the dysregulated pH gradient that cancer cells rely on for invasion and survival [2].

  • Tool Compound in Immunology: this compound remains the most widely used tool compound for activating the NLRP3 inflammasome in macrophages and has been instrumental in elucidating the structures and functions of inflammasome components [1] [6].

References

Quantitative Data on Nigericin-Induced Activation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative and mechanistic data related to the use of nigericin in NLRP3 inflammasome research.

Aspect Details Reference
Working Concentration Typical range of 1 - 10 µM in experimental settings. [1]
Primary Mechanism Functions as a K+ ionophore, inducing K+ efflux. [2] [1]
Pathway Dependence Canonically requires NLRP3 and ASC/PYCARD for inflammasome activation; can also have NLRP3-independent effects on bacterial killing. [3] [4]
Key Readout ASC speck formation (visual indicator of inflammasome assembly). [5]
Downstream Effects Leads to Caspase-1 activation, maturation and secretion of IL-1β and IL-18, and induction of pyroptosis. [2] [6]

Experimental Protocol for NLRP3 Activation

The standard two-signal protocol for activating the NLRP3 inflammasome with this compound in immune cells is detailed below. This protocol can be adapted for various cell types, including macrophages and cerebral organoids [7].

G Start Start Step1 Seed cells (e.g., macrophages) Start->Step1 Step2 Prime with LPS (100 ng/mL - 1 µg/mL, 3-4 hours) Step1->Step2 Step3 Replace medium Step2->Step3 Step4 Activate with this compound (1-10 µM, 30 min - 1 hour) Step3->Step4 Step5 Analyze readouts (ASC specks, IL-1β, cell death) Step4->Step5 End End Step5->End

  • Cell Preparation: Use immortalized macrophage cell lines (e.g., THP-1, RAW 264.7) or primary cells like Bone Marrow-Derived Macrophages (BMDMs). Seed cells and allow them to adhere overnight [2] [4].
  • Signal 1 (Priming): Treat cells with Lipopolysaccharide (LPS). A common range is 100 ng/mL to 1 µg/mL for 3 to 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [2] [7].
  • Signal 2 (Activation): Replace the medium and add This compound. The effective concentration is typically 1 to 10 µM, with an incubation time of 30 minutes to 1 hour. This triggers inflammasome assembly [7] [1].
  • Inhibition Control: To confirm the role of NLRP3, include a control group where cells are treated with a specific NLRP3 inhibitor (e.g., MCC950 at 1 µM) after the priming step but before this compound activation [5] [7].
  • Readout and Analysis:
    • ASC Speck Formation: Quantify using immunofluorescence microscopy or image-based flow cytometry. This is a direct marker of inflammasome assembly [5].
    • Cytokine Measurement: Assess mature IL-1β in the cell culture supernatant by ELISA [2].
    • Cell Death Analysis: Measure pyroptosis, for example, by detecting Gasdermin D cleavage or LDH release [6] [8].

Key Technical Considerations

  • NLRP3-Independent Effects: this compound can induce bacterial killing and IL-18 gene expression through pathways that do not require NLRP3 or the adaptor protein ASC/PYCARD. Account for this in experimental design and interpretation [3] [4].
  • Mechanism of Action: While K+ efflux is the primary trigger, this compound's action as an H+/K+ antiporter also disrupts ion gradients, which can contribute to other cellular stress signals [2] [4].
  • Inhibitor Resistance: Some disease-associated NLRP3 genetic variants, particularly those in the PYD domain or near the MCC950 binding site in the NACHT domain, can confer resistance to inhibitors like MCC950 [5].

References

nigericin historical use as an antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Basic Properties

The table below summarizes the fundamental characteristics of nigericin:

Property Description
Source Streptomyces hygroscopicus (first isolated from soil in Nigeria) [1] [2]
Year of Isolation 1951 [1] [2]
Historical Application Antibiotic active against Gram-positive bacteria [1] [3] [2]
Molecular Formula C₄₀H₆₈O₁₁ [1]
Mechanism of Action Acts as an H⁺, K⁺ ionophore, functioning as an electroneutral antiporter [1] [4]

This compound's structure was elucidated in 1968, revealing similarities to other polyether ionophores like monensin [1]. Its primary mechanism involves exchanging intracellular K⁺ for extracellular H⁺, which dissipates crucial ion gradients across membranes [4] [5].

Modern Research and Antibacterial Activity

Recent studies highlight this compound's potential in addressing contemporary antibiotic resistance challenges. A significant 2022 study demonstrated that this compound exhibits potent bactericidal activity against a wide panel of clinical multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) [6]. Key findings are summarized below:

Aspect Finding
Spectrum of Activity Potent activity against MRSA, VRE, Staphylococcus epidermidis, Streptococcus pneumoniae [6]
Activity against Persisters Effective in killing bacterial persister cells [6]
Anti-biofilm Activity Reduces pre-formed bacterial biofilms [6]
Resistance Development Low frequency of resistance development [6]
In Vivo Efficacy Effective in mouse models of biofilm, skin, and bloodstream infection [6]

Mechanistic studies indicate that this compound disrupts the bacterial electron transport chain and ATP production, ultimately damaging membrane structure and increasing permeability [6]. Resistance is linked to mutations in the GraSR two-component regulatory system, a mechanism distinct from most clinical antibiotics, minimizing risk of cross-resistance [6].

Experimental Protocols and Applications

For researchers, key experimental methodologies from recent studies provide a foundation for investigating this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)
  • Method: Broth microdilution according to CLSI guidelines [6].
  • Procedure: Serial dilutions of this compound are prepared in a Mueller-Hinton or Brain Heart Infusion broth. An exponential-phase bacterial inoculum is standardized to approximately (5 \times 10^5) CFU/mL and added to each well [6].
  • Endpoint: The MIC is the lowest concentration that prevents visible growth after overnight incubation at 37°C [6].
Time-Kill Assay
  • Purpose: To evaluate the bactericidal kinetics and rate of killing [6].
  • Procedure: Exponentially growing cultures are exposed to this compound at a specific multiple of the MIC. Samples are withdrawn at predetermined time points, serially diluted in sterile buffer, and plated onto drug-free agar [6].
  • Analysis: Colonies are counted after incubation. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity [6].
Anti-Persister Cell Assay
  • Persister Generation: Stationary-phase cultures or cells treated with a high concentration of ciprofloxacin generate persister cells [6].
  • Treatment: The persister population is treated with nigericon. Viable counts are monitored over several days to assess killing [6].
Checkerboard Synergy Assay
  • Purpose: To determine if this compound acts synergistically with other antibiotics [6].
  • Procedure: this compound and a second antibiotic are diluted in a two-dimensional checkerboard pattern. The Fractional Inhibitory Concentration Index is calculated: ( \text{FICI} = \frac{\text{MIC}\text{A in combination}}{\text{MIC}\text{A alone}} + \frac{\text{MIC}\text{B in combination}}{\text{MIC}\text{B alone}} ).
  • Interpretation: FICI ≤ 0.5 indicates synergy [6].

The following diagram illustrates the experimental workflow for key antibacterial assays:

Start Start: Bacterial Culture MIC Broth Microdilution (MIC Determination) Start->MIC TimeKill Time-Kill Assay Start->TimeKill Persister Anti-Persister Assay Start->Persister Checkerboard Checkerboard Synergy Assay Start->Checkerboard End1 Output MIC->End1 Quantifies Potency End2 Output TimeKill->End2 Determines Killing Kinetics End3 Output Persister->End3 Tests Activity vs Dormant Cells End4 Output Checkerboard->End4 Identifies Synergistic Pairs

Experimental workflow for key antibacterial assays

Research Considerations

  • Cellular Toxicity: As an ionophore, this compound affects fundamental cellular processes in both prokaryotic and eukaryotic cells. It inhibits Golgi function and can activate the NLRP3 inflammasome in mammalian cells, which is crucial for toxicity assessments [1] [4].
  • Handling in Experiments: Trace this compound contamination can interfere with pH regulation studies. Complete cleansing of perfusion systems after calibration is essential [4].

This compound's historical role as an anti-Gram-positive antibiotic and its recently demonstrated efficacy against drug-resistant strains, persisters, and biofilms make it a promising candidate for anti-infective development. Its unique mechanism and low resistance propensity are particularly valuable in the current antimicrobial resistance landscape.

References

nigericin polyether ionophore properties

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

To support further research, here are the quantitative findings and key methodologies from recent studies.

Table: Key Experimental Data from Recent Nigericin Studies
Study Focus Quantitative Result Experimental Detail / Assay

| Fermentation Yield | 500 mg/L; 33% (w/w) pure compound from crude extract [1] [2] | Organism: Streptomyces strain DASNCL-29. Method: Submerged fermentation in a 50 L BioFlo 115 bioreactor [1] [2]. | | Antibacterial Activity | Fluorinated analogues: Inhibited both Gram-positive and Gram-negative bacteria [1] [2] | Assay: Disc-diffusion or similar growth inhibition assay. Finding: Parent this compound was only active against Gram-positive bacteria, while fluorinated analogues showed a broader spectrum [1] [2]. | | Cytotoxicity | Fluorinated analogues: Tenfold lesser toxicity than parent this compound [1] [2] | Assay: In vitro cytotoxicity analysis (specific cell line not detailed in results). | | Crystal Polymorphism | Monoclinic and Orthorhombic crystal systems [1] [2] | Method: Single X-ray crystallography. Condition: Monoclinic (from methanol); Orthorhombic (from hexane) [1] [2]. |

Detailed Experimental Protocol: Synthesis of Fluorinated Analogues

The following methodology outlines the chemical modification of this compound to enhance its properties [1] [2]:

  • Source: this compound is produced and purified from the novel Streptomyces strain DASNCL-29 via optimized submerged fermentation.
  • Modification Strategy: The chemical synthesis involves fluorination and esterification reactions of the parent this compound molecule.
  • Output: The process yielded five analogues. Two of these were fluorinated compounds, while the other three had an additional benzene ring attached to the carboxyl group.
  • Characterization: The synthesized analogues were characterized using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures and the presence of the fluorine moiety.

Biosynthesis Pathway

The biosynthesis of polyether ionophores like this compound is complex. The following diagram illustrates the revised pathway based on analysis of the this compound gene cluster, which involves an unusual initiation step.

NigericinBiosynthesis LinearPolyketide Linear Polyketide Chain (Initial Product) KSX Unusual Ketosynthase (KSX) LinearPolyketide->KSX ACPX Discrete Acyl Carrier Protein (ACPX) KSX->ACPX Chain Transfer OxidativeCyclization Oxidative Cyclization ACPX->OxidativeCyclization Maturethis compound Mature this compound OxidativeCyclization->Maturethis compound

Revised this compound biosynthesis pathway involving KSX and ACPX [3].

Therapeutic Potential and Mechanisms

The therapeutic potential of this compound, particularly in oncology, is a major focus of current research. Its anticancer mechanisms are multi-faceted, as shown in the workflow below.

NigericinMechanisms This compound This compound IonExchange H+/K+ Ion Exchange This compound->IonExchange pHiDecrease Decreased Intracellular pH (pHi) IonExchange->pHiDecrease Subgraph1 pHiDecrease->Subgraph1 Subgraph2 pHiDecrease->Subgraph2 WntInactivate Inactivation of Wnt/β-catenin signals Subgraph1->WntInactivate:w ARBlockade Blockade of Androgen Receptor (AR) signaling Subgraph1->ARBlockade:w SAPK_JNK Activation of SAPK/JNK signaling Subgraph2->SAPK_JNK:w CSCtargeting Targeting of putative Cancer Stem Cells (CSCs) Subgraph2->CSCtargeting:w

Key anticancer mechanisms of this compound, driven by ion exchange [4].

It is crucial to note that potential adverse effects, including teratogenic effects, insulin resistance, and eryptosis (programmed cell death of erythrocytes), have been reported and must be considered in therapeutic development [4].

Key Research Implications

  • Combating Gram-Negative Resistance: The development of fluorinated this compound analogues represents a breakthrough, offering a new structural candidate against challenging Gram-negative pathogens [1] [2].
  • Improved Therapeutic Index: The simultaneous enhancement of antibacterial activity (broadened spectrum) and reduction of cytotoxicity in the fluorinated analogues suggests a significantly improved therapeutic window [1] [2].
  • Biosynthetic Engineering: The revised understanding of the biosynthesis pathway, particularly the role of KSX and ACPX, opens up possibilities for bioengineering to create novel this compound derivatives [3].

References

Nigericin High K+ Calibration Technique for Intracellular pH Measurement: Complete Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Principle

The nigericin high K+ calibration technique is a widely established method for quantifying intracellular pH (pHi) in live cells and tissues. This approach is considered the gold standard for calibrating genetically-encoded pH indicators (GEpHIs) and fluorescent pH-sensitive dyes due to its ability to precisely clamp pHi to known values. The technique is particularly valuable in cancer research, ion channel studies, and metabolic research where pH homeostasis plays a critical role in cellular function [1].

The biochemical foundation of this technique relies on the ionophore properties of This compound, a carboxylic ionophore derived from Streptomyces hygroscopicus [2] [3]. This compound functions as an electroneutral antiporter that exchanges intracellular potassium ions (K+) for extracellular protons (H+) in a 1:1 ratio without generating membrane potential changes [3]. When extracellular potassium concentration ([K+]o) is adjusted to match intracellular potassium concentration ([K+]i), this exchange mechanism creates a state where the chemical gradients for both ions are balanced. According to the principles of chemical equilibrium, this balance results in the equivalence of intracellular and extracellular pH (pHi = pHo) [3]. The system effectively bypasses native cellular pH regulatory mechanisms, allowing researchers to experimentally control pHi by manipulating pHo in the presence of this compound and high K+ concentrations.

This calibration method has been successfully applied across diverse experimental systems, from traditional cell cultures to more complex models including Drosophila Malpighian tubules and Xenopus oocytes [4]. Recent applications demonstrate its continued importance in studies of tumor microenvironment acidification, ion channel function, and cellular mechanotransduction [1]. The reliability of this technique makes it indispensable for researchers requiring precise pHi measurements under various physiological and experimental conditions.

Materials & Reagents

Essential Equipment
  • Inverted fluorescence microscope equipped with appropriate filter sets for ratiometric pH indicators (e.g., 395/510 nm for BCECF, 480/535 nm for pHluorin-based sensors)
  • Temperature-controlled perfusion chamber maintaining 37°C for mammalian cells
  • Ratiometric imaging system capable of simultaneous or rapid alternating excitation/emission detection
  • pH meter with micro-electrode for accurate calibration of extracellular solutions
  • Peristaltic pump or gravity-fed perfusion system for solution exchange
Reagents and Solutions

Table 1: Essential Reagents for this compound High K+ Calibration

Reagent Specifications Purpose
This compound ≥95% purity, CAS 28643-80-3, prepare as 10-50 mM stock in ethanol or DMSO K+/H+ ionophore for pH clamping
High K+ Calibration Buffers Varying pH (e.g., 6.4, 6.8, 7.2, 7.6, 8.0) with 130-140 mM KCl Establish known pHi values for calibration
Potassium Chloride (KCl) Molecular biology grade Component of high K+ buffers
HEPES Cell culture tested Buffer component for pH stability
Dimethyl Sulfoxide (DMSO) Anhydrous, tissue culture grade This compound solvent
Calibration Buffer Formulations

The high K+ calibration buffers are fundamental to this technique. A standard formulation includes:

  • 130-140 mM KCl (to approximate intracellular [K+])
  • 10-20 mM HEPES or similar buffering agent
  • 1 mM MgCl₂ (optional, for membrane stability)
  • 10 mM Glucose (optional, for energy maintenance)
  • 10 µM this compound (added just before use)

Table 2: Representative High K+ Calibration Buffer Formulations

Component pH 6.4 Buffer pH 7.2 Buffer pH 8.0 Buffer Function
KCl 130 mM 130 mM 130 mM Match [K+]i
HEPES 10 mM 10 mM 10 mM pH buffering
MgCl₂ 1 mM 1 mM 1 mM Membrane stability
Glucose 10 mM 10 mM 10 mM Cell energy
This compound 10 µM 10 µM 10 µM pH clamping
pH Adjustment With KOH/HCl With KOH/HCl With KOH/HCl Target pH

The exact KCl concentration may require optimization for different cell types based on their specific intracellular potassium concentrations. All calibration buffers should be filter-sterilized (0.22 µm) and warmed to experimental temperature before use.

Step-by-Step Protocol

Pre-calibration Procedures
  • Cell Preparation: Plate cells on appropriate imaging dishes (e.g., glass-bottom 35 mm dishes) and culture until 60-80% confluent. For transfected cells expressing genetically-encoded pH indicators (such as mCherry-pHluorin), ensure adequate expression levels before imaging [1].

  • Dye Loading/Indicator Validation:

    • For chemical dyes (e.g., BCECF-AM): Incubate cells with 2-5 µM dye in standard buffer for 15-30 minutes at 37°C, followed by a washout period.
    • For genetically-encoded indicators: Verify expression and fluorescence signal before calibration.
  • Microscope Setup: Configure the imaging system for ratiometric measurements. For pHluorin-based sensors, set up sequential excitation at 400 nm and 480 nm with emission collection at 510-530 nm. Establish stable temperature control at 37°C throughout the experiment.

Calibration Workflow
  • Initial Ratiometric Imaging: Begin by recording baseline ratiometric images in standard physiological buffer (without this compound) to establish initial fluorescence ratios.

  • Perfusion with High K+/Nigericin Buffers:

    • Completely replace the culture medium with the first high K+ calibration buffer (e.g., pH 7.2) containing 10 µM this compound.
    • Maintain perfusion for 5-7 minutes to allow complete equilibration of intracellular and extracellular pH.
    • Record ratiometric images once the fluorescence signal stabilizes (typically 3-5 minutes).
  • Multiple pH Point Acquisition:

    • Sequentially perfuse with at least 4 different high K+/nigericin buffers spanning the physiological pH range (recommended: pH 6.4, 6.8, 7.2, 7.6, 8.0).
    • At each pH point, ensure complete solution exchange and allow sufficient time for equilibration before image acquisition.
    • Maintain consistent imaging parameters (exposure time, gain, etc.) throughout all calibration steps.
  • Post-calibration Validation: Return cells to this compound-free physiological buffer to verify signal recovery and cell viability.

The following diagram illustrates the experimental workflow:

G Start Start Calibration Prep Cell Preparation and Plating Start->Prep Dye Load pH Indicator (chemical dye or genetically-encoded) Prep->Dye BaseImg Acquire Baseline Ratiometric Images Dye->BaseImg Perfuse Perfuse with High K+ Buffer + this compound BaseImg->Perfuse Equil Equilibration Period (5-7 minutes) Perfuse->Equil Acquire Acquire Ratiometric Images at Stable Signal Equil->Acquire Check Sufficient pH Points Collected? Acquire->Check Check->Perfuse More needed Analysis Proceed to Data Analysis Check->Analysis Yes

Critical Steps and Timing
  • This compound Handling: Prepare this compound stock solutions fresh monthly and protect from light. Avoid repeated freeze-thaw cycles.
  • Equilibration Time: Allow sufficient time for pH equilibration at each calibration point (typically 5-7 minutes). Incomplete equilibration is a common source of error.
  • Solution Order: Randomize the order of pH buffers when possible to minimize systematic errors.
  • Total Duration: A complete 5-point calibration typically requires 45-60 minutes including solution changes and equilibration periods.

Data Analysis

Calibration Curve Generation
  • Image Processing: For each calibration point, calculate the fluorescence ratio (R) from acquired images:

    • For excitation-ratiometric probes: R = I₄₈₀ₙₘ/I₄₀₀ₙₘ
    • For emission-ratiometric probes: Use appropriate wavelength pairs
  • Curve Fitting: Plot the mean ratio values against the known pH of each calibration buffer. Fit the data points using a sigmoidal function (for most dyes) or linear regression (for limited pH ranges). The modified Henderson-Hasselbalch equation is commonly used:

    pH = pKa + log[(R - Rmin)/(Rmax - R)]

  • Parameter Extraction: From the fitted curve, determine the pKa, Rmin, and Rmax values which are essential for converting experimental ratio measurements to pH values.

pH Calculation in Experimental Samples

Once the calibration curve is established, apply the derived parameters to convert fluorescence ratios from experimental samples to pH values using the same equation and parameters determined during calibration.

Table 3: Troubleshooting Common Calibration Issues

Problem Potential Causes Solutions
Poor curve fit Incomplete equilibration, insufficient pH points Increase equilibration time, include more pH points (minimum 4)
Cell death during calibration This compound toxicity, prolonged protocol Optimize this compound concentration, shorten perfusion times
Inconsistent ratios between cells Incomplete perfusion, uneven dye loading Verify perfusion system, optimize dye loading conditions
Signal drift Photobleaching, temperature fluctuations Reduce exposure time, improve temperature control

Troubleshooting and Optimization

Common Technical Issues
  • Incomplete pH Clamping: This often results from insufficient this compound concentration or incorrect potassium gradient. Solution: Titrate this compound concentration (5-20 µM) and verify [K+] in calibration buffers matches the specific cell type's intracellular [K+].
  • Rapid Cell Death During Calibration: this compound can disrupt cellular ion homeostasis. Solution: Minimize exposure time by optimizing the perfusion system for rapid complete solution exchange, and consider adding energy substrates (glucose) to calibration buffers.
  • Poor Signal-to-Noise Ratio: Optimize indicator expression or loading conditions, and adjust imaging parameters to maximize dynamic range while minimizing phototoxicity.
Validation and Quality Control
  • Internal Validation: Periodically include a validation point using a buffer of known pH within the physiological range to verify calibration accuracy.
  • Reproducibility: Perform full calibrations on at least three separate experimental days to establish inter-assay variability.
  • Cell Type-Specific Optimization: Adapt potassium concentrations for different cell types based on established intracellular [K+] values from literature.

Applications in Research

The this compound high K+ calibration technique has enabled critical advances across multiple research domains by providing reliable quantification of intracellular pH dynamics:

Cancer Microenvironment Studies

This technique has been instrumental in characterizing the reversed pH gradient of cancer cells, which exhibits elevated pHi and decreased pHe compared to normal cells [1]. Recent research utilizing this method has demonstrated that extracellular matrix stiffening lowers pHi in metastatic cancer cells, and that this acidification mediates vasculogenic mimicry through β-catenin signaling [1]. The ability to precisely measure pHi has revealed how cancer cells exploit pH regulation to promote invasion, metastasis, and treatment resistance.

Ion Channel and Transporter Research

The calibration method has been extensively used to study the relationship between potassium efflux and inflammasome activation [2]. Studies have shown that this compound-induced K+ efflux activates both NLRP3 and NLRP1 inflammasomes in different cell types, linking ionic homeostasis to innate immune responses [2]. Similar approaches have helped characterize novel calcium-activated potassium channels in Trypanosoma cruzi and their role in regulating membrane potential and intracellular pH in parasitic infections [5].

Renal Physiology and Nephrolithiasis

In Drosophila models, this calibration technique has helped identify novel oxalate transporters involved in calcium oxalate crystal formation, providing insights into kidney stone disease mechanisms [4]. By expressing pH-sensitive indicators in specific cell types, researchers have characterized basolateral oxalate transport and its coupling to acid-base equivalents in Malpighian tubules [4].

The following diagram illustrates this compound's mechanism of action and its connection to key research applications:

G This compound This compound Ionophore Mech K+/H+ Exchange (Electroneutral Antiport) This compound->Mech Condition When [K+]o = [K+]i pHi = pHo Mech->Condition App1 Cancer Biology • pHi in tumor microenvironment • Vasculogenic mimicry • β-catenin signaling Condition->App1 pH clamping App2 Innate Immunity • NLRP3/NLRP1 inflammasome activation • Potassium efflux sensing Condition->App2 K+ flux studies App3 Renal Physiology • Oxalate transport studies • Calcium oxalate crystallization • Nephrolithiasis models Condition->App3 Transport mechanisms

Conclusion

The this compound high K+ calibration technique remains an indispensable tool for accurate intracellular pH quantification across diverse research fields. Its robustness stems from solid theoretical foundations in ion exchange equilibrium principles. When properly implemented with attention to critical parameters such as potassium concentration matching, adequate equilibration times, and appropriate controls, this method provides reliable calibration for both chemical and genetically-encoded pH indicators. Recent applications in cancer mechanobiology, immunology, and renal physiology demonstrate the continued relevance of this technique for investigating cellular responses to microenvironmental challenges and developing novel therapeutic strategies targeting pH-dependent processes.

References

Comprehensive Application Notes and Protocols: Using Nigericin to Induce Potassium Efflux in Cellular Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Potassium Efflux

This compound is a polyether antibiotic derived from Streptomyces hygroscopicus that functions as a K+/H+ ionophore, facilitating the electroneutral exchange of intracellular potassium for extracellular protons. This unique property has made it an invaluable research tool for studying cellular ionic homeostasis, inflammasome biology, and programmed cell death pathways. First known as a NLRP3 inflammasome activator, recent research has revealed that this compound can also activate the NLRP1 inflammasome in specific cell types, expanding its utility in immunology research. The ionophore rapidly depletes cytosolic potassium levels, which serves as a critical trigger for various innate immune signaling pathways, particularly pyroptosis—an inflammatory form of cell death characterized by gasdermin pore formation, cytokine maturation, and membrane rupture.

The ability of this compound to precisely control potassium efflux makes it particularly useful for mechanistic studies of cellular signaling pathways that respond to ionic perturbations. Research indicates that this compound's effectiveness depends on both the electroneutrality of the ion exchange process and the magnitude of potassium depletion, with different thresholds required for activating various inflammasome components [1]. These properties enable researchers to use this compound as a specific inducer of defined immune responses across multiple cell types, though careful experimental design is required to account for cell-type-specific differences in response.

Mechanism of Action and Key Signaling Pathways

Fundamental Ionophoric Properties

This compound operates through a well-characterized mechanism that involves binding both potassium ions and protons, forming complexes that traverse lipid bilayers. This carrier-type ionophore specifically "antiports" potassium ions in exchange for protons, allowing both ions to flow down their electrochemical gradients without generating a net electrical charge (electroneutral transport) [1]. As a result, this compound can completely dissipate both K+ and proton gradients across membranes where these gradients run in opposite directions, such as the plasma membrane of mammalian cells. This electroneutral exchange is thermodynamically favorable and continues until ionic equilibrium is reached, typically resulting in significant depletion of intracellular potassium pools—a key danger signal recognized by multiple innate immune sensors.

Table: Key Biophysical Properties of this compound

Property Description Research Significance
Ion selectivity Preferentially transports K+ over Na+ (≈10,000:1) Enables specific manipulation of K+ without Na+ interference
Transport mechanism Electroneutral K+/H+ antiport Prevents membrane depolarization; thermodynamically favorable
Molecular weight 724.96 g/mol Important for concentration calculations
Solubility DMSO (5 mg/mL), Ethanol (76.85 mg/mL) Guide for stock solution preparation
Downstream Signaling Pathways

The potassium efflux triggered by this compound activates distinct signaling cascades depending on the cellular context and the expressed inflammasome components:

  • NLRP3 Inflammasome Activation: In hematopoietic cells such as macrophages and monocytes, this compound-induced K+ efflux triggers NLRP3 oligomerization, which recruits the adapter protein ASC and pro-caspase-1 to form the inflammasome complex. This leads to caspase-1 activation, which subsequently cleaves pro-IL-1β, pro-IL-18, and gasdermin D (GSDMD) to execute pyroptosis [1] [2]. The activation requires priming signals (e.g., from TLR agonists) to upregulate both NLRP3 and pro-IL-1β expression prior to this compound exposure.

  • NLRP1 Inflammasome Activation: In non-hematopoietic cells like keratinocytes and other epithelial cells, this compound-mediated K+ depletion inhibits protein translation by specifically blocking the ribosomal elongation cycle. This activates the ZAKα-driven ribotoxic stress response (RSR), involving p38 and JNK kinases, leading to hyperphosphorylation of the NLRP1 linker region and subsequent inflammasome assembly [1] [3]. This pathway requires a greater K+ depletion (>20% of intracellular stores) compared to NLRP3 activation.

  • Alternative Cell Death Pathways: In certain cell types lacking canonical inflammasome components, this compound can induce paraptosis-like cell death characterized by extensive cytoplasmic vacuolation without typical pyroptosis markers. This has been observed in human keratocytes, which lack key executors of pyroptosis [4].

G This compound-Induced Potassium Efflux Signaling Pathways This compound This compound Application K_Efflux K+ Efflux This compound->K_Efflux Ribosome Ribosome Stalling (Elongation Block) K_Efflux->Ribosome In Epithelial Cells NLRP3_Oligo NLRP3 Oligomerization K_Efflux->NLRP3_Oligo In Hematopoietic Cells ZAKa ZAKα Activation Ribosome->ZAKa RSR Ribotoxic Stress Response (RSR) ZAKa->RSR p38_JNK p38/JNK Activation RSR->p38_JNK NLRP1_Phos NLRP1 Linker Hyperphosphorylation p38_JNK->NLRP1_Phos NLRP1_Inflammasome NLRP1 Inflammasome Assembly NLRP1_Phos->NLRP1_Inflammasome NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_Oligo->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP1_Inflammasome->Caspase1 NLRP3_Inflammasome->Caspase1 Pyroptosis Pyroptosis (GSDMD Cleavage, IL-1β/IL-18 Maturation) Caspase1->Pyroptosis

Diagram: Signaling pathways activated by this compound-induced potassium efflux, showing both NLRP3 and NLRP1 activation routes

Application Notes for Experimental Design

Cell Type Selection and Considerations

The cellular context profoundly influences how cells respond to this compound treatment, making appropriate cell selection critical for experimental success. Different cell types express distinct repertoires of inflammasome components and signaling molecules, leading to pathway-specific activation in response to this compound-induced potassium efflux:

  • Hematopoietic Cells (macrophages, monocytes, THP-1, U937): These cells typically express high levels of NLRP3 and respond to this compound with canonical NLRP3 inflammasome activation. In these cells, this compound-induced pyroptosis is completely abrogated by NLRP3 inhibition with MCC950 [1]. Primary human macrophages and monocyte cell lines are ideal for studying classical inflammasome activation and require priming with LPS or other PAMPs to induce pro-IL-1β expression before this compound treatment can effectively trigger caspase-1 activation.

  • Epithelial Cells (keratinocytes, nasal, corneal, intestinal): These non-hematopoietic cells often express NLRP1 rather than NLRP3 as their primary inflammasome sensor. This compound activates the ribotoxic stress response in these cells, leading to ZAKα-dependent NLRP1 activation [1] [3]. Primary keratinocytes show particular sensitivity to this compound, with EC50 values of approximately 1.38 μM for IL-1β secretion [1]. Interestingly, intestinal epithelial cells derived from human iPSCs demonstrate significant barrier disruption and pro-inflammatory cytokine secretion in response to this compound/LPS co-treatment, while Caco-2 cells show minimal response [5].

  • Cell Lines with Limitations: Some commonly used cell lines have reduced sensitivity to this compound. The N/TERT-1 keratinocyte line, for instance, shows reduced sensitivity to this compound compared to primary keratinocytes, though pre-treatment with TNF-α can enhance responsiveness [1]. Additionally, keratocytes have been shown to undergo paraptosis-like death rather than pyroptosis in response to this compound, as they lack essential executors of the pyroptotic pathway [4].

Preparation of Reagents and Controls

Proper preparation of this compound solutions is crucial for reproducible experimental outcomes. As a hydrophobic compound, nigerisin requires appropriate solubilization to ensure biological activity and consistent delivery to cells:

  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO or ethanol to create concentrated stock solutions (typically 1-50 mM). DMSO is preferred for most applications at a concentration of 5 mg/mL (6.9 mM) [6]. Aliquot and store at -20°C to -80°C, protected from light and moisture to maintain stability. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Working Solution Preparation: Dilute the stock solution directly into pre-warmed cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to prevent solvent toxicity. Gently vortex or invert to ensure complete mixing while avoiding excessive foaming.

  • Essential Controls: Include both positive controls (known inflammasome activators appropriate for your cell type) and negative controls (vehicle-only treatments with equivalent DMSO concentrations). For mechanistic studies, include potassium supplementation controls (media supplemented with 10-20 mM KCl) and pathway-specific inhibitors (MCC950 for NLRP3, ZAKα inhibitors for NLRP1 pathway) to confirm the specific mechanism of action [1].

Table: Experimental Controls for this compound Studies

Control Type Purpose Implementation
Vehicle control Account for solvent effects Culture medium + 0.1% DMSO
Potassium supplementation Confirm K+ efflux mechanism 10-20 mM KCl in treatment medium
NLRP3 inhibition Verify NLRP3 dependence 1-10 μM MCC950 pre-treatment
ZAKα inhibition Verify RSR pathway involvement ZAKα inhibitor (e.g., necroptosis)
Caspase inhibition Confirm pyroptosis dependence Pan-caspase inhibitor (Z-VAD-FMK)

Step-by-Step Experimental Protocols

Protocol for NLRP3 Inflammasome Activation in Macrophages

This protocol is optimized for primary human macrophages or macrophage-like cell lines (THP-1, U937) to study canonical NLRP3 inflammasome activation. The procedure involves two critical stages: priming to upregulate inflammasome components, followed by This compound treatment to trigger assembly:

  • Cell Preparation and Priming:

    • Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 48 hours, followed by 24 hours in PMA-free medium.
    • Seed cells at appropriate density (typically 2.5-5×10^5 cells/mL) in complete medium and allow to adhere overnight.
    • Prime cells by treating with 100 ng/mL ultrapure LPS for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
  • This compound Treatment:

    • Prepare fresh this compound working solution in warm culture medium at 2X final concentration (typically 5-20 μM).
    • Remove priming medium and gently wash cells with pre-warmed PBS.
    • Add this compound-containing medium and incubate at 37°C for 45 minutes to 1 hour.
    • For time-course experiments, collect supernatants and lysates at multiple time points (15, 30, 45, 60 minutes).
  • Post-Treatment Processing:

    • Collect cell culture supernatants and centrifuge at 500×g for 5 minutes to remove cellular debris.
    • For intracellular protein analysis, lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.
    • Store samples at -80°C until analysis to prevent protein degradation.
  • Downstream Analysis:

    • Assess pyroptosis by measuring LDH release or propidium iodide uptake.
    • Analyze IL-1β and IL-18 secretion by ELISA (sensitivity typically 5-20 pg/mL).
    • Detect caspase-1 activation and GSDMD cleavage by Western blotting.
    • Visualize ASC speck formation by immunofluorescence microscopy.
Protocol for NLRP1 Inflammasome Activation in Epithelial Cells

This protocol is designed for primary human epithelial cells (keratinocytes, nasal, corneal) or appropriate epithelial cell lines to study ZAKα-dependent NLRP1 activation via the ribotoxic stress response:

  • Cell Preparation:

    • Culture primary keratinocytes or other epithelial cells in their specific growth media until 70-80% confluent.
    • Serum-starve cells for 4-6 hours before treatment to reduce basal signaling activity.
    • For N/TERT-1 cells or other less responsive lines, pre-treat with 10 ng/mL TNF-α for 2 hours to enhance sensitivity [1].
  • This compound Treatment and Potassium Modulation:

    • Prepare this compound in serum-free medium at concentrations ranging from 1-10 μM.
    • For potassium supplementation controls, add 10-20 mM KCl directly to the treatment medium.
    • Treat cells for 3-6 hours, as NLRP1 activation may require longer exposure compared to NLRP3 activation.
    • Include ZAKα inhibitors (e.g., necroptosis) or p38/JNK inhibitors in parallel conditions to confirm pathway specificity.
  • RSR Pathway Analysis:

    • Monitor ribosomal stalling by puromycin incorporation assays or ribosome profiling.
    • Assess ZAKα, p38, and JNK activation by phospho-specific Western blotting at 30-60 minute time points.
    • Evaluate NLRP1 phosphorylation status using Phos-tag SDS-PAGE or phospho-specific antibodies.
  • Functional Readouts:

    • Measure IL-18 secretion by ELISA (more relevant than IL-1β for epithelial cells).
    • Quantify cell death by XTT assay or live-cell imaging of membrane integrity.
    • Analyze GSDMD cleavage and caspase-1 activation by Western blot.

G Experimental Workflow for this compound Treatment Start Experiment Start Cell_Selection Cell Selection and Preparation Start->Cell_Selection Priming Priming Required? Cell_Selection->Priming LPS_Priming LPS Priming (3-4 hours) Priming->LPS_Priming Macrophages/NLRP3 Nigericin_Prep Prepare this compound Working Solution Priming->Nigericin_Prep Epithelial Cells/NLRP1 LPS_Priming->Nigericin_Prep Treatment This compound Treatment (45 min - 6 hours) Nigericin_Prep->Treatment Analysis Sample Collection and Analysis Treatment->Analysis Results Data Interpretation Analysis->Results

Diagram: Decision workflow for this compound treatment experiments based on cell type and research objectives

Concentration Optimization and Time Course Experiments

Determining the appropriate this compound concentration and treatment duration is critical for obtaining specific pathway activation without excessive cytotoxicity. The optimal parameters vary significantly by cell type and research objective:

Table: this compound Concentration Ranges by Cell Type and Application

Cell Type Concentration Range Treatment Duration Primary Readout Key Considerations
Primary macrophages 5-20 μM 45-60 min IL-1β secretion, LDH release Requires LPS priming; inhibited by MCC950
THP-1 macrophages 10-25 μM 45-90 min Caspase-1 activation Differentiated with PMA first
Primary keratinocytes 1-5 μM 3-6 hours IL-18 secretion, cell death NLRP1-dependent; enhanced by TNF-α priming
Intestinal epithelial (iPSC) 10-100 μM 4-24 hours TEER, IL-8 secretion Often combined with LPS; barrier integrity assessment
Cancer cell lines 2.5-10 μM 12-48 hours Apoptosis markers Varies by cell line; multiple death pathways possible

For initial experiments, conduct a comprehensive dose-response curve spanning 0.1-50 μM with multiple time points (30 minutes to 24 hours). Include assessment of both specific pathway activation (IL-1β/IL-18 secretion, caspase cleavage) and general cytotoxicity (LDH, XTT, propidium iodide) to identify the optimal window for specific inflammasome activation without non-specific cell death.

Data Interpretation and Troubleshooting

Expected Results and Analysis

Successful this compound treatment should produce quantifiable biomarkers of inflammasome activation and pyroptosis that align with your cell type and experimental design:

  • NLRP3 Activation Metrics: In macrophages, expect robust IL-1β secretion (often ng/mL range) within 1-2 hours post-treatment, accompanied by caspase-1 p20 fragment appearance in Western blots, GSDMD cleavage (to ~30 kDa N-terminal fragment), and significant LDH release (40-80% of total) indicating plasma membrane permeabilization [1] [2]. ASC speck formation should be visible by immunofluorescence in 20-60% of cells depending on treatment efficiency.

  • NLRP1 Activation Metrics: In epithelial cells, expect IL-18 secretion rather than IL-1β, with slower kinetics (peak at 3-6 hours). Molecular evidence should include phosphorylation of ZAKα, p38, and JNK within 30-60 minutes, followed by NLRP1 hyperphosphorylation and eventual caspase-1 activation [1] [3]. Cell death may be less rapid and complete compared to macrophages.

  • Alternative Responses: In some cell types (e.g., keratocytes), this compound may induce paraptosis-like death characterized by massive cytoplasmic vacuolation, absence of GSDMD cleavage, lack of caspase-3 activation, and accumulation of autophagic markers like LC3-II [4]. This underscores the importance of using multiple readouts to accurately characterize cell death mechanisms.

Common Technical Issues and Solutions

Even with optimized protocols, researchers may encounter several technical challenges when working with this compound:

  • Inconsistent Results Between Experiments: This often stems from This compound stock degradation due to improper storage or repeated freeze-thaw cycles. Solution: Prepare single-use aliquots, store at -80°C protected from light, and verify activity with a positive control cell line in each experiment.

  • Unexpectedly Low Inflammasome Activation: May result from insufficient priming (for NLRP3) or inadequate potassium depletion. Solution: Verify LPS activity and increase priming time if needed. For epithelial cells, confirm that extracellular potassium is not too high, as supplementation with 10-20 mM KCl can completely inhibit activation [1].

  • Excessive Non-specific Toxicity: When high cytotoxicity occurs without specific inflammasome markers, the This compound concentration may be too high. Solution: Perform a detailed dose-response curve and consider that some cell lines (particularly cancer lines) may have intrinsic sensitivity to this compound at lower concentrations (IC50 ≈ 2.5-5 μM) [6].

  • Cell-type Specific Unresponsiveness: Some cell lines (e.g., N/TERT-1 keratinocytes, Caco-2 intestinal cells) show reduced sensitivity to this compound [1] [5]. Solution: Pre-treatment with TNF-α or other inflammatory primers may enhance responsiveness, or consider using primary cells instead of cell lines.

Conclusion and Research Applications

This compound remains a versatile and powerful tool for studying potassium efflux-dependent cellular signaling pathways, particularly in inflammasome biology. Its ability to activate multiple cell death pathways depending on cellular context makes it valuable for comparative studies of pyroptosis, apoptosis, and alternative cell death mechanisms. Recent discoveries of its capacity to activate the ZAKα-NLRP1 axis via ribotoxic stress response have expanded its applications beyond classical NLRP3 inflammasome research.

When incorporating this compound into experimental designs, researchers should carefully consider cell-type-specific differences, implement appropriate controls for pathway verification, and utilize multiple complementary readouts to fully characterize the biological response. The protocols outlined here provide a foundation for reliable and reproducible this compound experiments across various cell types and research applications, from basic mechanism studies to drug discovery efforts targeting inflammasome-related diseases.

References

Comprehensive Application Notes and Protocols: Nigericin as an Antibacterial Agent Against Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin's Antibacterial Potential

This compound is a polyether ionophore antibiotic originally isolated from Streptomyces hygroscopicus that demonstrates exceptional promise in addressing the growing crisis of antimicrobial resistance among Gram-positive bacteria. With multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) causing significant morbidity and mortality worldwide, the need for new therapeutic options has never been more urgent. Recent systematic investigations have revealed that this compound possesses potent bactericidal activity against a broad spectrum of clinically relevant MDR Gram-positive bacterial strains, with the additional advantage of being effective against persistent cells and established biofilms—two significant challenges in clinical management of chronic infections [1].

The unique value proposition of this compound extends beyond its direct antibacterial activity to include a distinct mechanism of action that differs from currently available antibiotic classes, thereby minimizing potential for cross-resistance. Furthermore, this compound exhibits a low propensity for resistance development, a critical advantage in an era of rapidly evolving bacterial resistance mechanisms. This application note provides comprehensive protocols and methodological guidelines for evaluating this compound's antibacterial properties against Gram-positive pathogens, incorporating both in vitro and in vivo approaches to facilitate standardized assessment across research laboratories [1] [2].

Mechanism of Action: Understanding this compound's Antibacterial Properties

This compound functions primarily as a potassium ionophore that facilitates the electroneutral exchange of potassium ions for protons across biological membranes. This fundamental ionophoric activity underlies its multiple biological effects and ultimately leads to bacterial cell death through several interconnected mechanisms [3] [4]:

  • Ion homeostasis disruption: By exchanging intracellular K+ for extracellular H+, this compound collapses ionic gradients essential for maintaining bacterial membrane potential and cellular homeostasis. This disruption affects multiple physiological processes including nutrient transport and enzyme activity [3].

  • Membrane integrity compromise: this compound treatment leads to significant alterations in membrane structure and permeability, as visualized through electron microscopy studies. This membrane disruption contributes to its bactericidal effects and distinguishes it from many conventional antibiotics [1].

  • Energy metabolism interference: The collapse of proton motive force (PMF) across bacterial membranes directly impairs ATP synthesis through the F0F1-ATPase system. Research has demonstrated that this compound treatment reduces intracellular ATP levels by up to 80% within minutes of exposure, effectively crippling the bacterial energy production system [1].

  • Electron transport chain disruption: Beyond its effects on ATP production, this compound also interferes with respiratory chain function in aerobic bacteria, compounding its inhibitory effects on bacterial energy metabolism [1].

Table 1: Key Mechanisms of this compound Antibacterial Activity

Mechanism Category Specific Effect Experimental Evidence
Ionophoric Activity K+/H+ exchange collapsing membrane potential DiSC3(5) membrane potential assays [1]
Membrane Integrity Altered membrane structure and increased permeability Transmission electron microscopy [1]
Energy Metabolism Drastic reduction in intracellular ATP levels ATP quantification assays [1]
Resistance Mechanism Involvement of GraSR two-component system Genomic analysis of resistant mutants [1]

The distinct mechanism of this compound's antibacterial action, particularly its targeting of membrane integrity and ion homeostasis, explains its effectiveness against persister cells and biofilms that are typically resistant to conventional antibiotics targeting active cellular processes like protein synthesis or cell wall formation [1]. Recent research has identified that the GraSR two-component regulatory system in S. aureus plays a crucial role in modulating bacterial susceptibility to this compound, with mutations in this system leading to reduced this compound activity through alterations in membrane charge properties [1].

G cluster_0 Primary Ionophoric Activity This compound This compound Membrane_Exchange Membrane_Exchange This compound->Membrane_Exchange K+/H+ exchange Membrane_Disruption Membrane_Disruption This compound->Membrane_Disruption Alters structure PMF_Collapse PMF_Collapse Membrane_Exchange->PMF_Collapse Disrupts gradient Membrane_Exchange->PMF_Collapse ATP_Reduction ATP_Reduction PMF_Collapse->ATP_Reduction Impairs F0F1-ATPase PMF_Collapse->ATP_Reduction Bacterial_Death Bacterial_Death ATP_Reduction->Bacterial_Death Membrane_Disruption->Bacterial_Death GraSR_System GraSR_System GraSR_System->this compound Modulates susceptibility

Diagram 1: Comprehensive mechanism of this compound's antibacterial activity against Gram-positive bacteria, illustrating the key pathways leading to bacterial cell death

Standardized Antimicrobial Testing Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the standardized approach for determining this compound's minimum inhibitory concentration against Gram-positive bacterial isolates [1] [2]:

  • Bacterial strains and culture conditions: Clinical isolates including S. aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, Streptococcus pneumoniae, and Streptococcus agalactiae should be cultured in appropriate media such as Brain Heart Infusion (BHI) broth. S. pneumoniae requires supplementation with 10% sheep blood and incubation in 5% CO₂ at 37°C [1].

  • Inoculum preparation: Each bacterial strain should be grown from a single colony and cultured overnight at 37°C with 220 rpm shaking. Overnight cultures are diluted 1:100 in fresh Mueller-Hinton (MH) broth and grown to the appropriate density [1] [2].

  • This compound preparation: Serial dilutions of this compound should be prepared ranging from 1/32 × MIC to 4 × MIC based on preliminary range-finding experiments. This compound is typically dissolved in ethanol with stock concentrations of 1-5 mg/mL [1] [4].

  • MIC determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth after 16-20 hours of incubation at 37°C. Appropriate controls including no-bacteria (negative) and no-drug (positive) controls must be included for validation [1].

Time-Kill Assay Methodology

Time-kill assays provide quantitative information about the bactericidal activity of this compound over time and can distinguish between bactericidal and bacteriostatic effects [1] [2]:

  • Inoculum standardization: Exponentially growing bacterial cultures are diluted in MH liquid medium to approximately 1 × 10⁸ CFU/mL, verified by optical density at 600 nm and confirmed by plating for exact colony counts [1].

  • This compound exposure: Bacterial suspensions are treated with this compound at predetermined concentrations (typically 1×, 2×, and 4× MIC). Include vehicle control (ethanol) and growth control without antibiotic [1].

  • Sampling and quantification: At designated time points (0, 1, 2, 4, 6, 8, and 24 hours), remove aliquots from each treatment condition, serially dilute in sterile phosphate-buffered saline (PBS), and plate in triplicate 10 μL spots on drug-free agar plates. After 24 hours of incubation at 37°C, colonies are counted to determine CFU/mL [1].

  • Detection limit: The assay can achieve a detection limit of 33 CFU/mL when using 3 × 10 μL technical replicates, enabling sensitive quantification of bacterial killing [1].

Checkerboard Synergy Assays

Checkerboard assays evaluate potential synergistic interactions between this compound and other antibiotics, which is particularly valuable for identifying combination therapies that could enhance efficacy or suppress resistance development [1]:

  • Preparation of antibiotic solutions: Prepare serial dilutions of this compound and the companion antibiotic in MH medium, ranging from 1/32 × MIC to 4 × MIC for each agent [1].

  • Plate setup: In a 96-well plate, add this compound dilutions along one axis and the second antibiotic along the perpendicular axis, creating all possible combinations of concentrations [1].

  • Inoculation and incubation: Add 100 μL of bacterial suspension (diluted 1:5000 in fresh MH medium from a culture with OD₆₀₀ = 0.25) to each well. Incubate plates at 37°C for 16-20 hours [1].

  • FIC index calculation: Calculate the fractional inhibitory concentration (FIC) index using the formula: FIC index = (MICA+B/MICA alone) + (MICB+A/MICB alone) Interpret results as follows: ≤0.5 = synergy; 0.5-0.75 = partial synergy; >0.75-1 = additive; >1-4 = no effect; >4 = antagonism [1].

Resistance Development Assessment

Evaluating the potential for resistance development is crucial for assessing the long-term viability of any new antibacterial agent [1]:

  • Serial passage method: Subject bacteria to sequential passages in sub-inhibitory concentrations of this compound over extended periods (≥32 days), periodically determining MIC values to monitor for reduced susceptibility [1].

  • Plated resistance frequency: Determine the frequency of spontaneous resistance by plating approximately 10¹⁰ CFU onto agar containing this compound at 4× MIC and counting colonies after 48 hours of incubation [1].

  • Cross-resistance profiling: For any this compound-resistant mutants obtained, evaluate susceptibility to representatives of major antibiotic classes (fluoroquinolones, tetracyclines, glycopeptides, lipopeptides, β-lactams) to assess potential for cross-resistance [1].

Specialized Applications and Protocols

Biofilm Eradication Assays

Bacterial biofilms represent a significant therapeutic challenge due to their inherent resistance to conventional antibiotics. This compound has demonstrated exceptional activity against established biofilms, requiring specialized protocols for evaluation [1]:

  • Biofilm formation: Grow biofilms in 96-well plates using appropriate media (e.g., Tryptic Soy Broth for S. aureus) for 24-48 hours to establish mature biofilms. Remove planktonic cells by careful washing with PBS [1].

  • This compound treatment: Expose established biofilms to this compound across a concentration range (typically 0.5-128 μg/mL) for 24 hours at 37°C. Include positive (high-concentration antibiotic) and negative (vehicle only) controls [1].

  • Biofilm viability assessment: After treatment, wash biofilms gently with PBS to remove antimicrobial agent, then disrupt biofilm structure by sonication or scraping. Serially dilute and plate for CFU enumeration or use metabolic assays like resazurin reduction or XTT to determine biofilm viability [1].

  • MBEC determination: The minimum biofilm eradication concentration (MBEC) is defined as the lowest antimicrobial concentration that eradicates ≥99.9% of biofilm cells compared to untreated controls [1].

Persister Cell Killing Assays

Persister cells represent a small subpopulation of dormant bacterial cells that exhibit exceptional tolerance to antibiotics. This compound's ability to kill persisters is one of its most valuable attributes [1]:

  • Persister cell generation: Generate persister populations by treating overnight cultures with high concentrations of ciprofloxacin (78 μM, 100 × MIC) for 24 hours at 37°C with shaking at 220 rpm. This method effectively eliminates actively growing cells while leaving persisters intact [1].

  • Confirmation of persistence: Wash treated cultures with PBS containing 1% MH2 to remove antibiotics, then verify persistence by comparing CFU counts before and after ciprofloxacin treatment and confirming resistance to a second antibiotic from a different class [1].

  • This compound treatment: Treat persister populations with this compound at 8× MIC (1 μg/mL) and 16× MIC (2 μg/mL), alongside appropriate controls including rifampicin (0.1 μM, 10× MIC) as a comparator. Incubate for extended periods (up to 196 hours) with periodic sampling [1].

  • Viability assessment: At designated time points, withdraw samples, serially dilute, and plate on drug-free agar for CFU enumeration. Include stationary phase cells as an alternative persister model for additional validation [1].

Table 2: Summary of this compound's Antibacterial Activity Against Gram-Positive Bacteria

Bacterial Strain MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Key Findings
Methicillin-resistant S. aureus (MRSA) 0.125-0.5 0.125 0.25 Effective against all tested clinical isolates [1]
Vancomycin-resistant Enterococcus (VRE) 0.25-1 0.5 1 Potent activity against vancomycin-resistant strains [1]
Staphylococcus epidermidis 0.125-0.5 0.25 0.5 Includes biofilm-forming strains [1]
Streptococcus pneumoniae 0.06-0.125 0.125 0.125 Highly potent against drug-resistant strains [1]
Streptococcus agalactiae 0.125-0.25 0.125 0.25 Consistent activity across clinical isolates [1]

In Vivo Efficacy Models

Deep-Seated Mouse Biofilm Infection Model

Chronic biofilm infections represent a significant therapeutic challenge, and this compound has demonstrated efficacy in a validated mouse model of deep-seated biofilm infection [1]:

  • Biofilm implant preparation: Pre-form S. aureus biofilms on medical-grade catheter segments (approximately 5 mm length) by incubating in bacterial suspension (1 × 10⁷ CFU/mL) for 24 hours at 37°C with gentle agitation [1].

  • Surgical implantation: Anesthetize 6-8 week-old ICR mice and implant pre-colonized catheter segments subcutaneously in the dorsal flank using aseptic surgical technique [1].

  • Treatment protocol: After 24 hours post-implantation, administer this compound intraperitoneally at 1 mg/kg every 12 hours for 3 days. Include control groups receiving vancomycin (5 mg/kg) or vehicle only [1].

  • Outcome assessment: Euthanize animals after treatment completion, surgically remove implanted catheters, disrupt biofilms by sonication, and quantify bacterial load by serial dilution and plating [1].

Murine Skin and Soft Tissue Infection Model

Skin and soft tissue infections caused by MRSA and other Gram-positive pathogens represent a common clinical challenge well-suited for this compound evaluation [1]:

  • Wound creation and infection: Generate standardized round wounds (1 cm diameter) on the backs of anesthetized mice using a biopsy punch. Apply 10 μL of bacterial suspension (3 × 10⁷ CFU/mL) directly to the wound surface [1].

  • Treatment regimen: Initiate treatment 24 hours post-infection with topical application of this compound formulation (concentration typically 1-5 mg/mL in appropriate vehicle) twice daily for 7 days. Include systemic treatments (vancomycin 5 mg/kg) for comparison [1].

  • Clinical assessment: Monitor wounds daily for signs of inflammation, erythema, purulence, and healing. Document with standardized photography [1].

  • Bacterial quantification: At study endpoint, euthanize animals, excise wound tissue, homogenize in PBS, and determine bacterial load by serial dilution and plating [1].

Murine Bloodstream Infection Model

Acute systemic infections require rapid bactericidal activity, making them particularly suitable for evaluating this compound's potential for treating septicemia [1]:

  • Infection induction: Inject mice intravenously via the tail vein with a lethal dose of MRSA USA300 (1 × 10⁸ CFU/mL in 100 μL) to establish a systemic infection [1].

  • Therapeutic intervention: Begin treatment 1 hour post-infection with intraperitoneal administration of this compound (1 mg/kg) every 12 hours for 3 days. Include vancomycin (5 mg/kg) as positive control and vehicle as negative control [1].

  • Survival monitoring: Monitor mice at least twice daily for signs of morbidity (lethargy, ruffled fur, hunched posture) and record survival times for up to 14 days post-infection [1].

  • Bacterial burden assessment: In parallel studies, euthanize animals at predetermined timepoints, collect organs (spleen, liver, kidneys), homogenize tissues, and quantify bacterial load by serial dilution and plating [1].

G Inoculum_Prep Inoculum Preparation (1×10⁸ CFU/mL) Nigericin_Exposure This compound Exposure (1×, 2×, 4× MIC) Inoculum_Prep->Nigericin_Exposure Sampling Time-point Sampling (0, 1, 2, 4, 6, 8, 24h) Nigericin_Exposure->Sampling Serial_Dilution Serial Dilution in PBS Sampling->Serial_Dilution Plating Triplicate Plating (3×10μL spots) Serial_Dilution->Plating Incubation Incubation (37°C, 24h) Plating->Incubation CFU_Enumeration CFU Enumeration Detection limit: 33 CFU/mL Incubation->CFU_Enumeration Data_Analysis Data Analysis Bactericidal vs Bacteriostatic CFU_Enumeration->Data_Analysis

Diagram 2: Experimental workflow for time-kill assays to evaluate this compound's bactericidal activity against Gram-positive bacteria

Data Presentation and Analysis

Comprehensive Antibacterial Spectrum Analysis

This compound demonstrates a broad spectrum of activity against clinically relevant Gram-positive bacteria, with particularly promising results against multidrug-resistant pathogens of critical priority according to the WHO [1]:

  • Potency against MRSA: Testing against a comprehensive panel of 134 clinical MDR strains demonstrated consistent activity with MIC values ranging from 0.125 to 0.5 μg/mL for MRSA, with MIC₅₀ and MIC₉₀ values of 0.125 and 0.25 μg/mL respectively [1].

  • Activity against VRE: this compound maintains potency against vancomycin-resistant Enterococcus faecium and faecalis with MIC values of 0.25-1 μg/mL, representing a promising alternative for these challenging infections [1].

  • Streptococcal coverage: this compound exhibits exceptional potency against Streptococcus pneumoniae and Streptococcus agalactiae with MIC values as low as 0.06 μg/mL, significantly lower than many conventional antibiotics [1].

  • Bactericidal kinetics: Time-kill assays demonstrate that this compound achieves rapid concentration-dependent killing of Gram-positive pathogens, with ≥3-log reduction in CFU/mL within 4-8 hours at 4× MIC concentrations [1].

Synergy Profile with Conventional Antibiotics

Combination therapy represents an important strategy for enhancing efficacy and suppressing resistance development. This compound demonstrates favorable interactions with several antibiotic classes [1]:

  • Strong synergy with tigecycline: The combination of this compound with tigecycline produces fractional inhibitory concentration (FIC) indices ≤0.5, indicating strong synergistic interactions against MRSA and other Gram-positive pathogens [1].

  • Partial synergy with fluoroquinolones: this compound demonstrates partial synergy (FIC indices 0.5-0.75) with moxifloxacin, potentially enhancing efficacy against respiratory pathogens [1].

  • Additive effects with β-lactams: Combinations with oxacillin and related β-lactams typically produce additive effects (FIC indices >0.75-1), supporting potential use in combination regimens [1].

  • No antagonism observed: Importantly, this compound does not demonstrate antagonistic interactions with any major antibiotic classes tested, supporting its inclusion in combination therapeutic approaches [1].

Table 3: Specialized Applications of this compound Against Challenging Bacterial Populations

Application Protocol Highlights Key Outcomes Significance
Biofilm Eradication 24-48 hr biofilm formation in 96-well plates; MBEC determination Eradicates established biofilms at 8-16× MIC Addresses major therapeutic challenge in device-related infections [1]
Persister Cell Killing Generation with 100× MIC ciprofloxacin; extended treatment (196h) Eliminates persister populations at 16× MIC Potential for treating chronic, recurrent infections [1]
Synergy Testing Checkerboard assay with FIC index calculation Strong synergy with tigecycline and moxifloxacin Enables combination approaches to suppress resistance [1]
In Vivo Efficacy Multiple models: biofilm, skin infection, bloodstream infection Significant reduction in bacterial burden in all models Confirms relevance across infection types [1]

Experimental Considerations and Optimization

This compound Formulation and Handling

Proper handling and formulation of this compound is critical for obtaining reproducible experimental results and maintaining compound stability [4]:

  • Stock solution preparation: this compound is typically dissolved in absolute ethanol or DMSO at concentrations of 1-10 mM (approximately 0.7-7 mg/mL). Stock solutions should be aliquoted and stored at -20°C, protected from light [4].

  • Working solution preparation: Dilute stock solutions in appropriate aqueous buffers immediately before use. The final concentration of organic solvent should not exceed 1% (v/v) in bacterial exposure experiments to avoid solvent toxicity effects [4].

  • Stability considerations: this compound solutions are sensitive to oxidation and light exposure. For extended experiments, prepare fresh solutions daily and protect from direct light exposure during incubation periods [4].

  • Quality verification: For critical studies, verify this compound concentration and purity by UV spectrophotometry (using molar extinction coefficient ε = 1.24 × 10⁴ M⁻¹cm⁻¹ at 292 nm in ethanol) or HPLC analysis [4].

Analytical Methods for this compound Quantification

Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies and formulation development [5] [6]:

  • LC-MS/MS methods: Liquid chromatography coupled with tandem mass spectrometry provides the most sensitive and specific approach for this compound quantification in biological samples, with detection limits in the low ng/mL range [5].

  • UV spectrophotometry: For concentration verification in stock solutions, measure absorbance at 292 nm in ethanol (λₘₐₓ) using the molar extinction coefficient for quantification [6].

  • Microbiological assays: Agar diffusion assays using Micrococcus luteus or other this compound-sensitive bacteria can provide functional quantification of antimicrobial activity in various samples [7].

Derivative Development and Structural Modification

Chemical modification of this compound offers opportunities to optimize its pharmacological properties and expand its antibacterial spectrum [5] [6]:

  • Fluorinated analogues: Recent research has demonstrated that fluorinated this compound derivatives exhibit expanded spectrum activity against Gram-negative bacteria while demonstrating reduced cytotoxicity (up to 10-fold lower) compared to the parent compound [5] [6].

  • Yield optimization: Process optimization through fermentation strategies and extraction process refinement has achieved this compound yields of 500 mg/L, representing significant improvements over traditional production methods [6].

  • Polymorphic forms: this compound demonstrates polymorphism with monoclinic and orthorhombic crystal lattices when crystallized with methanol and hexane respectively, which may influence dissolution and bioavailability [6].

Conclusion and Future Perspectives

This compound represents a promising antibiotic candidate with particular utility against multidrug-resistant Gram-positive bacterial infections that pose significant clinical challenges. Its unique mechanism of action targeting bacterial membrane integrity and ion homeostasis distinguishes it from conventional antibiotic classes and underlies its activity against persistent cell populations and biofilms. The comprehensive protocols outlined in this application note provide researchers with standardized methodologies for evaluating this compound's antibacterial properties across in vitro and in vivo systems.

The future development of this compound and its derivatives will likely focus on optimizing its therapeutic index through structural modifications, with fluorinated analogues already demonstrating reduced cytotoxicity and expanded antibacterial spectrum. Additionally, combination regimens leveraging this compound's synergistic potential with conventional antibiotics offer promising approaches for enhancing efficacy and suppressing resistance development. As antibiotic resistance continues to evolve, innovative agents like this compound that operate through distinct mechanisms will play an increasingly vital role in addressing the global antimicrobial resistance crisis.

References

Nigericin in Cancer Stem Cell Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Cancer Stem Cells

This compound is a polyether ionophore antibiotic derived from various Streptomyces species that has emerged as a promising therapeutic agent in cancer stem cell (CSC) research. CSCs represent a subpopulation of tumor cells with self-renewal capacity and enhanced resistance to conventional chemotherapy, contributing significantly to tumor recurrence and metastasis. As an ionophore, this compound functions as a potent K+/H+ exchanger, disrupting intracellular ion homeostasis and affecting multiple signaling pathways crucial for CSC survival and maintenance.

Recent studies have revealed that this compound specifically targets CSCs across various cancer types, including triple-negative breast cancer (TNBC), colorectal cancer, and glioblastoma. The compound exhibits a unique ability to induce concurrent pyroptosis and apoptosis in cancer cells while sparing normal cells, making it particularly valuable for therapeutic development. Furthermore, this compound has been shown to sensitize resistant cancer cells to conventional treatments and enhance anti-tumor immune responses when combined with immune checkpoint inhibitors. This application note provides comprehensive experimental protocols and mechanistic insights to facilitate this compound research in CSC biology and cancer therapeutics.

Chemical Properties and Mechanism of Action

Chemical Profile and Production

This compound (C({40})H({68})O(_{11})) is a polycyclic polyether antibiotic characterized by a complex structure with multiple stereogenic centers and heterocyclic oxygen-containing rings. Originally isolated from Streptomyces hygroscopicus, this compound has also been identified in other Streptomyces species including S. youssoufiensis and S. javensis [1] [2] [3]. The molecule exhibits polymorphic crystal structures, forming either monoclinic or orthorhombic crystal systems depending on the solvent used for crystallization [3]. As a carboxylic ionophore, this compound loses a proton when binding cations, forming neutral complexes that diffuse across biological membranes.

Production optimization studies have demonstrated that this compound yield can be significantly enhanced through culture condition modifications. Solid-state fermentation using R5 medium with a 7:3 ethyl acetate-ethanol extraction mixture has been shown to increase this compound production by approximately 2.88-fold compared to standard conditions [2]. Similarly, submerged fermentation in a bioreactor has achieved yields of 500 mg/L through careful control of parameters including carbon source, pH, and iron concentration [3]. Recent advances in chemical modification have produced fluorinated this compound analogues with improved antibacterial activity against Gram-negative pathogens and reduced cytotoxicity, expanding its therapeutic potential [3].

Molecular Mechanisms in Cancer Stem Cell Targeting

This compound exerts its anti-CSC effects through multiple interconnected mechanisms that disrupt essential cellular processes:

  • Ion Homeostasis Disruption: As a K+/H+ antiporter, this compound causes potassium efflux from cells, leading to loss of mitochondrial membrane potential and ionic imbalance. This potassium efflux serves as a key trigger for NLRP3 inflammasome activation, initiating pyroptotic cell death pathways [4] [5].

  • Mitochondrial Dysfunction: this compound induces mitochondrial reactive oxygen species (ROS) production and impairs mitochondrial function, leading to activation of caspase-mediated cell death pathways. The resulting energy crisis and oxidative stress contribute significantly to CSC elimination [4].

  • K-Ras Signaling Interference: Recent studies demonstrate that this compound specifically disrupts K-ras4B nanoclustering on the plasma membrane by perturbing phosphatidylserine distribution. This nanoscale membrane disorganization impairs K-ras signaling, which is crucial for CSC maintenance and survival [5].

  • Dual Cell Death Induction: this compound uniquely activates both caspase-1/GSDMD-mediated pyroptosis and caspase-3-mediated apoptosis in cancer cells. This dual induction creates a potent anti-tumor effect while promoting immunogenic cell death that enhances anti-tumor immune responses [4].

Table 1: Key Mechanisms of this compound Action in Cancer Stem Cells

Mechanism Biological Consequences Experimental Evidence
Ionophore Activity K+ efflux, H+ influx, disrupted pH homeostasis NLRP3 inflammasome activation, mitochondrial membrane potential loss [4]
Mitochondrial Dysfunction ROS production, energy metabolism disruption Increased mitochondrial ROS, activated caspase-3 and caspase-1 [4]
K-ras Signaling Disruption Impaired nanoclustering, altered downstream signaling Reduced FRET in K-ras-NANOPS assays, decreased effector recruitment [5]
Pyroptosis Induction GSDMD cleavage, pore formation, IL-1β release Caspase-1 activation, GSDMD-NT fragment detection, LDH release [4]
Apoptosis Activation Caspase-3 cleavage, DNA fragmentation PARP cleavage, Annexin V positivity, caspase-3 activity [4]

Experimental Protocols for this compound Application

Cell Culture and this compound Treatment

Cell Line Selection and Culture Conditions:

  • Use appropriate CSC-enriched populations from established cancer cell lines (e.g., MDA-MB-231 and 4T1 for TNBC studies) or primary patient-derived CSCs [4].
  • Maintain cells in their recommended media: DMEM supplemented with 10% FBS for most breast cancer lines, with addition of CSC-enriching factors like EGF and bFGF when working with stem cell subpopulations [4].
  • For 3D culture systems, utilize extracellular matrix scaffolds or ultra-low attachment plates to promote spheroid formation and stemness preservation.

This compound Preparation and Treatment:

  • Prepare this compound stock solution at 5 mg/mL (6.7 mM) in 100% ethanol and store at -20°C protected from light [4].
  • For working concentrations, dilute stock in endotoxin-free saline or culture medium to final concentrations typically ranging from 0.25-20 μg/mL (0.34-26.8 μM) [4].
  • Include vehicle controls with equivalent ethanol concentrations (not exceeding 0.3% v/v) in all experiments.
  • Treatment duration varies by assay: 24-48 hours for viability assays, 2-6 hours for molecular analyses of early signaling events, and 1 hour for specific inflammasome activation studies [4] [6].
Assessment of Cell Death Mechanisms

Pyroptosis and Apoptosis Detection:

  • Perform LDH release assays using commercial kits (e.g., CytoTox96, Promega) to measure pyroptosis-mediated membrane rupture. Treat cells with this compound (2 μg/mL) for 0, 12, 24, and 48 hours, then calculate percentage LDH release relative to total cellular LDH [4].
  • Analyze IL-1β secretion via ELISA kits (e.g., Human IL-1β/IL-1F2 DuoSet, R&D Systems) following 24-hour this compound treatment to confirm inflammasome activation [4].
  • Detect GSDMD cleavage and caspase activation by western blot using antibodies against GSDMD-N-terminal domain (1:1000), cleaved caspase-1 (1:500), and cleaved caspase-3 (1:1000) [4].
  • Conduct morphological analysis using scanning electron microscopy to identify characteristic pyroptotic features (cell swelling, membrane blebbing, and pore formation). Fix cells with 2.5% glutaraldehyde overnight, dehydrate through ethanol series, and image using field emission scanning electron microscopy at 10 kV [4].

Inhibitor Studies for Mechanism Validation:

  • Pre-treat cells for 2 hours with specific inhibitors before this compound exposure: z-VAD (50 μM) for pan-caspase inhibition, necrostatin-1 (10 μM) for necroptosis inhibition, ferrostatin-1 (20 μM) for ferroptosis inhibition, and chloroquine (20 μM) for autophagy inhibition [4].
  • Include MCC950 (1-10 μM), a specific NLRP3 inhibitor, as a control for inflammasome-dependent effects [7].
Cancer Stem Cell Functional Assays

Sphere Formation Assay:

  • Seed single cells in ultra-low attachment plates at clonal density (500-1000 cells/mL) in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), bFGF (10 ng/mL), and heparin (4 μg/mL).
  • Add this compound at appropriate concentrations (typically 0.5-2 μg/mL) and refresh treatment every 3-4 days.
  • After 7-14 days, count spheres >50 μm diameter and calculate sphere formation efficiency relative to vehicle control.

Flow Cytometry for CSC Markers:

  • Harvest this compound-treated cells and stain with fluorochrome-conjugated antibodies against CSC surface markers (e.g., CD44, CD133, ALDH) following standard protocols.
  • Analyze using flow cytometry to determine percentage changes in CSC populations after treatment.

Clonogenic Survival Assay:

  • Plate cells at low density (200-500 cells/well in 6-well plates) and allow to adhere overnight.
  • Treat with this compound for 24-48 hours, then replace with fresh drug-free medium.
  • After 10-14 days, fix with methanol, stain with crystal violet (0.5% w/v), and count colonies >50 cells to assess long-term reproductive capacity post-treatment.

Table 2: this compound Treatment Parameters for Different Experimental Applications

Application Concentration Range Treatment Duration Key Readouts Optimal Conditions
Viability Assays (XTT/MTT) 0.25-20 μg/mL 24-48 hours IC50 values, dose-response curves 2 μg/mL for 24h in TNBC lines [4]
Pyroptosis Detection 1-5 μg/mL 12-48 hours LDH release, IL-1β secretion, GSDMD cleavage 2 μg/mL for 24h [4]
Apoptosis Analysis 0.5-5 μg/mL 24-48 hours Caspase-3 activation, PARP cleavage, Annexin V 2 μg/mL for 24h [4]
CSC Functional Assays 0.5-2 μg/mL Continuous (7-14 days) Sphere formation, colony formation 1 μg/mL for sphere formation [5]
Inflammasome Activation 5-10 μM 1 hour (after LPS priming) ASC speck formation, caspase-1 cleavage 5 μM for 1h in primed macrophages [6] [7]
K-ras Signaling Studies 1-10 μM 4-24 hours Nanoclustering FRET, Ras membrane localization 5 μM for 4h in BHK cells [5]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Death Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound exerts its effects on cancer stem cells:

G cluster_death Dual Cell Death Pathways This compound This compound Treatment K_Efflux K+ Efflux This compound->K_Efflux Mitochondria Mitochondrial Dysfunction & ROS Production This compound->Mitochondria KRas K-Ras Nanoclustering Disruption This compound->KRas NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 GSDMD GSDMD Cleavage & Pore Formation Caspase1->GSDMD Pyroptosis Pyroptosis (Inflammatory Cell Death) Caspase1->Pyroptosis IL-1β/IL-18 GSDMD->Pyroptosis Immune Enhanced T-cell Infiltration & Activation Pyroptosis->Immune Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Combination Synergy with Anti-PD-1 Therapy Immune->Combination

Diagram 1: this compound-induced signaling pathways in cancer stem cells. This compound triggers dual cell death mechanisms through potassium efflux-mediated inflammasome activation and mitochondrial dysfunction, while simultaneously disrupting K-Ras signaling. The resulting pyroptosis promotes anti-tumor immunity, creating synergy with checkpoint inhibitors.

Experimental Workflow for CSC Targeting

The following diagram outlines a comprehensive experimental approach for evaluating this compound's effects on cancer stem cells:

G CellPrep Cell Preparation & CSC Enrichment Treatment This compound Treatment (0.25-20 μg/mL, 1-48h) CellPrep->Treatment Viability Viability & Death Mechanism Assessment Treatment->Viability CSCFunc CSC Functional Assays Treatment->CSCFunc MechStudies Mechanistic Studies Treatment->MechStudies Immune Immune Response Evaluation Treatment->Immune Analysis Data Integration & Therapeutic Potential Viability->Analysis Viability1 XTT/MTT assays LDH release Viability->Viability1 Viability2 Western blot: GSDMD, caspases, PARP Viability->Viability2 Viability3 ELISA: IL-1β, IL-18 Viability->Viability3 Viability4 Morphological analysis (SEM/IF) Viability->Viability4 CSCFunc->Analysis CSC1 Sphere formation assays CSCFunc->CSC1 CSC2 Flow cytometry for CSC markers CSCFunc->CSC2 CSC3 Clonogenic survival assays CSCFunc->CSC3 MechStudies->Analysis Mech1 K-Ras nanoclustering (FRET/FLIM) MechStudies->Mech1 Mech2 Mitochondrial function (ROS, membrane potential) MechStudies->Mech2 Mech3 Ion flux measurements MechStudies->Mech3 Immune->Analysis Imm1 T-cell activation and infiltration Immune->Imm1 Imm2 Checkpoint inhibitor combination studies Immune->Imm2 Imm3 Cytokine array analysis Immune->Imm3

Diagram 2: Comprehensive experimental workflow for evaluating this compound's effects on cancer stem cells. The protocol encompasses viability assessment, functional CSC assays, mechanistic studies, and immune response evaluation to fully characterize this compound's therapeutic potential.

Therapeutic Applications and Combination Strategies

Combination Therapy Approaches

Immune Checkpoint Inhibitor Synergy:

  • Preclinical studies demonstrate that this compound-induced pyroptosis converts immunologically "cold" tumors to "hot" by promoting T-cell infiltration and activation [4].
  • Implement sequential treatment: administer this compound (2 μg/mL) for 24-48 hours followed by anti-PD-1 antibody (10 μg/mL) for combination therapy in TNBC models [4].
  • Monitor treatment efficacy through tumor volume measurements, flow cytometric analysis of tumor-infiltrating lymphocytes (CD4+, CD8+), and cytokine profiling (IFN-γ, TNF-α).

Chemotherapy Sensitization:

  • This compound at sublethal concentrations (0.5-1 μg/mL) can reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein function and disrupting CSC maintenance pathways [3] [5].
  • Combine this compound with conventional chemotherapeutics (e.g., cisplatin, doxorubicin) using sequential administration: this compound pretreatment for 24 hours followed by chemotherapy for enhanced CSC elimination.
In Vivo Translation Considerations

Dosing and Administration:

  • For mouse xenograft models, effective this compound doses range from 2-5 mg/kg administered via intraperitoneal injection every 2-3 days [4].
  • Monitor potential toxicity through body weight tracking, blood chemistry analyses, and assessment of vital organ function, particularly hepatic and renal parameters.
  • Utilize patient-derived xenograft (PDX) models with CSC-enriched populations to better recapitulate human tumor heterogeneity and therapy response.

Biomarker Development:

  • Assess pyroptosis-specific markers (serum IL-1β, LDH levels) as potential indicators of this compound activity in vivo.
  • Evaluate CSC frequency reduction in treated tumors through flow cytometric analysis of established CSC markers (CD44+/CD24-, ALDH activity, CD133).
  • Monitor K-Ras signaling modulation in treated tumors using immunohistochemistry for downstream effectors (p-ERK) or nanoclustering assessment if feasible.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Solubility and Stability Issues:

  • This compound may precipitate in aqueous solutions at higher concentrations. Ensure proper dilution from ethanol stock and brief sonication if precipitation occurs.
  • Store stock solutions at -20°C in dark conditions to prevent degradation, and avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Variable Cellular Responses:

  • Different cancer types and even cell lines within the same cancer type may exhibit differential sensitivity to this compound. Conduct preliminary dose-response experiments for each model system.
  • CSC-enriched populations (spheroids, tumorspheres) may require higher this compound concentrations (1.5-2 fold) compared to monolayer cultures due to limited penetration and enhanced survival pathways.

Inflammasome Activation Specificity:

  • Ensure proper validation of pyroptosis mechanisms using multiple complementary assays (LDH release, GSDMD cleavage, IL-1β secretion).
  • Include NLRP3 inhibitor controls (MCC950) and caspase inhibitors (z-VAD) to confirm specificity of observed effects.
Optimization Guidelines

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Low efficacy at reported concentrations Cell line-specific resistance Perform dose escalation (up to 20 μg/mL); extend treatment duration to 48-72 hours
High cytotoxicity in normal cells Off-target effects at high doses Implement pulsatile treatment schedule (short exposures followed by recovery)
Inconsistent pyroptosis induction Variable NLRP3 expression across models Pre-prime with LPS (100 ng/mL, 2h) where appropriate; confirm NLRP3 expression
Poor solubility in culture media Ethanol concentration too low Increase ethanol in stock solution; ensure final ethanol concentration ≤0.3%
Rapid degradation in solution Light exposure or improper storage Use light-protected tubes; prepare fresh working solutions for each experiment
Incomplete CSC targeting Dormant CSC population Combine with differentiation agents or metabolic inhibitors to target heterogeneous CSC states

Conclusion and Future Perspectives

This compound represents a promising multi-modal agent for CSC-targeted therapy through its unique ability to simultaneously induce dual cell death pathways while disrupting essential stemness signaling networks. The experimental protocols outlined herein provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in diverse cancer models. The combination of ionophore activity, K-Ras disruption, and immunogenic cell death induction positions this compound as both a valuable research tool and a promising therapeutic candidate, particularly for aggressive, therapy-resistant cancers enriched in CSCs.

Future research directions should focus on advanced drug delivery systems to enhance this compound's tumor specificity and reduce potential systemic toxicity, including nanoparticle formulations and tumor-targeting conjugates. Additionally, exploration of this compound analogues, particularly fluorinated derivatives with improved safety profiles, may expand its therapeutic window [3]. The integration of this compound into rational combination regimens with immunotherapy, targeted therapy, and conventional chemotherapy represents a promising strategy to overcome CSC-mediated treatment resistance and improve patient outcomes in advanced malignancies.

References

Comprehensive Application Notes for Nigericin Fermentation Process Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Its Biotechnological Significance

This compound is a polyether ionophore antibiotic produced by various Streptomyces species, possessing potent antibacterial, antifungal, antimalarial, and anticancer activities. This potassium ionophore has recently gained significant attention in drug development circles due to its promising anti-leukemic properties demonstrated in preclinical studies, where it exhibited nanomolar efficacy against acute myeloid leukemia (AML) cell lines, including therapy-resistant variants [1]. The compound's unique mechanism of action, which involves disruption of mitochondrial ion gradients and induction of apoptosis in cancer cells, makes it a valuable candidate for oncological therapeutic development [1].

The increasing pharmaceutical interest in this compound has highlighted the need for efficient production systems capable of delivering high yields to support both research and potential clinical applications. Traditional fermentation approaches typically yield suboptimal quantities of this compound, necessitating the development of comprehensive optimization strategies that integrate strain engineering, media optimization, and process control enhancements. These application notes consolidate the most recent advances in this compound production methodology, providing researchers with validated protocols to significantly increase fermentation titers through systematic optimization of both biological and process parameters [2] [3].

Strain Selection and Genetic Engineering Approaches

Host Strain Characteristics and Selection Criteria

Selecting appropriate producer strains represents the foundational step in establishing an efficient this compound production platform. Research indicates that several Streptomyces species possess the genetic machinery for this compound biosynthesis, with significant work being conducted on Streptomyces javensis Inha503 and Streptomyces malaysiensis F913 [2] [3]. When selecting a host strain, priority should be given to isolates demonstrating inherent high productivity, genetic tractability, and robust growth characteristics in laboratory fermentation systems. The wild-type Streptomyces malaysiensis F913 has demonstrated particularly favorable attributes as a production host, with baseline this compound production reaching approximately 0.56 g/L following genetic optimization [3].

Initial strain characterization should include whole-genome sequencing to confirm the presence of the complete this compound biosynthetic gene cluster (BGC) and phylogenetic analysis to establish taxonomic identity. Bioinformatic analysis of the BGC should verify the presence of all essential structural genes and regulatory elements, particularly nigR, which encodes the pathway-specific positive regulator [3]. Additionally, screening for antimicrobial activity against indicator organisms such as Micrococcus luteus and Staphylococcus aureus provides functional validation of this compound production capability before investing in extensive process development [2].

Genetic Engineering Strategies for Yield Enhancement

Strategic genetic manipulation of producer strains represents the most powerful approach for dramatically enhancing this compound yields. The SARP family regulator NigR has been identified as the master positive regulator of this compound biosynthesis, and its overexpression leads to substantial titer improvements [3].

Table 1: Genetic Engineering Approaches for Enhanced this compound Production

Approach Implementation Effect on Yield Key Considerations
nigR Overexpression Integration of additional nigR copies under strong constitutive promoters Up to 0.56 g/L, representing the highest reported titer Enhanced transcription of structural genes; dependent on bldA-mediated translation
Promoter Engineering Replacement of native promoter with stronger constitutive variants Significant activation of entire biosynthetic cluster Requires identification of optimal promoter for specific host strain
Regulatory Gene Disruption Knockout of negative regulatory elements Prevents repression of biosynthesis Identification of negative regulators required through transcriptomics
Ribosome Engineering Introduction of antibiotic resistance mutations Enhanced secondary metabolite production Can be combined with regulatory approaches for synergistic effects

The critical role of NigR was unequivocally demonstrated through gene disruption experiments, where nigR knockout completely abolished this compound production, while complementation restored biosynthesis, confirming its essential function [3]. Importantly, overexpression of nigR in Streptomyces malaysiensis resulted in significantly increased this compound production compared to the wild-type strain, with the overexpression strain reaching 0.56 g/L, potentially the highest this compound titer reported to date [3]. Transcriptional analysis confirmed that NigR activates this compound biosynthesis by upregulating structural gene expression throughout the biosynthetic cluster [3].

G cluster_biosynthesis This compound Biosynthetic Gene Cluster nigR nigR nigA nigA (Polyketide Synthase) nigR->nigA Activates nigB nigB (Dehydratase) nigR->nigB Activates nigC nigC (Epoxide Hydrolase) nigR->nigC Activates nigD nigD (Acyltransferase) nigR->nigD Activates nigE nigE (Oxidase) nigR->nigE Activates nigA->nigB Biosynthetic Pathway nigB->nigC Biosynthetic Pathway nigC->nigD Biosynthetic Pathway nigD->nigE Biosynthetic Pathway This compound This compound nigE->this compound

Figure 1: Regulatory control of this compound biosynthesis by NigR. The pathway-specific activator NigR binds to promoter regions of structural genes and activates their transcription. Overexpression of nigR leads to enhanced expression of all biosynthetic genes and consequently higher this compound production.

Fermentation Media Optimization and Culture Conditions

Medium Composition and Nutritional Requirements

Systematic optimization of fermentation media is essential for maximizing this compound production, as the chemical composition of the growth medium profoundly influences both biomass accumulation and secondary metabolite biosynthesis. Comparative studies have demonstrated that R5 medium consistently supports the highest this compound production, yielding a 1.75-fold increase compared to other standard Streptomyces media [2]. The superior performance of R5 medium is attributed to its balanced composition of carbon sources, nitrogen supplements, and essential trace elements that collectively support robust growth while simultaneously activating secondary metabolite pathways.

Table 2: Optimal Fermentation Media Composition for this compound Production

Component Concentration Function Optimal Range
Sucrose 103 g/L Carbon and energy source 90-110 g/L
KNO₃ 10.1 g/L Nitrogen source 8-12 g/L
MgCl₂·6H₂O 10.1 g/L Cofactor for biosynthetic enzymes 8-12 g/L
CaCl₂·2H₂O 5.7 g/L Cell membrane stability 4-7 g/L
KH₂PO₄ 0.73 g/L Buffer and phosphorus source 0.5-1.0 g/L
Trace Elements 2 mL/L Cofactors for enzymatic reactions 1-3 mL/L
TES Buffer 5.73 g/L pH stabilization 4-7 g/L
Agar 20 g/L Solid medium support 15-25 g/L

Carbon source evaluation has revealed that complex carbohydrates such as sucrose and dextrin generally support higher this compound production compared to simple sugars, likely due to their role as slow-release carbon sources that avoid catabolite repression [4]. Nitrogen source optimization has demonstrated that organic nitrogen supplements such as peptone at approximately 12 g/L significantly enhance this compound yields, likely through provision of amino acid precursors for polyketide biosynthesis [2]. Additionally, the inclusion of metal ions such as magnesium and calcium at concentrations of 0.02-0.03 g/L has been shown to support optimal biosynthetic enzyme function [2].

Cultural Parameter Optimization

Precise control of physical culture parameters represents another critical factor in maximizing this compound productivity. The optimal fermentation period for this compound accumulation is approximately 10 days, as shorter timeframes result in incomplete biosynthesis while extended cultivation leads to product degradation [2]. Temperature optimization studies have identified 36°C as ideal for this compound production in Streptomyces javensis Inha503, although slight variations may exist between different producer strains [2].

Aeration and agitation play crucial roles in this compound biosynthesis, with optimal shaker speeds typically falling within the 180-210 rpm range depending on fermentation vessel geometry [2]. These parameters influence oxygen transfer rates, which directly impact metabolic activity and secondary metabolite production. Inoculum development represents another key consideration, with a 5% inoculum density (v/v) of a mature seed culture typically yielding optimal results [2]. The seed culture should be prepared in a rich medium such as liquid PDA without agar and incubated for approximately 48 hours at 28°C with shaking at 150 rpm to achieve robust, actively-growing biomass before transfer to production media [2].

Extraction and Analytical Methods

Product Extraction and Recovery

Efficient extraction of this compound from fermentation broth is critical for maximizing recovery yields and product purity. Research demonstrates that using a solvent mixture of ethyl acetate and ethanol in a 7:3 ratio provides superior recovery compared to single-solvent systems, resulting in a 2.88-fold increase in overall this compound titer when combined with other optimization strategies [2]. The extraction process should be performed on acidified broth (pH ~3.0) to facilitate protonation of the carboxyl group and enhance partition into the organic phase.

The standard extraction protocol involves separating biomass from fermentation broth via centrifugation or filtration, followed by multiple extractions of both the cell pellet and supernatant with the ethyl acetate:ethanol mixture. The combined organic extracts are then concentrated under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation of the product. For preliminary purification, the crude extract can be subjected to silica gel column chromatography with a gradient elution of hexane/ethyl acetate, followed by preparative HPLC if higher purity is required [1]. For laboratory-scale isolation, the typical yield of purified this compound from optimized fermentations ranges from 500-600 mg/L when following these protocols [3] [1].

Analytical Quantification and Quality Control

Accurate quantification of this compound is essential for evaluating fermentation performance and guiding process optimization. The most widely employed method for this compound quantification is reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210-220 nm, which allows for specific detection and quantification [2]. A typical analytical method utilizes a C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of methanol:water:acetic acid (85:14:1, v/v/v) at a flow rate of 1.0 mL/min, yielding a retention time of approximately 12-15 minutes for this compound [1].

For structural confirmation of purified this compound, nuclear magnetic resonance (NMR) spectroscopy provides comprehensive characterization, with standard 1H NMR spectra recorded at 400 MHz in CDCl₃ solution [1]. Key diagnostic signals include the characteristic shifts for the C1 aldehyde proton at δ 9.48 ppm, the C26 methyl group at δ 1.20 ppm, and the C18 methyl group at δ 0.88 ppm [1]. Additional confirmation can be obtained through LC-MS analysis in negative ion mode, where this compound typically shows a [M-H]- ion at m/z 723.5, corresponding to its molecular formula C40H68O11 [2]. For rapid screening of large sample numbers, a colorimetric assay based on complex formation with copper ions can be employed, though this method lacks the specificity of chromatographic approaches [2].

Detailed Experimental Protocols

Seed Culture Preparation and Inoculum Development

Proper preparation of high-quality inoculum is fundamental to reproducible fermentation performance. This protocol describes the standard procedure for seed culture establishment and inoculum preparation for this compound fermentation.

Materials:

  • Slant cultures of Streptomyces producer strain (e.g., S. malaysiensis F913 or S. javensis Inha503)
  • Inclined seed medium: PDA (Potato Dextrose Agar) or ISP-2 agar
  • Liquid seed medium: Sucrose 0.15 g/L, MgSO₄ 0.021 g/L, K₂HPO₄ 0.1 g/L, CaCl₂ 0.027 g/L, pH 7.2
  • Sterile inoculation loops
  • Rotary shaker incubator
  • Sterile saline solution (0.85% NaCl)

Procedure:

  • Strain Activation: Using a sterile loop, transfer Streptomyces spores or mycelial fragments from stock slants to freshly prepared inclined seed medium in test tubes or plates. Incubate at 28°C for 5-7 days until abundant sporulation is observed.
  • Seed Culture Initiation: Add 10 mL of sterile saline solution to a fully sporulated slant and gently scrape the surface with a sterile loop to create a spore suspension. Transfer 1 mL of this suspension to a 250 mL baffled Erlenmeyer flask containing 50 mL of liquid seed medium.
  • Seed Culture Incubation: Incubate the flask on a rotary shaker at 28°C and 150 rpm for 48 hours. Monitor culture growth visually; properly developed seed culture should display homogeneous, pellet-like morphology with no visible contamination.
  • Inoculum Standardization: Measure the optical density of the seed culture at 600 nm (OD₆₀₀). Dilute with sterile medium if necessary to achieve a target OD₆₀₀ of 2.0-3.0, corresponding to approximately 10⁸ CFU/mL.
  • Production Fermentation Inoculation: Transfer the standardized seed culture to production medium at an inoculation ratio of 5% (v/v). For example, add 50 mL of seed culture to 1 L of production medium in a 2.5 L fermenter or baffled flask.

Quality Control Parameters:

  • Viability Assessment: Seed culture should show >90% viability by plate counting
  • Contamination Check: Regular microscopic examination and plating on non-selective media
  • Metabolic Activity: Oxygen uptake rate should be >5 mmol O₂/L/h
Bench-Scale Fermentation Protocol

Standardized fermentation protocols ensure consistent this compound production and facilitate comparative evaluation of different strains or conditions. This protocol describes a 10-day fermentation process optimized for this compound production.

Materials:

  • Optimized production medium (R5 or equivalent)
  • 2.5 L baffled Erlenmeyer flasks or 5 L bench-scale fermenters
  • Rotary shaker incubator or controlled bioreactor system
  • Sterile syringes for sampling
  • pH and dissolved oxygen probes

Procedure:

  • Medium Preparation: Prepare R5 production medium with the following composition per liter: sucrose 103 g, KNO₃ 10.1 g, MgCl₂·6H₂O 10.1 g, CaCl₂·2H₂O 5.73 g, KH₂PO₄ 0.73 g, trace elements 2 mL, TES buffer 5.73 g (for flask cultures). Adjust pH to 7.2 before sterilization.
  • Medium Sterilization: Dispense 500 mL of production medium into each 2.5 L baffled flask. For bioreactor cultures, prepare an appropriate volume (typically 70% of total capacity). Sterilize at 121°C for 20 minutes.
  • Inoculation: Aseptically inoculate the sterilized production medium with prepared seed culture at 5% (v/v) inoculation ratio.
  • Fermentation Conditions:
    • For shake flasks: Incubate at 36°C on a rotary shaker at 180 rpm for 10 days
    • For bioreactors: Maintain temperature at 36°C, agitation at 300-500 rpm, aeration at 1.0 vvm, and dissolved oxygen above 30% saturation
  • Process Monitoring: Collect samples aseptically every 24 hours for analysis of biomass, pH, residual nutrients, and this compound production.
  • Harvest: Terminate fermentation after 10 days or when this compound concentration plateaus based on HPLC analysis.

Critical Process Parameters:

  • pH Control: Maintain pH between 6.8-7.5 using automatic addition of NaOH or HCl in bioreactors
  • Oxygen Management: Ensure dissolved oxygen remains above 30% saturation through agitation and aeration adjustment
  • Foam Control: Add antifoam agents (silicone-based) as needed to prevent excessive foaming
Analytical Protocol for this compound Quantification

Reliable quantification of this compound is essential for evaluating fermentation performance. This HPLC-based protocol provides accurate and reproducible measurement of this compound concentration in fermentation samples.

Materials:

  • HPLC system with UV detector and C18 column (250 × 4.6 mm, 5 μm)
  • HPLC-grade methanol, water, and acetic acid
  • This compound standard (purified, ≥95% purity)
  • Sample filtration units (0.22 μm PVDF membrane)
  • Microsyringes (25-100 μL)

Procedure:

  • Sample Preparation:

    • Withdraw 10 mL fermentation broth and centrifuge at 10,000 × g for 10 minutes
    • Separate supernatant and cell pellet
    • Extract cell pellet with 5 mL ethyl acetate:ethanol (7:3) by vortexing for 5 minutes
    • Extract supernatant with equal volume of ethyl acetate:ethanol (7:3)
    • Combine organic phases and evaporate under nitrogen stream
    • Reconstitute residue in 1 mL methanol for HPLC analysis
  • HPLC Analysis:

    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Methanol:water:acetic acid (85:14:1, v/v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 210 nm
    • Injection volume: 20 μL
    • Column temperature: 30°C
    • Run time: 20 minutes
  • Standard Curve Preparation:

    • Prepare stock solution of this compound standard at 1 mg/mL in methanol
    • Prepare serial dilutions at concentrations of 10, 25, 50, 100, 250, and 500 μg/mL
    • Inject each standard solution in triplicate and record peak areas
    • Plot peak area versus concentration to generate calibration curve
  • Calculation:

    • Determine this compound concentration in samples by comparing peak areas to standard curve
    • Account for dilution factors during sample preparation
    • Express final concentration as mg/L of fermentation broth

Method Validation Parameters:

  • Linearity: R² > 0.999 for standard curve
  • Precision: Relative standard deviation < 2% for replicate injections
  • Accuracy: Recovery of 95-105% for spiked samples
  • Limit of Quantification: 1 μg/mL

Troubleshooting and Technical Considerations

Successful implementation of this compound fermentation processes occasionally encounters technical challenges that require systematic troubleshooting. One common issue is strain degeneration or productivity loss during serial subculturing, which can be mitigated by implementing proper culture preservation techniques and limiting the number of subcultures between preservations. For long-term storage, maintain working cell banks as spore suspensions in 20% glycerol at -80°C, with regular viability testing and renewal every 12-18 months.

Another frequent challenge involves inconsistent fermentation performance between shake flask and bioreactor scales. This often stems from differences in oxygen transfer rates, shear stress, or pH control. To address this discrepancy, implement systematic scale-up strategies that maintain constant oxygen mass transfer coefficient (kLa) across scales rather than simply matching agitation or aeration parameters. Additionally, ensure that pH is actively controlled in bioreactor systems to match the profile observed in shake flasks, as pH fluctuations can significantly impact this compound biosynthesis.

Contamination represents a persistent concern in extended fermentation processes. Implement rigorous aseptic techniques throughout the process chain, including regular sterility testing of seed cultures and fermentation samples. For bioreactor systems, perform thorough sterilization and validation procedures between batches, and consider incorporating in-line sterilization of addition feeds. If contamination occurs, immediately quarantine affected cultures, identify the contaminant organism, and thoroughly sanitize equipment before resuming operations.

Product degradation or transformation during fermentation represents another potential issue, particularly in extended cultivation beyond the optimal harvest point. Monitor this compound concentration regularly during the later stages of fermentation to identify the peak production point, and implement appropriate harvest triggers based on product concentration rather than fixed time intervals. If degradation is observed, consider reducing fermentation temperature during the production phase or adding antioxidant compounds such as ascorbic acid (0.1-0.5 g/L) to stabilize the product.

Conclusion and Future Perspectives

The optimization protocols detailed in these application notes provide a comprehensive framework for establishing robust, high-yield this compound production processes. Through the integrated application of strain engineering, media optimization, and process control, researchers can achieve substantial improvements in this compound titers, with demonstrated increases of up to 2.88-fold over baseline conditions [2]. The critical success factors include selection of appropriate producer strains, strategic overexpression of the pathway-specific regulator NigR, implementation of optimized R5 fermentation medium, and application of efficient extraction methodologies using ethyl acetate:ethanol solvent systems.

Future directions for this compound production optimization will likely focus on systems metabolic engineering approaches that integrate multi-omics analyses to identify additional genetic targets for strain improvement. The application of CRISPR-based genome editing tools in Streptomyces hosts promises to accelerate construction of high-producing strains through precise manipulation of biosynthetic and regulatory genes. Additionally, continuous fermentation strategies with cell recycling or immobilized cell systems may offer opportunities for further productivity enhancements through elimination of downtime between batches and maintenance of cells in optimal physiological states.

The continued development of efficient this compound production processes holds significant promise for supporting pharmaceutical development efforts, particularly in oncology where this compound has demonstrated impressive preclinical activity against therapy-resistant leukemia models [1]. As research advances our understanding of this compound's mechanisms of action and therapeutic potential, the availability of robust, scalable production processes will be essential for translating this promising natural product from laboratory research to clinical application.

References

Comprehensive Application Notes and Protocols for Nigericin Extraction and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Its Applications

This compound is a polyether ionophore antibiotic originally isolated from various Streptomyces species that demonstrates significant antimicrobial activity against Gram-positive bacteria, anti-cancer properties against multiple cancer cell lines, and immunomodulatory effects through induction of pyroptosis. This versatile compound functions primarily as a potassium ionophore, exchanging H+ for K+ across biological membranes and disrupting vital ion gradients. As research interest grows in this compound's therapeutic potential, particularly in oncology and infectious disease, efficient and reproducible methods for its production and purification have become increasingly important for the scientific community [1] [2].

The structural complexity of this compound (C40H67O11, molecular weight 724.96 g/mol for acid form) presents significant challenges for its extraction and purification. As a polyether carboxylate, this compound typically exists as a sodium salt (C40H67NaO11, MW 746.94 g/mol) with limited solubility in water but high solubility in organic solvents. These characteristics must be carefully considered when developing purification protocols to achieve high recovery yields while maintaining biological activity [3] [1]. The following Application Notes and Protocols provide detailed methodologies optimized for this compound production, extraction, and purification, incorporating the most recent advances in process optimization to assist researchers in obtaining high-purity material for experimental use.

Strain Selection and Fermentation Optimization

Producer Strain Selection

Strain selection is a critical primary step in establishing an efficient this compound production process. Several Streptomyces species have been identified as this compound producers, with significant variations in production capacity between strains. Recent studies have identified Streptomyces javensis Inha503 as a promising candidate, demonstrating robust this compound production confirmed through genomic analysis and bioassays [4] [5]. Alternatively, Streptomyces malaysiensis F913 has been engineered to achieve exceptionally high titers through regulatory gene manipulation, while Streptomyces strain DASNCL-29 has demonstrated high yield as a primary metabolite rather than a byproduct [2] [6].

Genetic characterization of producer strains provides valuable insights for process optimization. The identification of biosynthetic gene clusters (BGCs) and pathway-specific regulators such as NigR—a SARP family transcriptional activator essential for this compound biosynthesis—enables strategic strain improvement through metabolic engineering [6]. Disruption of nigR completely abolishes this compound production, while its overexpression has been shown to significantly enhance yield, reaching up to 0.56 g/L in engineered S. malaysiensis strains [6]. Prior to fermentation, confirmation of the complete this compound BGC through whole-genome sequencing and verification of core BGC functionality through knockout studies is recommended to ensure production capability.

Fermentation Media and Conditions

Optimization of fermentation conditions dramatically influences this compound yields. Comparative studies of seven production media for Streptomyces have identified R5 medium as superior for this compound production, demonstrating a 1.75-fold increase in yield compared to standard media [4] [7]. The table below summarizes optimized fermentation parameters for high-titer this compound production:

Table 1: Optimized Fermentation Parameters for this compound Production

Parameter Optimal Condition Notes Impact on Yield
Production Medium R5 medium Superior to other tested media 1.75-fold increase vs. standard conditions [4]
Fermentation Type Submerged fermentation 50L bioreactor scale demonstrated More controllable than solid-state fermentation [2]
Culture Period 10 days Optimized for S. javensis Inha503 Critical for complete biosynthesis [4]
Temperature 28-30°C Standard for Streptomyces Maintains growth and production balance
Aeration High oxygen transfer Critical for secondary metabolism Prevents oxygen limitation
Genetic Modification nigR overexpression Engineered S. malaysiensis Up to 0.56 g/L production [6]

For scale-up considerations, submerged fermentation in a bioreactor (e.g., BioFlo 115 system) has proven highly effective, allowing precise control of environmental parameters. Using this approach with Streptomyces sp. DASNCL-29, researchers achieved a yield of 500 mg/L of pure this compound, representing a significant improvement over traditional methods [2]. The fermentation process should be monitored for biomass accumulation and potential precursor limitation, as this compound production is growth-associated in high-yielding strains.

Extraction Methods and Optimization

Solvent System Selection

Extraction efficiency is highly dependent on solvent selection, with different solvent systems exhibiting varying capabilities for this compound recovery from fermented biomass. Recent systematic optimization studies have identified that a mixed solvent system of ethyl acetate and ethanol in a 7:3 ratio provides superior recovery compared to single solvents [4] [7]. This optimized extraction condition yielded the highest titer of this compound derivatives when applied to S. javensis Inha503 culture extracts [5].

The mechanism of enhanced recovery with mixed solvents likely involves the complementary properties of ethyl acetate, which effectively extracts non-polar components, and ethanol, which improves recovery of more polar this compound derivatives. The table below compares the performance of different extraction solvents based on recent optimization studies:

Table 2: Comparison of Solvent Systems for this compound Extraction

Solvent System Extraction Efficiency Advantages Limitations
Ethyl acetate:ethanol (7:3) Highest yield Optimal for this compound derivatives Requires solvent optimization for specific strains
Ethyl acetate alone Good efficiency Simpler post-extraction processing Lower yield than mixed solvent [4]
Ethanol alone Moderate efficiency Higher polarity range May extract more impurities
Methanol Good efficiency Common for polar metabolites Toxicity concerns
Extraction Methodology

The recommended extraction protocol begins with harvesting the fermentation broth after the optimized cultivation period (typically 10 days for S. javensis). The entire broth (including cells) should be used, as this compound may be partially cell-associated. For initial separation, centrifugation at 5,000-8,000 × g for 15-20 minutes is effective, though filtration through celite or other filter aids can also be employed for larger volumes [2].

The cell pellet and supernatant should be combined for extraction, as partitioning studies indicate this compound distributes between both phases. The biomass and supernatant should be thoroughly mixed with the ethyl acetate:ethanol (7:3) solvent system at a ratio of 1:1 to 1:2 (v/v broth:solvent) with vigorous agitation for 1-2 hours. For improved recovery, multiple extractions (2-3 repetitions) are recommended, pooling the organic phases afterward. The combined organic extracts should then be concentrated under reduced pressure at temperatures not exceeding 40°C to prevent this compound degradation, yielding a crude extract suitable for further purification [4] [2].

Purification Strategies

Chromatographic Methods

Purification of this compound from crude extracts requires strategic application of chromatographic techniques to separate it from structurally similar polyethers and other secondary metabolites. The first purification step typically involves flash chromatography on silica gel with a stepped gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol, which effectively removes non-polar and highly polar impurities [2]. This initial purification can be monitored by thin-layer chromatography (TLC) with detection using phosphomolybdic acid or vanillin staining reagents.

For higher resolution separation, preparative reverse-phase HPLC employing a C18 column (e.g., Phenomenex Luna or Waters Symmetry) with a water-acetonitrile gradient has proven highly effective. A typical method uses a gradient from 60% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes, with detection at 210-220 nm [4]. The efficiency of this approach is significantly enhanced when preceded by the initial silica purification, as this removes compounds that could foul the HPLC column.

Recent studies have demonstrated that This compound exhibits polymorphism during crystallization, forming different crystal lattices depending on the solvent system used. Crystallization from methanol produces a monoclinic crystal system (space group P21), while hexane yields an orthorhombic crystal system (space group P212121) [2]. This polymorphism does not affect biological activity but should be considered when characterizing physical properties.

Crystallization and Final Processing

The final purification step typically involves crystallization from appropriate solvents. The HPLC-purified this compound fractions are pooled and concentrated to a small volume, then subjected to crystallization using methanol or hexane as the crystallization solvent [2]. Slow evaporation at room temperature or gradual cooling from 40°C to 4°C promotes the formation of high-quality crystals. The resulting crystalline this compound should be collected by vacuum filtration and washed with a small volume of cold crystallization solvent to remove residual mother liquor.

The purified this compound can be converted to the sodium salt form by treatment with sodium hydroxide in methanol, followed by recrystallization. The final product should be thoroughly dried under vacuum and stored desiccated at -20°C to maintain stability. When properly purified, this compound appears as a white crystalline powder with characteristic NMR and mass spectrometry profiles [3] [2].

Analytical Methods for Quality Control

Quantification and Purity Assessment

Rigorous quality control is essential to ensure this compound purity and batch-to-batch consistency for research applications. The primary method for this compound quantification is LC/MS analysis using reverse-phase separation with mass spectrometric detection [4] [5]. This approach allows both quantification of this compound content and detection of related derivatives or impurities. For accurate quantification, calibration curves should be prepared using this compound sodium salt standards of known purity.

Structural confirmation of purified this compound should include HR-ESI-MS to verify the molecular formula (expected [M+H]+ at m/z 724.96 for acid form; [M+Na]+ at m/z 746.94 for sodium salt), and comprehensive NMR analysis including 1H, 13C, HMBC, NOESY, and COSY experiments to confirm the structure and stereochemistry [2]. The typical NMR profile of this compound shows characteristic polyether signals in the δH 3.0-4.5 ppm region and methyl groups between δH 0.8-1.3 ppm.

Functional Validation

For biologically applied research, functional validation of purified this compound is recommended. This can include assessment of its ionophore activity using potassium-sensitive fluorescent dyes or evaluation of its biological activity in appropriate assay systems. Standardized functional assays include measurement of NLRP3 inflammasome activation in THP-1 cells [3] or antimicrobial activity against Gram-positive bacteria such as Micrococcus luteus or Staphylococcus aureus [4] [5]. The typical working concentration range for this compound in cell-based assays is 1-10 μM [3], though dose-response characterization is recommended for each new preparation.

Experimental Protocols and Workflows

Comprehensive Purification Protocol
  • Fermentation: Inoculate R5 medium with actively growing Streptomyces culture and incubate with agitation (200-220 rpm) at 28°C for 10 days [4].

  • Broth Processing: Separate biomass from culture fluid by centrifugation at 8,000 × g for 15 minutes. Combine biomass and supernatant for extraction [2].

  • Solvent Extraction: Add ethyl acetate:ethanol (7:3) to the combined biomass and supernatant at 1:1.5 ratio (v/v). Agitate vigorously for 2 hours. Separate organic phase by centrifugation or decanting. Repeat extraction twice and pool organic phases [4].

  • Concentration: Evaporate pooled organic extracts under reduced pressure at ≤40°C to obtain crude extract.

  • Flash Chromatography: Pack a glass column with silica gel (230-400 mesh). Load crude extract and elute with step gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 70:30). Collect this compound-rich fractions (typically eluting with ethyl acetate:methanol 85:15) as identified by TLC [2].

  • HPLC Purification: Dissolve pooled semi-purified material in acetonitrile and purify by preparative HPLC using C18 column with water-acetonitrile gradient (60-95% acetonitrile over 25 min). Collect this compound peaks based on UV detection at 210 nm [4].

  • Crystallization: Concentrate purified HPLC fractions and add methanol dropwise until slightly cloudy. Allow slow crystallization at room temperature. Collect crystals by filtration and wash with cold methanol [2].

Process Optimization Workflow

The following diagram illustrates the decision-making process for this compound production and purification, highlighting key optimization points:

G Start Start this compound Production StrainSelection Strain Selection Start->StrainSelection GeneticOptimization Genetic Optimization ( nigR overexpression) StrainSelection->GeneticOptimization Fermentation Fermentation in R5 Medium 10 days, 28°C GeneticOptimization->Fermentation Extraction Extraction with Ethyl Acetate:Ethanol (7:3) Fermentation->Extraction Purification Purification Strategy Extraction->Purification FlashChrom Flash Chromatography (Silica Gel) Purification->FlashChrom Initial Cleanup PrepHPLC Preparative HPLC (C18 Reverse-Phase) FlashChrom->PrepHPLC Further Purification Crystallization Crystallization (Methanol or Hexane) PrepHPLC->Crystallization Final Polishing QC Quality Control Crystallization->QC NMR NMR Analysis QC->NMR Structural Confirmation LCMS LC/MS Analysis QC->LCMS Purity Assessment Bioassay Functional Bioassay QC->Bioassay Activity Validation End Pure this compound Product NMR->End LCMS->End Bioassay->End

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low Yield in Extraction: If extraction efficiency is suboptimal, consider increasing the number of extraction cycles or modifying the solvent ratio. Test small-scale extracts first to optimize for specific strain characteristics [4].

  • Purity Issues in HPLC: If poor peak resolution occurs in HPLC, incorporate an additional pre-purification step using Sephadex LH-20 size exclusion chromatography with methanol as eluent to remove high molecular weight impurities.

  • Crystallization Problems: If crystallization fails, try alternative solvent systems such as acetone/water or methanol/water mixtures. Seeding with existing this compound crystals can initiate crystallization.

  • Biological Activity Variation: If functional activity is inconsistent between preparations, verify the integrity of the ionophore function by measuring potassium efflux or confirm the absence of degradation products by LC/MS.

Storage and Stability

Purified this compound sodium salt should be stored desiccated at -20°C, protected from light. Under these conditions, this compound remains stable for at least 24 months. Stock solutions are typically prepared in ethanol at 5-10 mg/mL and can be stored at -20°C for 6-12 months without significant degradation. Repeated freeze-thaw cycles should be avoided [3].

Applications in Research

The purified this compound obtained through these protocols is suitable for various research applications, including:

  • NLRP3 Inflammasome Activation: Working concentration 1-10 μM in cell culture [3] [8]
  • Anti-cancer Studies: Evaluation of selective activity against cancer stem cells and various cancer cell lines [1] [8]
  • Antimicrobial Assays: Testing against Gram-positive bacteria and other pathogens [4] [2]
  • Ion Transport Studies: Investigation of potassium-proton exchange across biological membranes [1]

Conclusion

These application notes and protocols provide comprehensive methodologies for the efficient production, extraction, and purification of this compound from Streptomyces species. By implementing the optimized conditions described—including the use of high-yielding strains, R5 fermentation medium, mixed solvent extraction, and strategic purification techniques—researchers can consistently obtain high-purity this compound for experimental applications. The integrated quality control measures ensure batch-to-batch consistency and functional reliability, supporting reproducible research outcomes across various applications from immunology to cancer research.

References

Molecular Mechanism of Nigericin-Induced Pyroptosis

Author: Smolecule Technical Support Team. Date: February 2026

Nigericin, an ionophore derived from Streptomyces hygroscopicus, induces pyroptosis primarily by activating the NLRP3 inflammasome [1] [2]. The following diagram illustrates the canonical signaling pathway.

G LPS LPS NLRP3 NLRP3 Inflammasome Assembly LPS->NLRP3 Priming Signal This compound This compound This compound->NLRP3 Activation Signal (K⁺ Efflux) Caspase1 Pro-caspase-1 NLRP3->Caspase1 ActiveC1 Active caspase-1 Caspase1->ActiveC1 GSDMD Gasdermin D (GSDMD) ActiveC1->GSDMD GSDMD_NT GSDMD N-terminal (Pore-forming fragment) GSDMD->GSDMD_NT Pores Plasma Membrane Pores GSDMD_NT->Pores LDH LDH Release Pores->LDH Cytokines IL-1β / IL-18 Release Pores->Cytokines Pyroptosis Cell Swelling & Lysis (Pyroptosis) Pores->Pyroptosis

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for inducing pyroptosis in murine bone marrow-derived macrophages (BMDMs) via the NLRP3 inflammasome [3] [4].

Materials
  • Cells: Primed mouse bone marrow-derived macrophages (BMDMs).
  • Priming Agent: Ultrapure LPS (e.g., 100 ng/mL).
  • NLRP3 Activator: this compound (e.g., 5-10 µM working concentration).
  • Cell Culture Medium: DMEM without antibiotics.
  • LDH Assay Kit: e.g., CytoTox96 Non-Radioactive Cytotoxicity Assay.
  • Equipment: Tissue culture incubator, centrifuge, 96-well plates, plate reader.
Procedure

The overall workflow for the assay is outlined below.

G Start Plate BMDMs (2 x 10⁴ cells/well) Step1 Prime with LPS (3-4 hours) Start->Step1 Step2 Stimulate with this compound (1 hour) Step1->Step2 Step3 Centrifuge Plate (Pellet debris) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 Add LDH Substrate Mix (30 min, dark) Step4->Step5 Step6 Add Stop Solution Step5->Step6 Step7 Measure OD₄₉₀ Step6->Step7

  • Cell Seeding and Priming:

    • Seed BMDMs in a 96-well tissue culture plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM-5 complete medium without antibiotics. Centrifuge the plate briefly (e.g., 200 × g for 5 min) to ensure even distribution [4].
    • The following day, replace the medium with 50 µL of fresh medium containing 100 ng/mL LPS. Incubate for 3-4 hours at 37°C and 5% CO₂. This "priming" signal upregulates the expression of NLRP3 and pro-IL-1β [3] [4].
  • This compound Treatment:

    • Prepare experimental controls in the plate:
      • Spontaneous LDH Release Wells: Add 50 µL of medium without this compound.
      • Maximum LDH Release Wells (100% Lysis): Add 40 µL of medium without this compound.
      • Experimental Wells: Add 50 µL of medium containing 10 µM this compound (for a final working concentration of 5 µM) [3] [4].
    • Incubate the plate for 1 hour at 37°C and 5% CO₂.
    • After 30 minutes, add 10 µL of 10x lysis buffer to the "Maximum LDH Release" wells. Add 10 µL of medium to all other wells. Continue the incubation for the remaining 30 minutes [3].
  • LDH Release Measurement (Colorimetric Assay):

    • After incubation, centrifuge the plate at 500 × g for 5-10 minutes to pellet cell debris [3] [4].
    • Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.
    • Add 50 µL of freshly prepared LDH substrate mix to each well. Incubate for 30 minutes in the dark.
    • After incubation, add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a plate reader [3] [4].
  • Calculation of Pyroptosis: Calculate the percentage of cytotoxicity (a measure of pyroptosis) using the formula below. Always include caspase-1 deficient macrophages as a control to confirm that cell lysis is specific to pyroptosis [4].

    % Cytotoxicity = (OD Experimental - OD Spontaneous) / (OD Maximum Lysis - OD Spontaneous) × 100

Key Detection Methods for Pyroptosis

Beyond the LDH release assay, confirming pyroptosis requires multiple lines of evidence. The table below summarizes the key detection methods.

Method Target / Readout Key Observation in this compound-Induced Pyroptosis
LDH Release Assay [3] [4] Loss of plasma membrane integrity Significant increase in LDH release compared to untreated cells.
ELISA [1] [4] Mature IL-1β secretion Elevated levels of IL-1β in cell supernatant.
Western Blot [1] [5] Cleavage of GSDMD and Caspase-1 Appearance of GSDMD-NT fragment (~30 kDa) and cleaved caspase-1 (p20).
Immunofluorescence (IF) [6] GSDMD pore formation; ASC speck formation Punctate staining of GSDMD-NT on cell membrane; large ASC aggregates in cytosol.
Live-Cell Imaging [1] Cell morphology Cell swelling, membrane blebbing, and eventual lysis.

Critical Considerations and Troubleshooting

  • Cell Type Specificity: The response to this compound is highly cell-type-dependent. Some cells, like human keratocytes, may undergo paraptosis-like cell death instead of pyroptosis due to the absence of key executors like gasdermin proteins [1].
  • Caspase-1 Independence: Under specific conditions, such as caspase-1 deficiency or delayed this compound stimulation, cell death may divert to an apoptotic pathway involving caspase-8 and gasdermin E (GSDME) [7]. Using caspase-1 inhibitors and knockout cells is crucial for validating the mechanism.
  • Alternative Pyroptosis Inducers: While this compound targets NLRP3, other inducers can be used to study different pathways:
    • NLRP1b: Anthrax lethal toxin [4].
    • AIM2: Transfection with poly(dA:dT) [4].
    • Non-canonical: Intracellular LPS to activate caspase-4/5/11 [2].

References

Application Notes and Protocols: Nigericin in Biofilm Eradication Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Multidrug-resistant (MDR) bacteria pose a significant clinical threat to global health, with biofilm-associated infections being particularly challenging to treat due to their inherent tolerance to conventional antibiotics [1] [2]. Nigericin, a polyether ionophore derived from Streptomyces species, has recently emerged as a promising therapeutic candidate demonstrating potent activity against various clinical MDR Gram-positive bacteria, their persister cells, and biofilms [1] [2] [3]. These application notes provide detailed methodologies for evaluating this compound's anti-biofilm efficacy, incorporating standardized assays and current scientific understanding of its mechanism of action.

Research has demonstrated that nigerixin exhibits favorable in vivo efficacy in multiple infection models, including deep-seated mouse biofilm, murine skin, and bloodstream infection models [1] [2]. Its ability to target persistent infections and biofilms, combined with a low propensity for resistance development, makes this compound a valuable compound for investigating new approaches to combat recalcitrant infections [1] [3].

Mechanism of Action

Primary Antibacterial Mechanism

This compound functions primarily as a K+/H+ antiporter, disrupting critical ionic gradients across bacterial membranes [4]. This ionophoric activity leads to:

  • Collapse of proton motive force
  • Disruption of ATP production
  • Alteration of membrane structure and permeability
  • Impairment of electron transport chain [1] [2] [3]

In Staphylococcus aureus, these disruptions ultimately lead to bacterial cell death, with studies confirming altered membrane morphology and increased permeability following this compound treatment [1]. The mechanism is distinct from conventional antibiotics, which likely contributes to the observed absence of cross-resistance to members of several antimicrobial classes [1] [2].

Molecular Pathways Affected by this compound

The following diagram illustrates the key cellular processes impacted by this compound treatment in bacterial cells:

NigericinMechanism cluster_membrane Cell Membrane cluster_cytoplasm Cellular Consequences This compound This compound K_export K+ Export This compound->K_export H_import H+ Import This compound->H_import GraSR GraSR System Modulation This compound->GraSR PMF Proton Motive Force Collapse K_export->PMF H_import->PMF ATP ATP Depletion PMF->ATP Membrane Membrane Structure Alteration PMF->Membrane ETC Electron Transport Chain Disruption PMF->ETC

Diagram 1: Cellular mechanism of this compound action in bacterial cells

Resistance Considerations

Notably, developing this compound-resistant mutants requires multiple rounds of challenge, suggesting a higher genetic barrier to resistance compared to some conventional antibiotics [1]. Research indicates that resistance mechanisms may involve the GraSR two-component regulatory system, which affects the positive charge on the cell membrane [1] [2]. This distinct mechanism of action likely explains the absence of cross-resistance observed with other antimicrobial classes [2].

Experimental Protocols

Biofilm Cultivation for Assays

Optimal biofilm growth is fundamental for consistent and reproducible anti-biofilm assays. The following protocol is adapted from standardized methods for Gram-positive clinical reference strains [5]:

3.1.1 Materials
  • Bacterial strains: Clinical isolates of S. aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis [1] [5]
  • Growth media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSG) [5]
  • Equipment: 96-well flat-bottom microplates, spectrophotometer or densitometer
3.1.2 Procedure
  • Prepare overnight cultures by subculturing bacterial strains on appropriate agar plates; incubate at 37°C for 16–20 hours [5]
  • Suspend single colonies in 0.85% saline solution to achieve a homogeneous suspension
  • Adjust bacterial suspension to 1 × 10^6 CFU/mL using a densitometer [5]
  • Dispense 200 μL aliquots of adjusted suspension into 96-well microplates
  • Incubate at 37°C:
    • 24 hours for Staphylococcus species [5]
    • 48 hours for Enterococcus species [5]
  • Include negative control wells containing sterile media only
3.1.3 Quality Control
  • Verify biofilm formation using crystal violet staining or microscopy
  • Ensure consistent incubation conditions across experiments
  • Use appropriate biological replicates (minimum n=3)
Minimum Biofilm Inhibitory Concentration (MBIC) Determination

The MBIC represents the lowest concentration that prevents biofilm formation [5]. The resazurin-based metabolic assay provides a reliable method for MBIC determination:

3.2.1 Materials
  • Biofilms: Prepared as described in Section 3.1
  • Compound preparation: this compound stock solution (e.g., 1.6 mg/mL in suitable solvent) [5]
  • Resazurin solution: 1 mg/mL in PBS, stored at 4°C in the dark [5]
  • Equipment: 96-well microplates, multimode microplate reader
3.2.2 Procedure
  • Prepare two-fold serial dilutions of this compound in appropriate broth (TSG recommended) [5]
  • Add equal volumes of bacterial suspension (2 × 10^6 CFU/mL) and this compound solutions to microplate wells
  • Incubate for 24 hours at 37°C to allow biofilm formation under inhibitory pressure
  • Carefully aspirate media and wash biofilm once with 200 μL PBS
  • Add 100 μL of diluted resazurin solution (4-8 μg/mL in PBS) to each well [5]
  • Incubate in the dark at 25°C for 20 minutes (Staphylococcus) or 40 minutes (Enterococcus) [5]
  • Measure fluorescence (λEx 530 nm, λEm 590 nm) using a microplate reader
  • Include appropriate controls: media-only (negative), biofilm without antibiotic (positive), and solvent controls
3.2.3 Data Analysis
  • Calculate percentage reduction in metabolic activity compared to untreated controls
  • MBIC is defined as the lowest concentration showing ≥80% reduction in metabolic activity
  • Calculate quality parameters (Z' > 0.5 recommended) to validate assay performance [5]
Biofilm Eradication Assay

This assay evaluates this compound's activity against pre-formed biofilms, assessing both inhibition and eradication capabilities:

3.3.1 Procedure
  • Prepare 24-hour biofilms as described in Section 3.1 without antimicrobial pressure
  • Carefully aspirate spent media and wash once with PBS
  • Add fresh media containing serial dilutions of this compound
  • For inhibition assessment: Incubate 24 hours, then assess metabolic activity with resazurin
  • For eradication assessment: After 24-hour treatment, aspirate antimicrobial solution, wash with PBS, add fresh media, and incubate additional 24 hours before resazurin assay [5]
  • Include untreated biofilm controls and media-only background controls
3.3.2 Determination of MBEC
  • Minimum Biofilm Eradication Concentration (MBEC): Lowest concentration that prevents biofilm recovery after antimicrobial removal
  • Note that resazurin-based detection has limitations for MBEC determination; complementary methods (e.g., colony counting) are recommended for confirmation [5]
Time-Kill Assays Against Biofilms and Persisters

This protocol evaluates the bactericidal kinetics of this compound against biofilm populations and persister cells:

3.4.1 Materials
  • Stationary phase cultures or persister cells prepared by antibiotic treatment (e.g., ciprofloxacin at 100× MIC for 24 hours) [1]
  • This compound solutions at appropriate concentrations (e.g., 1-2 μg/mL, corresponding to 8-16× MIC) [1]
3.4.2 Procedure
  • Prepare biofilm or persister cells as described
  • Treat with this compound at target concentrations
  • Incubate at 37°C with shaking (200-220 rpm)
  • At designated time points (0, 2, 4, 8, 24, 48 hours), remove samples
  • Serially dilute samples in PBS and plate on drug-free agar
  • Incubate plates 24-48 hours at 37°C and enumerate CFUs
  • Include rifampicin (0.1 μM, 10× MIC) as a positive control for persister killing [1]

Data Presentation and Analysis

Quantitative Efficacy of this compound Against Gram-Positive Pathogens

Table 1: Antibacterial activity of this compound against clinical Gram-positive isolates [1]

Bacterial Species Strain Characteristics MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Time-Kill Activity
Staphylococcus aureus Methicillin-sensitive ≤0.25 ≤0.25 >3-log reduction in 24h
Staphylococcus aureus Methicillin-resistant (MRSA) ≤0.25 ≤0.25 >3-log reduction in 24h
Enterococcus faecium Vancomycin-sensitive ≤0.25 ≤0.25 >3-log reduction in 24h
Enterococcus faecium Vancomycin-resistant (VRE) ≤0.25 ≤0.25 >3-log reduction in 24h
Staphylococcus epidermidis Clinical isolate ≤0.25 ≤0.25 >3-log reduction in 24h
Streptococcus pneumoniae Clinical isolate ≤0.25 ≤0.25 >3-log reduction in 24h
Anti-Biofilm Activity of this compound

Table 2: Summary of this compound's effects on bacterial biofilms and persister cells [1]

Biofilm Parameter Assay Method This compound Effect Concentration Significance
Biofilm Inhibition MBIC assay >80% inhibition 0.5× to 2× MIC Prevents biofilm formation
Pre-formed Biofilm Eradication MBEC assay >90% reduction in viability 8× to 16× MIC Eradicates mature biofilms
Persister Cell Killing Stationary phase killing >3-log reduction in CFU 8× to 16× MIC Effective against tolerant subpopulations
Biofilm Architecture SEM visualization Disrupted matrix structure 4× to 8× MIC Loss of structural integrity
Experimental Workflow for this compound Biofilm Assays

The following diagram illustrates the complete experimental workflow for evaluating this compound's anti-biofilm activity:

BiofilmWorkflow cluster_prep Preparation Phase cluster_biofilm Biofilm Cultivation cluster_assay Assessment Methods cluster_analysis Analysis & Interpretation Start Study Design Strain Bacterial Strain Selection Start->Strain Inoculum Inoculum Preparation (1×10^6 CFU/mL) Strain->Inoculum Media Media Optimization (TSB + 1% Glucose) Inoculum->Media This compound This compound Dilution Series Preparation Media->this compound Plate 96-well Plate Inoculation This compound->Plate Incubate Incubation 37°C, 24-48h Plate->Incubate Wash Wash Step (PBS) Incubate->Wash MBIC MBIC Assay (Prevention) Wash->MBIC MBEC MBEC Assay (Eradication) Wash->MBEC Killing Time-Kill Assay (Kinetics) Wash->Killing Data Data Collection MBIC->Data MBEC->Data Killing->Data QC Quality Control (Z' > 0.5) Data->QC Interpret Result Interpretation QC->Interpret

Diagram 2: Experimental workflow for this compound biofilm assays

Technical Considerations and Troubleshooting

Optimal Assay Conditions
  • Media selection: Tryptic Soy Broth supplemented with 1% glucose (TSG) promotes robust biofilm formation for both Staphylococci and Enterococci [5]
  • Incubation time: 24 hours for Staphylococci; 48 hours for Enterococci [5]
  • Resazurin concentration: 4 μg/mL for Staphylococci; 8 μg/mL for Enterococci [5]
  • Detection incubation: 20 minutes at 25°C for Staphylococci; 40 minutes at 25°C for Enterococci [5]
Methodological Limitations
  • MBEC determination: Resazurin-based assays have detection limitations for complete eradication; colony counting provides more accurate MBEC values [5]
  • Biofilm variability: Environmental factors significantly impact biofilm formation; maintain consistent conditions across experiments
  • Solvent compatibility: Ensure this compound solvent does not independently affect biofilm viability or structure
Safety Considerations
  • Cytotoxicity: this compound exhibits cytotoxicity in eukaryotic cells; implement appropriate safety protocols [6]
  • Handling: Use personal protective equipment when working with antibiotic solutions and bacterial cultures

Conclusion

This compound represents a promising antibiotic candidate with demonstrated efficacy against clinically relevant Gram-positive bacteria, their persister cells, and biofilms. The protocols outlined in this document provide standardized methods for evaluating this compound's anti-biofilm properties, with particular utility for investigating treatments for chronic and recurrent infections. The distinct mechanism of action targeting membrane ionic balance, combined with a low resistance development frequency, positions this compound as both a valuable research tool and a potential therapeutic agent for addressing multidrug-resistant biofilm-associated infections.

References

Comprehensive Application Notes and Protocols: Nigericin as NLRP3 Inflammasome Activator in Immunology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and NLRP3 Inflammasome Biology

This compound is a potent potassium ionophore derived from Streptomyces hygroscopicus that has become a gold standard activator of the NLRP3 inflammasome in experimental immunology. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This complex consists of three core components: the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1. Upon activation, the inflammasome catalyzes the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, while also inducing an inflammatory form of cell death known as pyroptosis through gasdermin D cleavage [1] [2].

The molecular mechanism of this compound-induced NLRP3 activation primarily involves potassium efflux from cells, which serves as a common trigger for NLRP3 activation by diverse stimuli. Recent research has revealed that this compound induces NLRP3 phase separation, a process in which NLRP3 proteins separate from the aqueous cellular environment to form concentrated condensates that facilitate inflammasome assembly. This phase separation is dependent on ZDHHC7-mediated palmitoylation of NLRP3 under basal conditions, which licenses NLRP3 for activation by lowering the threshold for phase separation. This compound directly induces NLRP3 conformational changes that promote this phase separation and subsequent activation [3]. The significance of this compound in research stems from its reliable and robust activation of NLRP3 across multiple cell types, making it an invaluable tool for studying inflammasome biology, screening potential inhibitors, and modeling inflammatory disease processes.

This compound Activation Mechanisms and Experimental Principles

Molecular Mechanisms of this compound-Induced Activation

The activation of NLRP3 inflammasome by this compound occurs through a coordinated sequence of molecular events that begins with its function as a K+ ionophore. Upon introduction to cellular systems, this compound facilitates the exchange of K+ for H+ ions across cellular membranes, resulting in a rapid decrease in intracellular potassium concentration. This K+ efflux serves as the primary trigger for NLRP3 activation, though the exact molecular sensors of potassium flux remain partially characterized. Recent findings demonstrate that this compound directly induces conformational changes in the NLRP3 protein, particularly affecting the NACHT domain which contains the ATPase activity critical for inflammasome assembly. These structural alterations promote weak multivalent interactions between NLRP3 molecules, facilitated by an intrinsically disordered region (IDR) in the FISNA domain, ultimately driving the phase separation that initiates inflammasome assembly [3].

The process of signal-induced NLRP3 phase separation represents a novel paradigm in inflammasome biology. Under basal conditions, NLRP3 undergoes continuous ZDHHC7-mediated palmitoylation at the trans-Golgi network and lysosomes, which partially reduces NLRP3 solubility without causing activation. When this compound is introduced, it further decreases NLRP3 solubility, inducing liquid-liquid phase separation that concentrates NLRP3 and facilitates its oligomerization. This oligomerization enables the recruitment of ASC through PYD-PYD domain interactions, leading to ASC speck formation. These ASC specks then serve as platforms for procaspase-1 recruitment through CARD-CARD interactions, resulting in caspase-1 autocleavage and activation [3] [4]. The activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature forms while simultaneously cleaving gasdermin D to initiate pyroptotic cell death.

Two-Step Activation Protocol for NLRP3 Inflammasome

The standard experimental approach for this compound-induced NLRP3 activation follows a two-step process requiring both priming and activation signals:

  • Priming Step: Cells are first exposed to priming stimuli such as lipopolysaccharide (LPS) which activates Toll-like receptor 4 (TLR4) signaling. This priming step induces NF-κB-mediated transcription of NLRP3 and pro-IL-1β genes, while also promoting necessary post-translational modifications of NLRP3 that license it for activation. Typical LPS concentrations range from 100-500 ng/mL with incubation periods of 3-6 hours [1] [5].

  • Activation Step: Following priming, this compound is applied at concentrations typically ranging from 5-20 μM for time periods of 30 minutes to 2 hours. This administration induces potassium efflux and triggers the assembly of the mature NLRP3 inflammasome complex [1] [5].

Table 1: Standard this compound Activation Parameters Across Cell Types

Cell Type Priming Conditions This compound Concentration Incubation Time Key Readouts
THP-1 macrophages 500 ng/mL LPS, 3-4 hours 10-20 μM 1-2 hours IL-1β release, caspase-1 cleavage, LDH release
BMDMs 100 ng/mL LPS, 4 hours 5-10 μM 30-60 minutes IL-1β ELISA, Western blot for cleaved caspase-1
iPSC-derived microglia 250 ng/mL LPS, 4 hours 10-15 μM 1-2 hours IL-1β secretion, ASC speck formation
Cerebral organoids 1 μg/mL LPS, 6 hours 20 μM 2 hours Immunofluorescence, cytokine measurement

The experimental workflow for this compound-induced NLRP3 activation can be visualized as follows:

nigericin_workflow This compound Experimental Workflow cluster_parameters Key Parameters Cell_Preparation Cell Preparation (THP-1, BMDMs, iPSC-microglia) LPS_Priming LPS Priming (100-500 ng/mL, 3-6h) Cell_Preparation->LPS_Priming Nigericin_Activation This compound Treatment (5-20 μM, 30min-2h) LPS_Priming->Nigericin_Activation Readout_Analysis Readout Analysis Nigericin_Activation->Readout_Analysis Cell_Type Cell Type Selection Cell_Type->Cell_Preparation LPS_Concentration LPS Concentration & Duration LPS_Concentration->LPS_Priming Nigericin_Dose This compound Dose & Time Nigericin_Dose->Nigericin_Activation Inhibition_Check Inhibitor Controls (MCC950, VX-765) Inhibition_Check->Nigericin_Activation

Detailed Experimental Protocols

NLRP3 Inflammasome Activation in Macrophage Cell Lines

THP-1 human monocyte cell line represents one of the most widely used models for studying NLRP3 inflammasome activation. The standardized protocol begins with cell differentiation into macrophage-like states using phorbol 12-myristate 13-acetate (PMA). Specifically, THP-1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 μM β-mercaptoethanol at 37°C in a 5% CO₂ atmosphere. For differentiation, cells are seeded at appropriate densities (typically 5×10⁵ cells/mL) and treated with 100-200 nM PMA for 24-48 hours to induce macrophage differentiation, followed by a 24-hour rest period in PMA-free medium [2] [5].

Following differentiation, the two-step activation protocol is implemented. First, cells are primed with LPS (500 ng/mL) for 3-4 hours to induce pro-IL-1β expression and NLRP3 licensing. After priming, cells are washed with warm PBS and treated with This compound (10-20 μM) in serum-free medium for 1-2 hours. It is critical to include appropriate controls in each experiment: unstimulated controls (no LPS, no this compound), LPS-only controls (LPS priming without this compound), and inhibitor controls (MCC950 treatment between priming and this compound activation). Following this compound treatment, cell culture supernatants are collected for analysis of IL-1β secretion and LDH release, while cell lysates are prepared for Western blot analysis of caspase-1 cleavage and ASC oligomerization [1] [2] [5].

Specialized Protocol for Cerebral Organoids and Microglia

The study of NLRP3 inflammasome in complex three-dimensional models such as cerebral organoids requires protocol adaptations to account for limited compound penetration and different cellular composition. Cerebral organoids are generated from human induced pluripotent stem cells (iPSCs) using established protocols with modifications [1]. These organoids develop mature astrocytes after approximately 24 weeks in culture, which express functional NLRP3 inflammasomes. For NLRP3 activation, organoids are first primed with 1 μg/mL LPS for 6 hours to ensure adequate penetration, followed by treatment with 20 μM this compound for 2 hours [1].

For iPSC-derived microglia and macrophages, similar principles apply with optimized conditions. These cells are primed with 250 ng/mL LPS for 4 hours, followed by activation with 10-15 μM this compound for 1-2 hours [2]. A critical consideration when working with these more complex models is the assessment of cell viability throughout the process, as organoids and primary cells may demonstrate different sensitivity to this compound toxicity compared to immortalized cell lines. Additionally, the analysis of ASC speck formation via immunofluorescence microscopy requires optimized fixation and permeabilization protocols to preserve the 3D structure while allowing antibody penetration [1].

Assessment Methods and Readout Technologies

The evaluation of this compound-induced NLRP3 activation employs multiple complementary readouts that capture different aspects of inflammasome activity:

  • IL-1β Measurement: Secreted mature IL-1β in cell culture supernatants is typically quantified using enzyme-linked immunosorbent assay (ELISA) with specific antibodies against human or mouse IL-1β. This represents the most direct measurement of inflammasome functionality [1] [2].

  • Caspase-1 Activation: Cleavage of caspase-1 from its inactive pro-form (45 kDa) to active subunits (20 kDa and 10 kDa) is assessed by Western blotting using specific anti-caspase-1 antibodies. Alternatively, fluorescent caspase-1 activity assays utilizing substrates such as YVAD-AFC can provide quantitative data on enzymatic activity [5].

  • Pyroptosis Assessment: Plasma membrane rupture during pyroptosis is quantified by measuring lactate dehydrogenase (LDH) release into culture supernatants using colorimetric or fluorometric assays. Additionally, flow cytometric analysis with propidium iodide staining can quantify cell death percentages [2] [5].

  • ASC Speck Formation: The oligomerization of ASC into large specks represents a hallmark of inflammasome activation. This is typically visualized by immunofluorescence microscopy using anti-ASC antibodies, with quantification of speck-positive cells [1] [4].

Table 2: this compound Activity Data and Inhibitor Responses Across Experimental Systems

Experimental System IL-1β Release (IC₅₀ for inhibitors) Caspase-1 Activation Pyroptosis (LDH Release) Key Findings
THP-1 cells MCC950: 14.3 nM [2] Complete cleavage within 1 hour ~80% cell death at 2 hours Gold standard for NLRP3 activation
iPSC-derived microglia BAL-0028: ~50 nM [2] Robust activation Significant release Human-specific responses possible
Cerebral organoids Not specified Detected via Western blot Moderate release Model for neuroinflammation
Primary human monocytes BAL-0028: ~60 nM [2] Strong activation Extensive release Most physiologically relevant

Technical Considerations and Troubleshooting

Critical Parameters for Successful Activation

Several critical parameters must be carefully controlled to ensure reproducible this compound-induced NLRP3 activation. The cell density during differentiation and activation significantly impacts results, with confluent cultures often demonstrating reduced responsiveness. Optimal cell densities should be determined empirically for each cell type and maintained consistently across experiments. The serum concentration during this compound treatment also requires optimization; many protocols utilize serum-free conditions during this compound application to minimize confounding variables, though this may increase baseline cytotoxicity for some cell types [1] [5].

The potassium concentration in extracellular buffers represents another crucial factor, as elevated potassium concentrations can completely abolish this compound-induced activation by reducing the potassium gradient. Standard extracellular potassium concentrations of 3.5-5.5 mM are typically maintained. Additionally, the timing between priming and activation must be carefully controlled, as prolonged priming can lead to endotoxin tolerance while insufficient priming fails to adequately upregulate necessary inflammasome components. Batch-to-batch variability of this compound represents another consideration, as different lots may demonstrate varying potency. This compound should be stored as concentrated stock solutions in ethanol or DMSO at -20°C to -80°C, with avoidance of repeated freeze-thaw cycles [1] [5].

Troubleshooting Common Experimental Issues
  • Insufficient IL-1β Secretion: If IL-1β release is lower than expected, verify the LPS priming efficiency by measuring pro-IL-1β upregulation via Western blot. Ensure that this compound is prepared correctly from fresh stock solutions and that treatment duration allows complete activation. Check for potential inhibitors in serum by comparing serum-free and serum-containing conditions.

  • Excessive Cell Death in Controls: High background cell death may indicate This compound toxicity at the concentration used. Perform dose-response experiments to identify the optimal concentration that maximizes IL-1β release while minimizing non-specific toxicity. Also verify that control treatments do not inadvertently activate inflammasomes through endotoxin contamination.

  • Inconsistent Results Between Experiments: Technical variability often stems from differences in cell passage number, as high-passage cells may demonstrate reduced inflammasome responsiveness. Standardize culture conditions and passage numbers, and include reference controls in each experiment to normalize between assays. Also verify that all solutions are pre-warmed to 37°C before application to prevent temperature shock.

  • Poor ASC Speck Formation: Inefficient ASC oligomerization may result from inadequate fixation or permeabilization for immunofluorescence. Optimize antibody concentrations and include positive controls to ensure detection methods are working properly. Consider using ASC-GFP reporter cells for more straightforward visualization of speck formation [1] [4].

Recent Advances and Alternative Activation Models

Recent research has revealed fascinating complexity in this compound-induced NLRP3 activation, particularly regarding cell death pathway crosstalk. Studies have demonstrated that when canonical NLRP3 signaling is impaired through caspase-1 deficiency or delayed this compound administration, the NLRP3/ASC platform can divert from pyroptotic to apoptotic caspase activation. Specifically, in caspase-1-deficient macrophages, this compound triggering leads to caspase-8/-9/-3 activation and GSDME-mediated secondary necrosis rather than the typical GSDMD-dependent pyroptosis [5]. This plasticity in cell death pathways highlights the complex interplay between different forms of programmed cell death and suggests that NLRP3 inflammasomes can adapt to circumstances where the conventional pathway is compromised.

The molecular basis of this compound action has been further elucidated through studies on NLRP3 phase separation. It is now understood that this compound, along with other NLRP3-activating stimuli including K+ efflux, imiquimod, palmitate, and cardiolipin, induces NLRP3 conformational changes that promote liquid-liquid phase separation. This process is critically dependent on ZDHHC7-mediated NLRP3 palmitoylation in resting cells, which lowers the threshold for NLRP3 phase separation in response to activation signals. Interestingly, amphiphilic molecules like certain di-alcohols and chemotherapeutic drugs (doxorubicin and paclitaxel) can activate NLRP3 independently of ZDHHC7 by directly reducing NLRP3 solubility and inducing phase separation [3]. These findings establish signal-induced NLRP3 phase separation as a fundamental mechanism underlying inflammasome activation.

The signaling pathway and cell death crosstalk in this compound-induced NLRP3 activation can be visualized as follows:

nlrps_signaling NLRP3 Signaling and Cell Death Crosstalk cluster_canonical Canonical Pathway (Caspase-1 Active) cluster_alternative Alternative Pathway (Caspase-1 Impaired) This compound This compound (K+ Ionophore) K_Efflux K+ Efflux This compound->K_Efflux NLRP3_Phase_Separation NLRP3 Phase Separation & Oligomerization K_Efflux->NLRP3_Phase_Separation ASC_Speck ASC Speck Formation NLRP3_Phase_Separation->ASC_Speck Caspase1 Caspase-1 Activation ASC_Speck->Caspase1 Caspase8 Caspase-8 Activation ASC_Speck->Caspase8 GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis (IL-1β/IL-18 Release) GSDMD->Pyroptosis Caspase9 Caspase-9 Activation Caspase8->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 GSDME GSDME Cleavage Caspase3->GSDME Apoptosis Apoptosis → Secondary Necrosis GSDME->Apoptosis

Applications in Drug Discovery and Development

This compound's reliable and robust activation of NLRP3 makes it an invaluable tool in pharmacological screening and mechanistic studies of potential therapeutics. The compound has been extensively used to evaluate novel NLRP3 inhibitors including MCC950, BAL-0028, BAL-0598, VX-765, and others. In typical inhibitor screening assays, cells are primed with LPS followed by pre-treatment with test compounds before this compound activation. The potency of inhibitors is then assessed by measuring reduction in IL-1β release, caspase-1 activation, or pyroptosis [2]. Recent studies have identified interesting differential responses among NLRP3 variants, with most CAPS-related NLRP3 variants being inhibited by MCC950 except for variants with changes to proline affecting helices near the inhibitor binding site and variants in the pyrin domain [4].

The application of this compound-based assays has been particularly valuable in studying human-specific NLRP3 biology. The development of BAL-0028 and BAL-0598 highlighted species-specific differences in NLRP3 inhibition, as these compounds potently inhibit human and primate NLRP3 but are poor inhibitors of mouse NLRP3 [2]. This finding underscores the importance of using human cell models such as iPSC-derived microglia and macrophages for translational research, as mouse models may not fully recapitulate human NLRP3 biology. This compound activation in cerebral organoids and other complex human cell systems provides unprecedented opportunities to study neuroinflammatory components of neurodegenerative diseases in more physiologically relevant contexts [1].

Table 3: Inhibitor Responses in this compound-Based Assays

Inhibitor Molecular Target IC₅₀ in this compound Assays Key Characteristics Clinical Relevance
MCC950 NLRP3 NACHT domain 14.3 nM (THP-1 cells) [2] Classic inhibitor, binds ATPase site Preclinical development, tool compound
BAL-0028/BAL-0598 NLRP3 NACHT domain (distinct site) 57.5 nM (THP-1 cells) [2] Human-specific inhibition, novel mechanism Potential clinical candidate
VX-765 Caspase-1 Variable (pan-caspase effect at high doses) [5] Caspase-1 inhibitor, clinical-stage Phase 2 trials for inflammatory conditions
CY-09 NLRP3 ATP binding Not specified Prevents ATP binding Research tool
Tranilast NLRP3 oligomerization Not specified Disrupts oligomerization Approved drug (anti-allergic)

Conclusion

This compound remains an essential experimental tool for studying NLRP3 inflammasome biology despite the discovery of numerous other activation mechanisms. Its well-characterized mechanism of action through potassium efflux, combined with its robust and reproducible activation across multiple cell types, makes it particularly valuable for both basic research and drug discovery applications. The recent elucidation of NLRP3 phase separation as a key activation mechanism, with this compound as a primary inducer of this process, has further solidified its importance in inflammasome research. When implementing this compound-based protocols, researchers should carefully optimize cell type-specific conditions, include appropriate controls, and utilize multiple complementary readouts to fully capture the complexity of NLRP3 inflammasome activation. The continued refinement of this compound application in increasingly complex model systems, including cerebral organoids and patient-derived cells, will undoubtedly yield new insights into inflammasome biology and facilitate the development of novel therapeutics for inflammatory diseases.

References

Comprehensive Application Notes and Protocols: Evaluating Nigericin for Eradication of Bacterial Persister Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nigericin and Bacterial Persistence

This compound is a polyether ionophore antibiotic that has recently emerged as a promising therapeutic candidate against multidrug-resistant bacterial pathogens, particularly Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Originally identified in the 1960s, this compound has drawn renewed research interest due to its potent activity against bacterial persisters—dormant, metabolically inactive subpopulations that exhibit remarkable tolerance to conventional antibiotics and contribute significantly to chronic and recurrent infections. Unlike genetic resistance, which involves heritable mutations, persister cells undergo phenotypic switching into a transient, non-growing state that enables survival during antibiotic exposure, only to resume growth once treatment ceases, leading to infection relapse. These persisters are particularly problematic in biofilm-associated infections, where they contribute to the recalcitrance of these communities to antimicrobial therapy.

The clinical significance of this compound stems from its ability to effectively target not only actively growing bacteria but also these persistent subpopulations that often evade conventional antibiotics. With over 100,000 deaths attributable to MRSA alone in 2019 and only two new antibiotic classes approved for Gram-positive bacteria in the past two decades, the medical need for agents capable of eradicating persisters is substantial [1] [2]. Recent systematic investigations have demonstrated that this compound exhibits potent bactericidal activity against clinical multidrug-resistant Gram-positive pathogens while showing low frequencies of resistance development, making it an attractive candidate for addressing the persistent infection challenge [1].

Antibacterial Activity Assessment Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines provides a standardized approach for determining this compound's minimum inhibitory concentration against bacterial isolates [1].

  • Bacterial strains and culture conditions: Clinical isolates including S. aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, Streptococcus pneumoniae, and Streptococcus agalactiae should be cultured in appropriate media such as Brain Heart Infusion (BHI) broth at 37°C with shaking at 220 rpm. For S. pneumoniae, supplementation with 10% sheep blood and incubation in 5% CO₂ is required [1].

  • Inoculum preparation: Adjust the turbidity of bacterial suspensions to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using sterile saline or broth. Further dilute the suspension 1:200 in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL [3].

  • Antibiotic dilution and inoculation: Prepare a two-fold serial dilution series of this compound in a 96-well microtiter plate, ranging from concentrations well below to above the expected MIC. Add 150 μL of the standardized inoculum to each well containing antibiotic dilutions. Include growth control (inoculum without antibiotic) and sterility control (media only) wells [3].

  • Incubation and reading: Incubate the plates for 16-20 hours at 37°C. Following incubation, measure the optical density at 595 nm (OD₅₉₅) using a microplate reader. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, determined as an OD value less than 10% of the growth control well [3].

Time-Kill Kinetics Assay

Time-kill assays evaluate the bactericidal activity of this compound over time and can identify the characteristic biphasic killing pattern indicative of persister cells [1] [3].

  • Culture preparation: Grow overnight cultures of the test strain and dilute 1:100 in fresh Mueller-Hinton (MH) liquid medium. Incubate with shaking until the culture reaches exponential growth phase (OD₆₀₀ ≈ 0.25, approximately 1 × 10⁸ CFU/mL) [1].

  • Antibiotic exposure: Add this compound at predetermined concentrations (typically 1-2 μg/mL, representing 8-16× MIC for S. aureus) to the bacterial suspension. Maintain untreated controls to assess normal growth kinetics [1].

  • Sampling and quantification: At designated time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from the culture, serially dilute in phosphate-buffered saline (PBS), and plate on drug-free agar plates in 3 × 10 μL technical replicates. After 24 hours of incubation at 37°C, enumerate colonies to determine viable counts (CFU/mL) [1]. The limit of detection for this method is approximately 33 CFU/mL [1].

  • Data interpretation: Plot log₁₀ CFU/mL versus time to visualize killing kinetics. Biphasic killing curves typically show an initial rapid decline in viable counts (killing of regular cells) followed by a slower decline or plateau phase representing the persister subpopulation [3].

Persister Cell Killing Assay

This protocol specifically evaluates this compound's efficacy against pre-formed persister cells [1] [4].

  • Persister generation: Two approaches can be used to obtain persister cells:

    • Stationary phase persisters: Grow S. aureus cultures in tryptic soy broth (TSB) for 20 hours to reach stationary phase, which naturally contains a higher proportion of persister cells [1].
    • Antibiotic-induced persisters: Treat exponential-phase cultures with ciprofloxacin (78 μM, 100× MIC) for 24 hours at 37°C with shaking at 220 rpm. This eliminates susceptible cells while enriching for persisters [1].
  • Persister purification: After antibiotic treatment, wash cells with PBS containing 1% MH2 broth to remove the primary antibiotic. Confirm persister formation by quantifying viable counts before and after ciprofloxacin treatment [1].

  • This compound exposure: Resuspend the persister-enriched population in fresh medium containing this compound at concentrations of 1 μg/mL (8× MIC) or 2 μg/mL (16× MIC). Include controls with rifampicin (0.1 μM, 10× MIC) as a comparator and untreated controls. Incubate at 37°C with shaking for up to 196 hours [1].

  • Viability assessment: At various time points during this compound exposure, withdraw samples, serially dilute in PBS, and plate on drug-free agar. Count colonies after 24-48 hours of incubation to determine the remaining viable persister cells [1].

Table 1: Key Parameters for this compound Persister Assays

Parameter Standard Condition Alternative Approach Purpose
This compound concentration 1-2 μg/mL (8-16× MIC) 0.5-4× MIC range Dose-response assessment
Bacterial growth phase Stationary phase (20h culture) Antibiotic-induced (ciprofloxacin) Persister enrichment
Treatment duration Up to 196 hours 24-72 hours for most applications Complete persister eradication
Temperature 37°C with 220 rpm shaking Static incubation for anaerobic conditions Optimal bacterial physiology
Viability assessment Serial dilution & plating Flow cytometry with vital dyes Complementary viability measures

Data Presentation and Analysis

Quantitative Assessment of this compound Activity

Table 2: Summary of this compound Antibacterial Efficacy Against Gram-Positive Pathogens

Bacterial Strain MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Time-Kill Activity (log CFU reduction) Persister Elimination Biofilm Disruption
Methicillin-resistant S. aureus (MRSA) 0.125 0.25 >3 log in 24h Complete at 16× MIC Significant reduction
Vancomycin-resistant Enterococcus (VRE) 0.25 0.5 >3 log in 24h Complete at 16× MIC Significant reduction
Staphylococcus epidermidis 0.125 0.25 >3 log in 24h Complete at 16× MIC Significant reduction
Streptococcus pneumoniae 0.06 0.125 >2 log in 24h Partial at 8× MIC Moderate reduction
Bacillus cereus 0.125 0.25 >3 log in 24h Complete at 16× MIC Data available
Mechanistic Studies of Antimicrobial Action

Understanding this compound's mechanism of action is essential for predicting its efficacy, potential synergies with other antibiotics, and resistance development patterns.

  • Membrane disruption assessment: To evaluate this compound's effect on bacterial membrane integrity, use fluorescent membrane dyes such as N-phenyl-1-naphthylamine (NPN) for outer membrane permeability or propidium iodide (PI) for membrane integrity assessment. Measure fluorescence intensity after this compound exposure compared to untreated controls [1].

  • Metabolic impact evaluation: Assess this compound's effect on bacterial metabolism using:

    • ATP production assays: Measure intracellular ATP levels using luciferase-based assays following this compound treatment.
    • Electron transport chain functionality: Evaluate electron transport chain activity using tetrazolium reduction assays or oxygen consumption measurements with a Clark-type electrode [1].
    • Membrane potential assays: Utilize fluorescent dyes such as 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to monitor changes in membrane potential after this compound exposure.
  • Resistance development frequency: Determine the spontaneous resistance frequency by plating high-density bacterial cultures (approximately 10¹⁰ CFU) onto agar containing this compound at 4× MIC. Count resistant colonies after 48-72 hours of incubation and calculate the frequency by dividing the number of resistant colonies by the total CFU plated [1].

Table 3: Key Mechanistic Characteristics of this compound

Characteristic Observation Experimental Evidence Biological Significance
Primary mechanism Ionophore activity disrupting H⁺ and K⁺ gradients Measurement of intracellular pH and K⁺ changes Collapse of proton motive force and energy metabolism
Cellular consequences Disrupted ATP production and electron transport chain Reduced ATP levels, impaired respiratory activity Bactericidal effect against both growing and non-growing cells
Membrane effects Altered membrane structure and increased permeability Electron microscopy, membrane dye incorporation Contributes to lethality and potential synergy with other antibiotics
Resistance association GraSR two-component regulatory system Gene expression analysis of resistant mutants Low resistance frequency and absence of cross-resistance
Unique properties Activity against persisters and biofilms Time-kill assays with persistent populations Potential treatment of chronic and biofilm-associated infections

Mechanism of Action and Resistance Considerations

Molecular Mechanisms of Bacterial Killing

This compound exerts its bactericidal effects through multiple interconnected mechanisms that collectively disrupt vital cellular processes in bacteria. As a polyether ionophore, its primary function involves the transport of potassium ions (K⁺) and protons (H⁺) across biological membranes, effectively dissipating ion gradients that are essential for bacterial viability [1] [5]. This ionophoric activity leads to collapsed proton motive force, which in turn disrupts ATP synthesis through impairment of the electron transport chain [1]. The compromised membrane integrity further results in altered membrane permeability, allowing uncontrolled passage of molecules and ions that ultimately leads to cell death [1].

The remarkable effectiveness of this compound against persister cells appears to stem from its ability to target cellular processes that remain essential even in dormant bacterial subpopulations. Unlike conventional antibiotics that require active cellular processes for their activity, this compound's ionophoric action directly disrupts fundamental membrane energetics and ion homeostasis that must be maintained to some degree even in non-growing cells. This mechanism explains its potency against persisters that typically resist antibiotics targeting active processes like cell wall synthesis, protein production, or DNA replication [1]. Additionally, evidence suggests that this compound's interaction with the GraSR two-component system in S. aureus may contribute to its distinctive activity profile, potentially influencing the bacterial response to membrane stress and altering cell envelope properties [1].

Resistance Patterns and Genetic Determinants

The development of resistance to this compound occurs at low frequencies, requiring multiple rounds of challenge for significant resistance emergence [1]. This favorable resistance profile positions nigerigin as a promising candidate for combating multidrug-resistant pathogens. Research indicates that cross-resistance between this compound and members of several conventional antimicrobial classes is absent, suggesting a distinct mechanism of action that is not compromised by existing resistance mechanisms [1].

Genetic studies have revealed that resistance mutations primarily occur in the GraSR two-component regulatory system, which regulates the expression of genes involved in cell envelope homeostasis [1]. Mutations in this system appear to reduce the positive charge on the bacterial cell surface, potentially decreasing the initial interaction between this compound and the bacterial membrane. This adaptation mechanism further supports the importance of membrane composition and charge in this compound's antibacterial activity [1].

Experimental Workflows and Pathway Visualization

This compound Mechanism of Action Pathway

The following diagram illustrates this compound's multifaceted mechanism of action against bacterial cells, particularly highlighting its efficacy against persister cells:

NigericinMechanism This compound This compound Membrane Membrane This compound->Membrane Binds to PersisterTarget Effective Against Persister Cells This compound->PersisterTarget IonGradient IonGradient Membrane->IonGradient Disrupts Permeability Permeability Membrane->Permeability Increases ATPProduction ATPProduction IonGradient->ATPProduction Collapses ETC ETC IonGradient->ETC Impairs CellDeath CellDeath ATPProduction->CellDeath Leads to ETC->CellDeath Leads to Permeability->CellDeath Leads to PersisterTarget->CellDeath

Diagram 1: this compound's Multifaceted Mechanism of Action (Title: 76 characters)

Persister Cell Killing Assay Workflow

The following workflow outlines the key steps in assessing this compound efficacy against bacterial persister cells:

PersisterAssayWorkflow Start Culture Bacteria (18-24h) PhaseSelection Select Growth Phase: Exponential vs Stationary Start->PhaseSelection PersisterEnrichment Persister Enrichment: Ciprofloxacin Treatment (100× MIC, 24h) PhaseSelection->PersisterEnrichment WashStep Wash Cells (PBS + 1% MH2) PersisterEnrichment->WashStep NigericinTreatment This compound Exposure (1-2 μg/mL, 8-16× MIC) WashStep->NigericinTreatment ViabilityAssessment Viability Assessment: Serial Dilution & Plating NigericinTreatment->ViabilityAssessment DataAnalysis Data Analysis: CFU Enumeration & Killing Kinetics ViabilityAssessment->DataAnalysis

Diagram 2: Experimental Workflow for Persister Cell Killing Assays (Title: 70 characters)

Technical Notes and Optimization Recommendations

  • Culture conditions optimization: Persister frequency varies significantly with growth phase and medium composition. For consistent results, standardize inoculum preparation and carefully control growth conditions. Stationary phase cultures typically yield higher persister proportions than exponential phase cultures [1] [6].

  • Antibiotic concentration verification: Periodically verify this compound concentrations using analytical methods such as HPLC, as compound stability can vary between batches and under different storage conditions. Prepare fresh stock solutions for critical experiments.

  • Controls for persister assays: Include appropriate controls in all persister experiments:

    • Viability controls: Assess initial persister levels before this compound exposure
    • Treatment controls: Include wells with conventional antibiotics (e.g., rifampicin) for comparison
    • Solvent controls: Account for any effects of the solvent used for this compound preparation (typically ethanol or DMSO)
  • Single-cell approaches: For advanced mechanistic studies, consider implementing microfluidic devices coupled with time-lapse microscopy to monitor persister cell recovery and heterogeneity at the single-cell level [6]. These approaches can reveal subpopulation dynamics that bulk assays might obscure.

Conclusion

This compound represents a promising antibiotic candidate with distinctive properties that address critical challenges in antimicrobial therapy, particularly the eradication of bacterial persister cells and biofilms. Its unique mechanism of action centered on ionophoric activity, combined with low resistance development and absence of cross-resistance with existing antibiotic classes, positions it as a valuable tool for combating multidrug-resistant Gram-positive pathogens. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound's antibacterial activity, with particular emphasis on standardized approaches for assessing its efficacy against persistent bacterial subpopulations. As antibiotic resistance continues to pose serious threats to global health, compounds like this compound that target recalcitrant bacterial populations offer promising avenues for developing more effective therapies for chronic and recurrent infections.

References

Nigericin Cytotoxicity Reduction: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Major Strategies

The table below summarizes the primary strategies identified in the literature for mitigating nigericin's cytotoxic effects.

Strategy Mechanism / Approach Key Findings / Outcome Relevant Cell Types / Context Citation
Chemical Modification (Fluorination) Synthesis of fluorinated analogues of the parent this compound molecule. Reduced toxicity: Fluorinated analogues demonstrated a tenfold lesser in vitro cytotoxicity than parent this compound. Maintained/Broadened activity: Showed potent antibacterial activity against Gram-negative bacteria. In vitro bioactivity and cytotoxicity assays. [1]
Genetic Engineering for Production Overexpression of pathway-specific regulator NigR in Streptomyces malaysiensis. Higher yield: Production reached 0.56 g/L, reported as the highest titer. Purer product: High-yield production may facilitate obtaining a purer compound, potentially reducing batch variability. Streptomyces malaysiensis F913 (production organism). [2]
Inhibitor Co-treatment Using specific pharmacological inhibitors to block cell death pathways. Inflammation-specific inhibition: MCC950, BAL-0028/BAL-0598 inhibit NLRP3 inflammasome assembly, reducing pyroptosis and IL-1β release. Pathway clarification: Use of Z-VAD-FMK (caspase inhibitor), 3-MA (autophagy inhibitor), 4-PBA (ER stress inhibitor) to probe mechanisms. THP-1 cells, primary monocytes, iPSC-derived microglia, Keratocytes. [3] [4]
Concentration & Application Optimization Using the lowest effective concentration and understanding context-dependent cell death. Cell-type specificity: Induces paraptosis-like death in keratocytes (lacking pyroptosis executors) versus pyroptosis in immune cells. Therapeutic window: Lower concentrations may inhibit tumor cell growth while managing toxicity. Keratocytes, various cancer cell lines (e.g., A549, MCF-7, PC3). [3] [5]

Frequently Asked Questions (FAQs)

Q1: Are there chemically modified versions of this compound that are less toxic? Yes, recent research has successfully created fluorinated derivatives of this compound. A 2020 study reported that these fluorinated analogues exhibited tenfold lesser in vitro cytotoxicity than the parent this compound molecule. Importantly, these derivatives retained potent antibacterial activity and, notably, showed promising activity against Gram-negative bacteria, which is an area where the parent this compound has limitations [1].

Q2: The cytotoxicity in my experiments seems linked to NLRP3 inflammasome activation. How can I inhibit this? You can use specific small-molecule inhibitors to block NLRP3 inflammasome assembly. Two highly specific options are:

  • MCC950: A well-characterized tool compound that potently inhibits NLRP3 by blocking its ATPase activity [4].
  • BAL-0028/BAL-0598: Newer inhibitors with a distinct mechanism and binding site from MCC950. They are particularly potent for inhibiting human and primate NLRP3 with nanomolar potency and have shown effectiveness against hyperactive NLRP3 mutations [4]. These inhibitors can reduce pyroptosis and the release of inflammatory cytokines like IL-1β in response to this compound treatment [4].

Q3: Can optimizing the production of this compound itself impact its cytotoxicity profile? Indirectly, yes. Genetic engineering of the producing strain can lead to a higher yield and purity of this compound, which may reduce batch-to-batch variability—a potential confounding factor in cytotoxicity assays. For example, overexpression of the pathway-specific regulator NigR in Streptomyces malaysiensis has been shown to significantly increase this compound production, achieving titers of 0.56 g/L [2]. A more pure and consistent product allows for more accurate dosing and toxicity assessment.

Q4: Does the type of cell I'm using influence the cytotoxicity mechanism? Absolutely. This compound can induce different forms of cell death depending on the cellular context.

  • In immune cells like macrophages, it typically acts as a potent activator of the NLRP3 inflammasome, leading to pyroptosis [4] [6].
  • However, in other cell types, like human keratocytes, this compound treatment induces a paraptosis-like cell death characterized by extensive cytoplasmic vacuolation, without activating the canonical pyroptosis pathway [3]. Therefore, it is critical to understand the death pathways present in your specific cell model.

Troubleshooting Guide

Problem: Unacceptable levels of cell death in my culture after this compound treatment. This is a common challenge. The following workflow outlines a systematic approach to diagnose and resolve the issue.

G Start Problem: High Cell Death Post-Nigericin Step1 1. Verify this compound Purity & Source Start->Step1 Step2 2. Titrate Concentration Step1->Step2 If source is reliable Step3 3. Identify Cell Death Mechanism Step2->Step3 If death persists at low EC50 Resolved Cytotoxicity Managed Step2->Resolved If lower conc. is effective Step4 4. Apply Pathway-Specific Inhibitor Step3->Step4 Step5 5. Consider Chemical Alternatives Step4->Step5 If inhibition is insufficient Step4->Resolved Step5->Resolved

1. Verify this compound Purity & Source:

  • Action: Ensure you are using a high-purity preparation from a reputable supplier. Impurities in the compound can cause off-target effects and increased, non-specific toxicity.
  • Protocol: Consult analytical data (e.g., HPLC, MS) from the supplier to confirm purity.

2. Titrate Concentration:

  • Action: Perform a detailed dose-response curve to find the minimum effective concentration for your desired outcome (e.g., NLRP3 activation, anti-cancer effect). Using the lowest possible concentration is the most straightforward way to reduce cytotoxicity.
  • Protocol:
    • Seed cells in a 96-well plate.
    • Treat with a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) for a defined period (e.g., 4-24 hours).
    • Assess cell viability using assays like XTT [3] or LDH release [4].
    • Calculate the IC50 and select a sub-maximal concentration for your experiments.

3. Identify Cell Death Mechanism:

  • Action: Use specific inhibitors to determine the primary death pathway in your cell type. This will inform the best strategy for intervention.
  • Protocol: Pre-treat cells with inhibitors 1-2 hours before this compound addition.
    • For Pyroptosis (common in immune cells): Use MCC950 (1-10 µM) or BAL-0028 (~50-100 nM) to inhibit NLRP3 [4].
    • For Apoptosis: Use a pan-caspase inhibitor like Z-VAD-FMK (20-50 µM) [3].
    • For Paraptosis/Autophagy: These pathways are less defined, but 3-MA (5 mM) can inhibit autophagy, and 4-PBA (1-5 mM) can inhibit ER stress [3]. Monitor for characteristic vacuolation [3].

4. Apply Pathway-Specific Inhibitor:

  • Action: Based on the results from Step 3, co-treat cells with this compound and the most effective inhibitor.
  • Protocol:
    • Prime cells if necessary (e.g., with LPS for immune cells).
    • Pre-treat with the selected inhibitor (e.g., MCC950).
    • Add this compound at your optimized concentration.
    • Measure downstream effects: reduced IL-1β release (ELISA) [3] [4], reduced LDH release (cytotoxicity assay) [4], and improved cell morphology.

5. Consider Chemical Alternatives:

  • Action: If cytotoxicity remains a barrier, investigate fluorinated this compound analogues, as they have been shown to possess a significantly improved toxicity profile while maintaining bioactivity [1].

Experimental Protocol: Inhibiting this compound-Induced Pyroptosis with MCC950

This protocol provides a detailed methodology for using MCC950 to reduce NLRP3-mediated cytotoxicity in macrophage-like cells.

Objective: To attenuate this compound-induced pyroptosis and IL-1β release in THP-1 cells using the NLRP3 inhibitor MCC950.

Materials:

  • THP-1 cells (human monocytic cell line)
  • This compound sodium salt (e.g., from InvivoGen)
  • MCC950 (e.g., from InvivoGen)
  • LPS (for priming)
  • Cell culture reagents and plates
  • IL-1β ELISA kit (e.g., R&D Systems DuoSet)
  • LDH cytotoxicity assay kit (e.g., Roche)

Method:

  • Cell Priming: Differentiate and prime THP-1 cells by seeding them in a 96-well plate and treating with PMA (e.g., 100 nM for 3-6 hours), followed by incubation with LPS (e.g., 100 ng/mL for 3-4 hours) [4].
  • Inhibitor Pre-treatment: Add MCC950 at a range of concentrations (e.g., 10 nM to 1 µM) to the culture media and incubate for 1 hour prior to this compound addition [4].
  • This compound Activation: Add this compound at the predetermined optimal concentration (a typical range is 5-20 µM) to the cells and incubate for the required period (e.g., 1-2 hours) [4].
  • Sample Collection: Centrifuge cell culture supernatants at 1000 × g for 10 minutes to remove cellular debris. Aliquot and store clarified supernatants at -80°C until analysis [3].
  • Analysis:
    • Cytotoxicity: Use the LDH assay on the supernatant according to the manufacturer's instructions. Absorbance can be measured at 490 nm with a reference wavelength of 690 nm [4].
    • Inflammasome Activation: Quantify IL-1β levels in the supernatant using the ELISA kit, following the manufacturer's protocol. Measure absorbance at 450 nm with correction at 540 nm [3].

References

optimizing nigericin concentration for specific cell types

Author: Smolecule Technical Support Team. Date: February 2026

Nigericin Concentration Guide by Cell Type

Cell Type Common Priming Agent This compound Working Concentration Incubation Time Key Readout Citation
THP-1 human monocytes LPS (e.g., 100 ng/mL - 1 µg/mL) 10 - 20 µM 30 min - 1 hour IL-1β secretion, Caspase-1 cleavage, LDH release [1] [2] [3]
Primary human monocytes LPS (e.g., 100 ng/mL - 1 µg/mL) Optimal dose should be confirmed 30 min - 1 hour IL-1β secretion [1] [3]
iPSC-derived microglia LPS ~ 50 nM (IC50 for inhibition) Information not specified in sources IL-1β secretion (for inhibitor studies) [1]
Primary HMDM LPS ~ 50 nM (IC50 for inhibition) Information not specified in sources IL-1β secretion (for inhibitor studies) [1]
iPSC-derived macrophages LPS ~ 50 nM (IC50 for inhibition) Information not specified in sources IL-1β secretion (for inhibitor studies) [1]
Mouse BMDM LPS or other TLR agonists 5 - 10 µM 30 min - 1 hour IL-1β secretion, Caspase-1 cleavage, LDH release [4]

Troubleshooting Common this compound Issues

Here are answers to frequently asked questions regarding this compound experiments:

  • Unexpectedly low IL-1β secretion or LDH release: This is a common problem with several potential causes.

    • Priming is insufficient: Ensure your cells are adequately primed with an agent like LPS. This "signal 1" is essential for upregulating NLRP3 and pro-IL-1β components [4].
    • Cell type variability: Primary cells or different cell lines can have varying sensitivities. Perform a dose-response curve (e.g., 5-25 µM) if using a new cell type.
    • This compound stock solution degradation: this compound is a small molecule that can degrade. Prepare a fresh stock solution in ethanol or DMSO, aliquot it, and store it at -20°C or below. Avoid repeated freeze-thaw cycles.
  • High background cell death in control groups:

    • Toxin contamination: Lipopolysaccharide (LPS) contamination in buffers, media, or on labware can inadvertently prime cells and cause background activation. Use sterile, endotoxin-free reagents and techniques.
    • Serum batch effects: Different batches of Fetal Bovine Serum (FBS) can contain variable levels of endotoxins. If high background is a persistent issue, test a new batch of certified endotoxin-low serum.
  • Inconsistent results between experiments:

    • Passage number and cell health: Using cells at high passage numbers or that are not in optimal health can lead to variable responses. Maintain cells in a healthy, logarithmic growth phase and use consistent, low-passage stocks.
    • Incomplete medium removal: Residual culture medium during the this compound treatment step can affect the assay. Ensure careful but complete washing of cells with PBS or a balanced salt solution before adding the this compound-containing medium.

Experimental Protocol: Canonical NLRP3 Inflammasome Activation

This protocol for mouse Bone Marrow-Derived Macrophages (BMDMs) can be adapted for other macrophage-like cells (e.g., THP-1) [4].

  • Cell Seeding and Priming:

    • Seed BMDMs in a culture dish and allow them to adhere overnight.
    • The next day, prime the cells by adding a Toll-like receptor (TLR) agonist. A common method is using Ultrapure LPS (e.g., 100 ng/mL - 1 µg/mL) for 3-4 hours. This provides "signal 1," upregulating necessary inflammasome components.
  • This compound Activation:

    • After priming, prepare a solution of this compound in pre-warmed cell culture medium. The typical working concentration for mouse BMDMs is 5-10 µM [4].
    • Gently remove the priming medium from the cells and replace it with the this compound-containing medium.
    • Incubate the cells for 30 minutes to 1 hour in a standard cell culture incubator (37°C, 5% CO2).
  • Sample Collection:

    • Cell Supernatant: Collect the supernatant. Centrifuge it at high speed (e.g., 14,000 g for 10 min) to remove any cells or debris. The clarified supernatant can be used to measure mature IL-1β (by ELISA) and LDH activity (for pyroptosis) [4] [3].
    • Cell Lysate: Lyse the remaining cells to analyze components like pro-caspase-1 cleavage via western blot.

Mechanism of Action: this compound-Induced NLRP3 Activation

The following diagram illustrates the current understanding of how this compound activates the NLRP3 inflammasome, which involves potassium efflux, palmitoylation, and recent findings on phase separation.

G This compound This compound Treatment K_Efflux K+ Efflux This compound->K_Efflux ConformationalChange NLRP3 Conformational Change K_Efflux->ConformationalChange PhaseSeparation NLRP3 Phase Separation & Oligomerization ConformationalChange->PhaseSeparation InflammasomeAssembly Inflammasome Assembly (NLRP3-ASC-Pro-caspase-1) PhaseSeparation->InflammasomeAssembly CaspaseActivation Caspase-1 Activation InflammasomeAssembly->CaspaseActivation DownstreamEffects Downstream Effects: • IL-1β/IL-18 Maturation • Pyroptosis (GSDMD Cleavage) CaspaseActivation->DownstreamEffects ZDHHC7 ZDHHC7-mediated Palmitoylation Licensing Licenses NLRP3 for Activation (Lowers threshold for phase separation) ZDHHC7->Licensing Licensing->PhaseSeparation Prerequisite

The diagram shows a two-step process:

  • Signal 1 (Priming): Not shown in the diagram for simplicity, but is a critical first step where a TLR agonist like LPS prepares the cell for activation [4].
  • Signal 2 (Activation): this compound acts as a potent "Signal 2" by facilitating potassium efflux, triggering the cascade that leads to inflammasome assembly and inflammatory responses [5] [2].

A key licensing step is the tonic palmitoylation of NLRP3 by ZDHHC7. This occurs in resting cells and is essential for NLRP3 activation by lowering the threshold for signal-induced phase separation [2].

Key Considerations for Experimental Design

  • Include Critical Controls: Always include unprimed controls, primed but unstimulated controls (no this compound), and a cell viability control (e.g., for LDH assay). For inhibitor studies, include a control like MCC950.
  • Mechanism Awareness: Be aware that this compound can have off-target effects. Research indicates it can promote bacterial killing in an NLRP3-independent manner in some contexts [6].
  • Concentration is Context-Dependent: The effective concentration can vary based on your goal. While 10-20 µM is standard for activation in many cell types, studies on NLRP3 inhibitors like BAL-0028 report an IC50 of around 50 nM in inhibition assays, highlighting the difference between activating and inhibiting the pathway [1].

References

removing nigericin contamination from perfusion systems

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nigericin and Potential Contamination

This compound is an ionophore used experimentally to manipulate potassium ion (K⁺) gradients across membranes. In research, it's often used to activate the NLRP3 inflammasome by inducing K⁺ efflux [1] or to alter lysosomal and cytosolic pH [2]. Contamination in a perfusion system likely occurs due to residual compound from a previous experiment.

Troubleshooting and Decontamination Guide

Step Procedure Rationale & Key Details
1. System Flushing Flush system with a compatible detergent solution (e.g., 0.1% Triton X-100 in buffer/water), followed by copious amounts of purified water. Detergents help solubilize and displace organic molecules like this compound from tubing and surfaces.
2. Chemical Inactivation Recirculate a 70% ethanol solution for 30-60 minutes. Alternatively, use a fresh 1% sodium hypochlorite solution (bleach) for 10-15 minutes (ensure compatibility first). Ethanol is a versatile disinfectant; bleach is a strong oxidizing agent that can degrade organic compounds. Caution: Bleach may damage some system components.
3. Final Rinse & Check Perform a final rinse with a large volume of purified water or your experiment's buffer. Verify the absence of contaminants by running the cleansed system with cells/buffer and checking for expected this compound effects (e.g., K⁺ efflux, pH changes). Ensures no residual cleaning agents remain. A functional test with sensitive cells or a pH probe is the best confirmation of successful decontamination.

Frequently Asked Questions

  • What are the first signs of this compound contamination? Unexpected cellular responses are the primary indicator. This includes unexplained activation of the NLRP3 inflammasome (suggested by IL-1β production) [1], or abrupt changes in intracellular ion concentrations or pH [2] in experiments where this compound was not intentionally added.

  • Which parts of the perfusion system are most critical to clean? All fluid-contact surfaces can harbor contamination. Pay special attention to tubing, connectors, valves, and the perfusion chamber itself, as these have complex geometries where residues can accumulate.

  • How can I prevent future contamination? Implement a strict cleaning protocol immediately after any experiment using this compound or other potent pharmacological agents. Consider dedicating specific tubing sets or perfusion chambers for experiments involving ionophores or signaling modulators.

Experimental Verification of Decontamination

After cleaning, it's crucial to verify the system is free of this compound. The flowchart below outlines a logical workflow for this verification.

G Start Start: Post-Cleaning Verification RunBlank Run system with fresh buffer (no cells) Start->RunBlank CheckTubing Inspect effluent for clarity/ absence of particles RunBlank->CheckTubing Bioassay Bioassay: Perfuse sensitive cell line CheckTubing->Bioassay Measure1 Measure: - Inflammasome Activation - K+ Efflux - Cytosolic pH Bioassay->Measure1 Compare Compare results against positive & negative controls Measure1->Compare Decision Contamination Signals Detected? Compare->Decision Pass Decontamination Successful Decision->Pass No Fail Repeat Cleaning Protocol Decision->Fail Yes Fail->RunBlank

References

nigericin stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Nigericin Stability & Storage Guide

This section summarizes the key quantitative data for handling and storing this compound.

Parameter Specification
Molecular Weight 747 g/mol [1]
Purity >98% [1]
Stock Solution Preparation Reconstitute 5 mg powder in 669 µL DMSO for a 10 mM stock [1]
Lyophilized Powder Storage Store desiccated at 4°C; stable for 24 months [1]
Reconstituted Solution Storage Store at -20°C; stable for 2 months [1]
Solution Handling Aliquot to avoid multiple freeze-thaw cycles [1]
Solubility Soluble in DMSO (50 mg/mL) and Ethanol (20 mg/mL) [1]

Troubleshooting Common Issues

Here are solutions to frequent problems researchers encounter with this compound:

  • Problem: Precipitate Formation in Stock Solution

    • Solution: Ensure this compound is fully dissolved in a pure, dry solvent (DMSO is standard). Gently warm the vial if necessary and vortex thoroughly. Always visually inspect the solution before use; it should be clear.
  • Problem: Loss of Potency / Inconsistent Experimental Results

    • Solution: Adhere strictly to storage guidelines. Keep the lyophilized powder at 4°C and reconstituted aliquots at -20°C. Track the age of your stock solutions and discard any that are older than 2 months [1].
  • Problem: Inappropriate Vehicle Control

    • Solution: Remember that this compound is typically dissolved in DMSO. The vehicle control for your experiments must be the same volume of DMSO to account for any solvent effects on the cells.

Experimental Protocol: NLRP3 Inflammasome Activation

This compound is widely used to activate the NLRP3 inflammasome in cell-based assays. Below is a standard workflow for its use in macrophages.

G A Prime cells (e.g., THP-1) with LPS B Aspirate media A->B C Add serum-free media containing this compound B->C D Incubate (e.g., 1-2 hours) C->D E Collect supernatant for cytokine analysis D->E F Assess cell death (e.g., LDH assay) D->F

Detailed Step-by-Step Method [2] [3]:

  • Cell Preparation and Priming:

    • Differentiate human THP-1 monocytic cells into macrophages overnight using PMA (e.g., 100 nM) [2].
    • Prime the cells by incubating with Ultrapure LPS (e.g., 100 ng/mL - 1 µg/mL) for 2-4 hours. This step upregulates NLRP3 and pro-IL-1β expression via the NF-κB pathway [2].
  • This compound Activation:

    • Aspirate the media from the primed cells.
    • Replace with fresh, serum-free media containing the prepared This compound working solution. A common working concentration is 5-10 µM [2] [3].
    • Incubate the cells for a defined period, typically 45 minutes to 2 hours, at 37°C and 5% CO₂ [2].
  • Post-Treatment Analysis:

    • Cell Death Assessment: Measure pyroptosis by collecting the supernatant and running a Lactate Dehydrogenase (LDH) release assay. Propidium iodide (PI) uptake can also be measured by flow cytometry [2].
    • Downstream Readouts:
      • Collect cell culture supernatant to analyze mature IL-1β release via ELISA.
      • Harvest cells to analyze caspase-1 activation (e.g., Western blot for cleaved caspase-1) and GSDMD cleavage [2] [3].

Mechanism of Action & Experimental Relevance

Understanding how this compound works is key to designing robust experiments and interpreting results correctly.

  • Primary Mechanism: this compound acts as an electroneutral K⁺/H⁺ ionophore [1]. It exchanges potassium ions (K⁺) for protons (H⁺) across biological membranes.
  • Key Consequences:
    • Potassium Efflux: It potently induces a rapid efflux of intracellular K⁺, which is a well-established common trigger for NLRP3 inflammasome activation [2] [4].
    • Disruption of Mitochondrial Membrane Potential: As a lipophilic antibiotic, it incorporates into mitochondrial membranes, disrupting the proton gradient and collapsing the membrane potential (ΔΨm) [1]. This can lead to mitochondrial dysfunction and contribute to inflammasome signaling.
  • Experimental Confirmation: Research has shown that ERK1/2 inactivation and subsequent cytokine release upon this compound treatment occur rapidly (within 5-15 minutes) and are independent of pyroptosis itself, as they still happen in GSDMD-knockout cells where pore formation is prevented [2]. This underscores its direct signaling role beyond just causing cell death.

Key Technical Considerations for Your Research

  • Potency Confirmation: If your this compound stock is old or has been improperly stored, you can validate its potency by testing its ability to induce rapid cell death (pyroptosis) in a well-characterized, LPS-primed macrophage cell line like THP-1 or iBMDMs.
  • Beyond Cell Death: As highlighted in the research, this compound's effects are pleiotropic. When studying signaling pathways (like ERK1/2 inactivation [2]), use controls like GSDMD-knockout cells to dissect signaling events that are independent of the cell death program.
  • Solvent Choice: While DMSO is the standard solvent, its hygroscopic nature can introduce water over time. Using sealed, water-free DMSO aliquots for reconstitution can enhance long-term stability.

References

fluorinated nigericin analogues for reduced toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Fluorinated Nigericin Analogues

The synthesis involves chemically modifying the parent this compound molecule through a fluorination and esterification process [1]. The general workflow is summarized in the diagram below.

G Start Start: Parent this compound Step1 Chemical Modification Process Fluorination & Esterification Start->Step1 Step2 Purification and Characterization (NMR Spectroscopy, HRMS) Step1->Step2 Outcome Outcome: Fluorinated Analogues Step2->Outcome

Key Experimental Protocol [1]:

  • Starting Material: Use purified this compound (e.g., from Streptomyces strain DASNCL-29).
  • Reaction: Subject the parent this compound to fluorination reagents under appropriate conditions. Esterification may involve attaching additional groups, such as benzene rings, to the carboxyl group.
  • Characterization: Confirm the structure of the synthesized analogues using:
    • NMR Spectroscopy
    • High-Resolution Mass Spectrometry (HRMS)
  • Yield Consideration: The fermentation process for the parent this compound can be optimized. One study achieved a high yield of 500 mg/L and a 33% (w/w) purification yield from the crude extract using a 50 L fermenter [1].

Comparative Bioactivity and Toxicity Data

The table below summarizes the primary findings for fluorinated this compound analogues compared to the parent compound.

Property Parent this compound Fluorinated Analogues
Antibacterial Spectrum Primarily effective against Gram-positive bacteria [2]. Potent activity against both Gram-positive and Gram-negative bacteria [1].
In Vitro Cytotoxicity Higher toxicity [1]. Approximately tenfold lower toxicity than parent this compound [1].
Key Advancement Well-known activity, but limited against Gram-negative pathogens [1]. First report of this compound-based compounds showing promising activity against Gram-negative organisms [1].

Troubleshooting Common Experimental Issues

Issue: Low yield or purity of the fluorinated analogues.

  • Solution: Ensure the parent this compound is highly pure before beginning synthesis. Optimize the fluorination reaction time and temperature. Use validated purification methods (e.g., column chromatography) and confirm the final product structure thoroughly with NMR and HRMS [1].

Issue: Lack of expected antibacterial activity in assays.

  • Solution:
    • Verify the bacterial strains used. The novel activity is specifically against Gram-negative bacteria; ensure your assay includes appropriate strains (e.g., clinical isolates of E. coli or K. pneumoniae).
    • Use a standard broth microdilution method as per CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) [2].
    • Confirm that your bioactivity assays are testing the correct fluorinated derivatives, as the synthesis process can yield multiple analogues with varying properties [1].

Issue: Incorrect interpretation of cytotoxicity results.

  • Solution: Always perform parallel assays comparing the fluorinated analogues directly with the parent this compound compound. The reported tenfold reduction in toxicity is a relative measure [1]. Use established cell lines and standardized cell viability assays (e.g., MTT assay) for accurate comparisons [3].

Research Application Notes

  • Overcoming Resistance: this compound demonstrates potent activity against multidrug-resistant (MDR) Gram-positive bacteria, persister cells, and biofilms, with a low frequency of resistance development [2]. Fluorinated analogues may enhance these properties.
  • Mechanism of Action: The antibacterial effect of this compound is associated with its action as a potassium ionophore, disrupting cellular ion balance. It can collapse the transmembrane potential, inhibit ATP production, and disrupt the electron transport chain, ultimately altering membrane structure and permeability [2] [4].

The creation of fluorinated this compound analogues represents a significant step forward in overcoming the inherent limitations of the parent compound.

References

overcoming nigericin interference with pH regulators

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Nigericin Interference

The table below summarizes common problems, their underlying causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Aberrant intracellular pH (pHi) readings or regulation [1] [2] Trace this compound contamination from prior calibration, mimicking K+/H+ exchange [1] [2] Implement rigorous system cleaning: flush lines with ethanol and water, use a dedicated delivery line for this compound [2].
Inconsistent or unintended inflammasome activation [3] This compound's primary mechanism: efflux of K+, a key activator of NLRP3 and other pathways [3]. Confirm cell-type specific pathways; consider extracellular K+ supplementation to inhibit NLRP1 activation [3].
Uncontrolled cytosolic acidification [4] This compound exchanges internal K+ for external H+, directly lowering pHi [1] [4]. Use compounds like sodium acetate to acidify pHi independently of K+ flux for experimental control [4].
Off-target effects on cellular processes [3] This compound-induced K+ efflux inhibits protein synthesis by blocking ribosomal elongation [3]. Validate key findings with genetic approaches (e.g., KO models) in addition to this compound use [3] [5].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound, and why does it interfere with cellular pH?

This compound is an electroneutral ionophore that exchanges intracellular potassium (K+) for extracellular protons (H+) [1] [3]. It equilibrates K+ and H+ gradients across membranes, effectively clamping the intracellular pH to a value dependent on the external K+ and H+ concentrations. This directly opposes the action of cellular pH regulators [1].

Q2: Our lab frequently uses the high-K+/nigericin technique to calibrate pH-sensitive dyes. How can we prevent residual this compound from affecting subsequent experiments?

Even trace contamination can significantly interfere with pH-regulating mechanisms by creating a persistent "background acid loading" [1] [2].

  • Dedicated Delivery: Use a separate, isolated perfusion line solely for delivering this compound during calibration.
  • Post-Calibration Cleaning: After the calibration procedure, thoroughly cleanse the entire perfusion system. A recommended protocol is to wash the tubing sequentially with ethanol and then water before resuming experimental perfusions [2].
  • System Flushing: Run a standard buffer through the system for an extended period after cleaning and check baseline pHi responses in control cells to ensure no residual effect.

Q3: Beyond pH interference, what other off-target effects should I be aware of when using this compound?

This compound's profound impact on ionic homeostasis can have several downstream consequences:

  • Inflammasome Activation: Nigerigen is a potent activator of the NLRP3 inflammasome in immune cells like macrophages, primarily through K+ efflux [3]. Notably, in non-hematopoietic cells like keratinocytes, it can also activate the NLRP1 inflammasome via the same mechanism [3].
  • Inhibition of Protein Synthesis: The depletion of cytosolic K+ causes a specific block in the ribosomal elongation cycle, activating the ribotoxic stress response [3].
  • Altered Metabolite Signaling: Cytosolic pH changes can influence the function of certain metabolites. For example, a lower pH promotes the protonation of L-malate, facilitating its binding to the protein BiP and influencing anti-inflammatory signaling pathways [4].

Experimental Workflow for System Decontamination

For your technical protocols, here is a detailed workflow to decontaminate equipment after this compound use, based on recommendations from the literature [2].

G Start Start Decontamination Post-Nigericin Use Step1 1. Flush with Standard Buffer (Remove bulk residue) Start->Step1 Step2 2. Wash with Ethanol (Solubilize and clear this compound) Step1->Step2 Step3 3. Rinse Thoroughly with Water (Remove ethanol and traces) Step2->Step3 Step4 4. Final Flush with Standard Buffer (Re-equilibrate system) Step3->Step4 Step5 5. Run Control Experiment (Verify baseline pHi regulation) Step4->Step5

References

nigericin solvent compatibility for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Nigericin Properties and Solvent Compatibility

This compound is a polyether ionophore antibiotic with low water solubility and high solubility in various organic solvents [1].

Property Specification Relevance to Experimentation
Molecular Formula C₄₀H₆₈O₁₁ [2] [1] -
Physical State White crystalline solid [1] Requires dissolution for most biological assays.
Water Solubility 0.01 mg/L (Low) [1] Not suitable for preparing stock solutions in aqueous buffers.
Organic Solvent Solubility 5000 mg/L in Ethanol [1] Suitable for preparing high-concentration stock solutions.
Solvent Reported Use & Compatibility Notes & Considerations
Methanol Used for crystallization and HPLC analysis [2]. A common solvent for storage and analysis.
Ethanol Used for extraction and solubilization; 5000 mg/L solubility [3] [1]. A standard, well-tolerated solvent for stock solutions.
Ethyl Acetate Used for extraction of this compound from fermentation broth [3]. Useful for initial purification steps.
Ethyl Acetate/Ethanol Mixture A 7:3 (v/v) mixture was optimized for extraction [3]. This specific ratio may improve extraction efficiency.
Acetonitrile Used in LC-MS/MS methods for analyte extraction [4]. Compatible with analytical techniques.

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare a stock solution of this compound?
  • Recommended Solvent: Prepare a concentrated stock solution in 100% ethanol or methanol [1]. For example, a 10 mM stock can be made by dissolving 7.25 mg of this compound in 1 mL of solvent.
  • Protocol: Gently vortex and warm the solution slightly if necessary to ensure complete dissolution.
  • Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.
Q2: My this compound is precipitating in the aqueous assay buffer. What should I do?
  • Cause: This is expected due to this compound's very low water solubility [1]. Precipitation occurs when the stock solution is diluted into an aqueous medium.
  • Solution:
    • Ensure Dilution is Appropriate: The final concentration of the organic solvent in your assay should typically not exceed 1% (v/v).
    • Use a Carrier: The small amount of solvent from your stock solution acts as a carrier. Vortex the assay mixture thoroughly immediately after adding the stock solution.
    • Confirm Activity: Despite potential precipitation, the compound is often still biologically active as it can interact with cell membranes [5] [6].
Q3: Which solvents should I avoid with this compound?

The search results do not explicitly list incompatible solvents. However, based on its chemical nature:

  • Avoid solvents in which this compound has low solubility, as this will make stock solution preparation impossible.
  • Always check chemical compatibility with all plastics (e.g., tubing, plate readers) and filters in your experimental setup, as organic solvents can degrade certain materials.

Detailed Experimental Protocols

Protocol: Antibacterial Activity Assay (Time-Kill)

This protocol is adapted from methods used to evaluate this compound against multidrug-resistant bacteria [5].

  • Step 1: Preparation. Dilute an overnight bacterial culture (e.g., S. aureus) 1:100 in fresh Mueller-Hinton (MH) liquid medium.
  • Step 2: Inoculation and Treatment. Grow the culture to the exponential phase (~1 × 10⁸ CFU/mL). Add this compound (from an ethanol stock) to the desired concentration (e.g., 1-8 × MIC). Include an untreated control with an equal volume of solvent.
  • Step 3: Sampling and Plating. At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw samples. Serially dilute them in sterile phosphate-buffered saline (PBS) and plate on drug-free agar plates.
  • Step 4: Incubation and Counting. Incubate plates at 37°C for 24 hours. Count the colonies to determine the viable bacteria (CFU/mL).

The workflow below outlines the key steps of this assay.

G Start Start Bacterial Culture Grow Grow to Exponential Phase Start->Grow Treat Treat with this compound Grow->Treat Sample Sample at Time Points Treat->Sample Dilute Serially Dilute Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count CFU/mL Plate->Count End Analyze Data Count->End

Protocol: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is based on a standardized protocol for detecting polyether antibiotics in complex matrices [4]. It is useful for quantifying this compound in fermentation broth or checking stability.

  • Step 1: Extraction. For liquid samples (e.g., fermentation broth), extract with acetonitrile. Vortex mix and centrifuge. Combine the supernatant.
  • Step 2: Clean-up. Load the extract onto an Oasis HLB solid-phase extraction (SPE) column. Wash with water and methanol-water. Elute this compound with methanol.
  • Step 3: LC-MS/MS Analysis.
    • Column: BEH C18, 1.7 μm, 50 mm × 2.1 mm.
    • Mobile Phase A: Methanol.
    • Mobile Phase B: Aqueous phase (10 mM ammonium acetate with 0.1% formic acid).
    • Gradient: See [4] for details.
    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. For this compound, monitor the transition m/z 742.7 -> 657.6 [4].

The following diagram visualizes this analytical workflow.

G SampleIn Sample (e.g., Broth) Extract Extract with Acetonitrile SampleIn->Extract CleanUp SPE Clean-up Extract->CleanUp Elute Elute with Methanol CleanUp->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Quantitative Data LCMS->Data

References

nigericin resistance development in bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Frequency and Stability of Nigericin Resistance

The following table summarizes the core quantitative findings on resistance development against this compound from a key 2022 study [1] [2] [3].

Aspect of Resistance Experimental Finding Key Implication
Resistance Frequency ~10⁻⁹ to <10⁻¹⁰ after first exposure; stable mutants only obtained after >40 days of serial passaging [1] Extremely low spontaneous resistance rate
MIC Increase 4 to 8-fold increase in Minimum Inhibitory Concentration (MIC) for derived mutants [1] Modest resistance level developed only under prolonged, intense selection pressure
Cross-Resistance No cross-resistance to members of tetracycline, glycopeptide, lipopeptide, or oxazolidinone classes [1] Distinct mechanism of action avoids existing resistance pathways

Experimental Protocol: Assessing Resistance Development

Here is a detailed methodology for evaluating the development of this compound resistance in a laboratory setting, based on the published study [1] [2].

Serial Passage for Resistance Selection
  • Objective: To generate and select for bacterial mutants with reduced susceptibility to this compound through prolonged, sub-lethal exposure.
  • Procedure:
    • Culture Preparation: Grow Staphylococcus aureus (e.g., strain RN450) in Mueller-Hinton (MH) broth overnight [1] [2].
    • Serial Passaging: For 40-50 days, serially passage the bacteria in fresh MH broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 × MIC) [1].
    • MIC Monitoring: Regularly determine the MIC of this compound against the passaged culture using the broth microdilution method, as per CLSI guidelines [1] [2]. This tracks any increase in resistance over time.
    • Mutant Isolation: Plate the passaged culture on agar plates containing this compound (e.g., 2 × the initial MIC) to isolate stable resistant mutants [1].
Determining Resistance Frequency
  • Objective: To quantify the rate at which spontaneous resistant mutants arise in a naive bacterial population.
  • Procedure:
    • High-Density Culture: Grow a high-titer bacterial culture (e.g., ~10¹⁰ CFU/mL) [1].
    • Selection Plating: Plate large volumes of this culture onto agar plates containing this compound at 4 × MIC.
    • Calculation: Count the colonies that grow after incubation. The resistance frequency is calculated by dividing the number of colonies on the this compound plate by the total number of CFU plated [1].

Troubleshooting Guide & FAQs

Q: My isolated mutant shows only a low-level (4-fold) increase in MIC. Is this considered resistant? A: Yes. In the context of this compound, this modest increase is significant and is a documented outcome of resistance selection experiments. These low-level resistant mutants are valuable for mechanistic studies to understand the compound's mode of action and the bacterium's adaptive responses [1].

Q: I found a mutant that is resistant to this compound. How can I check for cross-resistance with other antibiotics? A: Perform standard MIC determinations (broth microdilution) against the resistant mutant using a panel of antibiotics from different classes. The 2022 study specifically tested tetracyclines, glycopeptides (like vancomycin), lipopeptides (like daptomycin), and oxazolidinones (like linezolid) and found no cross-resistance, which is a key positive finding [1].

Q: What is the proposed mechanism for the low resistance development against this compound? A: Research indicates that resistance is linked to mutations in the GraSR two-component regulatory system [1] [2]. This system regulates the charge of the bacterial cell membrane. Resistance mutations often decrease the positive charge on the membrane, making it harder for this compound to interact with and disrupt the membrane, a mechanism distinct from many conventional antibiotics [1].

Visualizing the Workflow and Mechanism

The diagram below outlines the experimental workflow for inducing and studying this compound resistance.

workflow Start Start: Inoculate S. aureus in MH Broth Passage Daily Serial Passage in Sub-MIC this compound (0.5×MIC) Start->Passage Monitor Regular MIC Monitoring (Broth Microdilution) Passage->Monitor For >40 days Isolate Isolate Stable Mutants on This compound Plates (2×MIC) Monitor->Isolate If MIC increases Analyze Analyze Mutants: - MIC Confirmation - Cross-Resistance Testing - Genetic Analysis (GraSR) Isolate->Analyze

This diagram illustrates the proposed mechanism of this compound's action and how bacteria develop resistance.

mechanism This compound This compound WT_Membrane Wild-Type Cell Membrane (Positively Charged) This compound->WT_Membrane Disruption Membrane Binding & Disruption - Alters Permeability - Depletes ATP WT_Membrane->Disruption Altered_Membrane Altered Cell Membrane (Reduced Positive Charge) CellDeath Bacterial Cell Death Disruption->CellDeath GraSR_Mutation Resistance Mutation in GraSR System GraSR_Mutation->Altered_Membrane ReducedBinding Reduced this compound Binding Altered_Membrane->ReducedBinding Survival Bacterial Survival (Low-Level Resistance) ReducedBinding->Survival

References

fermentation medium optimization for nigericin production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Fermentation Yield

Here are some common issues and solutions based on optimization strategies for other antibiotics.

Problem Possible Causes Suggested Solutions & Optimization Strategies
Low Product Yield Suboptimal medium composition; Lack of key precursors [1]. Optimize carbon/nitrogen sources; Use statistical design (RSM, PB) [2] [3]; Add specific precursors (e.g., maleic anhydride for Tautomycin) [1].
Inconsistent Batch Performance Uncontrolled physical parameters (pH, temperature); Unoptimized feeding strategy [1]. Strictly control temperature and pH; Implement controlled feeding strategy (concentration, timing, flow rate) [1].
Process Scalability Issues Poor translation from shake flask to bioreactor; Inadequate oxygen transfer or mixing. Perform scale-up studies in bioreactors; Optimize aeration and agitation; Systematically re-optimize parameters (e.g., aeration rate, stirring speed) for larger scales [4].
High Production Costs Expensive medium components (e.g., pure sugars). Use alternative, low-cost raw materials (e.g., pretreated straw, wheat bran) [4] [2]; Conduct cost-analysis alongside yield optimization.

Frequently Asked Questions (FAQs)

Q1: What statistical methods are effective for rapid fermentation medium optimization? Several highly effective statistical designs exist:

  • Plackett-Burman (PB) Design: Ideal for initial screening to identify the most influential factors from a large set of variables (e.g., carbon, nitrogen, salts, trace metals) [2].
  • Response Surface Methodology (RSM): Used after screening to model the complex interactions between key factors and find their optimal levels. Methods like Box-Behnken Design are commonly used for this purpose [2].
  • Orthogonal Design: Excellent for efficiently evaluating the effects of multiple factors and their interactions with a minimal number of experimental runs [3].

Q2: How can I effectively use precursors to boost antibiotic yield?

  • Choice of Precursor: Identify and test structural analogs or biosynthetic intermediates of your target molecule. For example, adding maleic anhydride significantly increased the yield of Tautomycin [1].
  • Feeding Strategy: The timing, concentration, and feeding rate are critical. Precursors are typically added during the product synthesis phase (mid to late fermentation). A slow, controlled feed rate (e.g., 0.5 mL/min) helps maintain a stable concentration and prevents toxicity or pH disruption [1].

Q3: Can low-cost agricultural waste be used for industrial-scale antibiotic production? Yes, this is a well-researched and viable strategy to reduce costs. For instance:

  • Pretreated straw has been successfully used as a carbon source to produce Cephalosporin C [2].
  • Wheat bran has been used as a substrate for chitin production [4].
  • Key Consideration: These raw materials often require pretreatment (e.g., with SO3 micro-thermoblast and dilute alkali) and enzymatic hydrolysis to break down complex structures into fermentable sugars [2].

Detailed Experimental Protocols

Here are detailed methodologies for key optimization experiments cited in this guide.

Protocol for Precursor Feeding (Based on [1])

This protocol outlines the method for adding precursors like maleic anhydride to a fermentation culture.

  • Objective: To increase antibiotic yield by supplementing the fermentation medium with a biosynthetic precursor.
  • Materials: Fermentation broth, sterile precursor solution (e.g., 40 g/L), pH meter, peristaltic pump, sterile syringes/tubing.
  • Procedure:
    • Inoculation and Growth: Inoculate the production strain into a suitable fermentation medium and incubate under standard conditions (e.g., 26-35°C, 150-200 rpm).
    • Monitor pH: Continuously monitor the fermentation pH. The precursor is typically added when the pH rises to a specific trigger point (e.g., from its lowest point up to 6.0-6.5 for Tautomycin), which often indicates the onset of the production phase.
    • Prepare and Feed Precursor: Prepare a sterile, concentrated aqueous solution of the precursor. Using a peristaltic pump, add the solution to the fermenter at a slow, controlled flow rate (e.g., 0.5 mL/min) to achieve a final concentration of 0.1-0.3% (g/mL) of the fermentation broth.
    • Continue Fermentation: After feeding is complete, continue the fermentation for an additional 10-30 hours, maintaining the temperature and ensuring the pH stays within an acceptable range (e.g., 4.0-7.0).
    • Harvest and Analyze: Terminate the fermentation, separate the biomass, and extract the product for yield analysis.
Protocol for Medium Optimization Using a Plackett-Burman Design (Based on [2])

This protocol describes the initial screening of medium components to identify the most significant ones.

  • Objective: To efficiently screen multiple medium components and identify which have a significant effect on product yield.
  • Materials: Basal fermentation medium, components to be tested (e.g., carbon, nitrogen, salts), shake flasks, HPLC or other analytical equipment for product quantification.
  • Procedure:
    • Select Factors and Levels: Choose the components (factors) you want to test (e.g., glucose, peptone, (NH4)2SO4, MgSO4, KH2PO4). For each factor, define a high (+1) and a low (-1) level.
    • Generate Experimental Design: Use statistical software to generate a Plackett-Burman design matrix. This will create an set of experimental runs where each factor is set to high or low levels in a specific pattern.
    • Perform Fermentation Experiments: Inoculate and run the fermentation in shake flasks according to the design matrix for each unique medium combination.
    • Analyze Results: After fermentation, measure the product yield for each run. Use statistical analysis (e.g., ANOVA) to evaluate the effect of each factor. The factors with the highest statistical significance (p < 0.05) are the ones that most influence yield and should be selected for further optimization using RSM.

Workflow for Systematic Medium Optimization

The following diagram illustrates a generalized, step-by-step workflow for systematically optimizing a fermentation medium, integrating the methods discussed above.

Start Start: Define Optimization Goal SF Single-Factor Experiments (Initial scoping) Start->SF PB Plackett-Burman Design (Screening significant factors) SF->PB SCA Steepest Climb/Ascent (Approaching optimal region) PB->SCA RSM Response Surface Methodology (Finding precise optimum) SCA->RSM OV Optimization Validation (Final experiment) RSM->OV End End: Scale-Up & Verification OV->End

References

Nigericin's Mechanism and the Acid Loading Phenomenon

Author: Smolecule Technical Support Team. Date: February 2026

Nigericin is an ionophore known to exchange potassium (K⁺) for protons (H⁺). This exchange is central to its function in experiments but is also the likely source of the "background acid loading" you are troubleshooting.

The diagram below illustrates this core mechanism and its direct impact on intracellular pH.

G Extracellular Extracellular Space This compound This compound Ionophore Extracellular->this compound  H⁺ In Cytosol Cytosol Cytosol->this compound  K⁺ Out This compound->Extracellular  K⁺ This compound->Cytosol  H⁺ H_in H⁺ K_in K⁺ H_out H⁺ K_out K⁺

Diagram Title: this compound Mediates K⁺/H⁺ Exchange

This K⁺/H⁺ exchange can cause the cytosol to become more acidic (a decrease in intracellular pH) if the experimental conditions favor proton influx. This acid loading is not merely "background" noise; it is a direct and predictable consequence of this compound's activity [1]. In the context of NLRP3 inflammasome activation, this compound is used precisely to trigger this K⁺ efflux, which is a known activation signal [2].

A Protocol for Controlled Intracellular Acid Loading

The search results include a detailed methodology that uses this compound as a tool for controlling intracellular pH (pHi) for experimental measurements. This protocol can help you understand and potentially replicate or counteract the acid-loading process in your system.

Protocol: Intracellular pH Calibration using this compound

This protocol is adapted from a study on cardiac cells, where the "null-point" technique was used to measure and confirm intracellular pH levels [1].

  • Objective: To clamp the intracellular pH (pHi) to a known, set value.

  • Principle: this compound, in the presence of a high-K⁺ solution, equilibrates the K⁺ gradient across the membrane. This forces the H⁺ gradient to also equilibrate, thereby setting the intracellular pH equal to the extracellular pH [1].

  • Key Materials:

    • This compound (e.g., from a stock solution in ethanol or DMSO).
    • A high-K⁺ calibration solution. The specific composition should match the ionic requirements of your experimental system. An example from the literature is a solution containing 140 mM KCl to balance internal K⁺ concentration [1].
    • A pH-sensitive fluorescent dye (e.g., carboxy-SNARF-1).
    • pH meter for accurate buffer adjustment.
  • Step-by-Step Method:

    • Cell Preparation: Seed and culture your cells (e.g., THP-1 monocytes, BMDMs, or your specific cell line) according to standard protocols.
    • Dye Loading: Load the cells with the pH-sensitive fluorescent dye carboxy-SNARF-1 AM (e.g., 10 µM) for 5-10 minutes. Follow this with a washout and de-esterification period of about 20 minutes [1].
    • Prepare Calibration Buffers: Prepare a series of high-K⁺ calibration solutions with precisely defined pH values (e.g., pH 6.4, 6.8, 7.2, 7.6). The exact range should bracket your expected pHi.
    • Apply this compound: Expose the dye-loaded cells to each calibration buffer containing this compound (a typical working concentration is 10 µM). Incubate for several minutes to allow for complete pH equilibration [1].
    • Measure Fluorescence: For each pH buffer, measure the fluorescence emission ratio (e.g., 590 nm/640 nm for SNARF-1).
    • Generate Calibration Curve: Plot the measured fluorescence ratio against the known pH of the calibration buffers to create a standard curve. This curve can then be used to convert fluorescence ratios from subsequent experimental samples into absolute pHi values.

Troubleshooting Guide and FAQs

The following table synthesizes information from the search results to address potential issues with this compound, focusing on the pH problem and other common challenges.

Question & Symptom Possible Mechanism Suggested Solution / Verification Step

| Unwanted cytosolic acidification ("acid loading") Symptom: Intracellular pH drops upon this compound addition. | this compound's inherent activity as a K⁺/H⁺ exchanger. The direction of ion flow depends on the electrochemical gradients [1]. | Verify extracellular K⁺ concentration. Use a high-K⁺ buffer to clamp pHi to a known value and prevent acid loading [1]. | | Inconsistent inflammasome activation Symptom: Low IL-1β secretion or reduced cell death after this compound treatment. | Incomplete K⁺ efflux due to incorrect concentration, timing, or cell health. | Confirm optimal this compound concentration & duration. Typical concentrations are 5-20 µM for primary cells and up to 10 µM for cell lines, applied for 30 mins to 1 hour [2]. Always include a positive control. | | Unexpected high background cell death Symptom: Significant cell death in unstimulated controls treated with this compound. | this compound can be toxic at high concentrations or with prolonged exposure, independent of the specific pathway under study. | Titrate the this compound concentration. Perform a cell viability assay (e.g., measure intracellular ATP levels [3]) to establish a safe working window. | | No effect of a suspected NLRP3 inhibitor Symptom: this compound-induced cell death is not blocked by the inhibitor. | The inhibitor may not be specific for NLRP3, or this compound may be acting through off-target effects at high doses. | Use a positive control inhibitor like Nitroxoline (20-80 µM), recently identified as a specific NLRP3 inhibitor that binds the NACHT domain [2]. Test inhibitor specificity on other inflammasomes (e.g., AIM2). |

Key Experimental Considerations

To summarize and expand on the troubleshooting points:

  • Concentration is Critical: The effects of this compound are highly concentration-dependent. While it is used at ~10 µM to activate the NLRP3 inflammasome via K⁺ efflux [2], it is also used at similar concentrations (e.g., 10 µM) in pH-clamping experiments [1]. Precise titration for your specific cell type and assay is essential.
  • Validate with Controls: Always include well-established controls. For inflammasome studies, this includes:
    • Positive Control: A known NLRP3 activator like this compound.
    • Inhibition Control: A specific NLRP3 inhibitor, such as nitroxoline, to confirm that the observed effect is NLRP3-dependent [2].
    • Cell Viability Control: An assay for intracellular ATP or membrane integrity to distinguish specific pyroptosis from general necrosis [3] [2].

I hope this structured technical note helps you diagnose and resolve the issues with your this compound experiments. The acid-loading effect can be a significant confounding factor, but by carefully controlling extracellular ion concentrations and using the appropriate calibration techniques, you can bring it under control.

References

Nigericin vs. Monensin: Mechanism Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Nigericin Monensin
Ion Selectivity K⁺ > H⁺ > Pb²⁺ (high selectivity) [1] [2] [3] Na⁺ > K⁺ > other monovalent cations [4] [5]
Primary Transport Electroneutral K⁺/H⁺ antiporter [2] [6] [3] Primarily electroneutral Na⁺/H⁺ antiporter (can also be electrogenic) [4] [5]
Key Mechanism Exchanges intracellular K⁺ for extracellular H⁺, collapsing both pH and K⁺ gradients [2] [6] Exchanges intracellular Na⁺ for extracellular H⁺, disrupting Na⁺ and pH gradients [4]

| Key Research Applications | 1. Activate the NLRP3 inflammasome [2] [6] [3] 2. Potent Pb²⁺ transporter for potential lead poisoning treatment [1] 3. Calibrate intracellular pH (pHi) measurements [2] | 1. Block protein transport in the Golgi apparatus [4] [5] 2. Ruminant feed additive (coccidiostat, growth promoter) [2] [4] [5] 3. Used in ion-selective electrodes [4] | | Effect on Cytosolic pH | Decreases pHi (acidifies cytosol) via H⁺ import [2] [6] | Decreases pHi (acidifies cytosol) via H⁺ import [4] | | Quantitative Data | Highly effective Pb²⁺ transporter; minor activity for Cu²⁺; negligible for other divalent cations (Ca²⁺, Zn²⁺, etc.) [1] | Antimicrobial and coccidiostatic; highly toxic to horses [4] |

Experimental Protocols for Key Applications

The distinct mechanisms of this compound and monensin make them valuable tools in specific experimental models.

Protocol 1: Activating the NLRP3 Inflammasome with this compound

This protocol is widely used in immunology research to study inflammation [2] [6].

  • Cell Preparation: Prime murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 2-4 hours). This priming step upregulates the expression of inflammasome components.
  • Stimulation: Treat the primed cells with This compound (typically 5-20 µM) for 30 minutes to 1 hour. This compound acts as a potent "Signal 2" or trigger for inflammasome assembly.
  • Readout: Measure inflammasome activation by analyzing:
    • Caspase-1 Cleavage: Via Western blot or specific activity assays.
    • Mature IL-1β Release: Via Enzyme-Linked Immunosorbent Assay (ELISA) of the cell culture supernatant.
    • Pyroptosis: A form of inflammatory cell death, measurable by lactate dehydrogenase (LDH) release assay or flow cytometry.

The following diagram illustrates the signaling pathway activated in this protocol:

G LPS LPS Priming Priming LPS->Priming Signal 1 This compound This compound K_efflux K⁺ Efflux This compound->K_efflux Induces NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Signal 2 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Priming->NLRP3

This compound-Induced NLRP3 Inflammasome Activation

Protocol 2: Disrupting Golgi Function with Monensin

This protocol is used in cell biology to study protein processing and secretion [4] [5].

  • Cell Culture: Incubate eukaryotic cells (e.g., HeLa, 1321N1 astrocytoma cells) in their standard growth medium.
  • Treatment: Add monensin to the culture medium. The effective concentration can vary by cell type (common range is 1-10 µM), and the treatment duration depends on the process being studied (from 30 minutes to several hours).
  • Readout: Assess Golgi disruption by:
    • Immunofluorescence: Use antibodies against Golgi-resident proteins (e.g., GM130) to observe the fragmentation and dispersal of the Golgi apparatus.
    • Pulse-Chase Assay: Monitor the impaired processing and secretion of specific proteins or lipids.

The workflow for this experiment is straightforward:

G AddMonensin Add Monensin to Cell Culture IonExchange Na⁺/H⁺ Exchange Across Membranes AddMonensin->IonExchange GolgiDisruption Disruption of Golgi Ion Gradients IonExchange->GolgiDisruption BlockedTransport Blocked Intracellular Protein Transport GolgiDisruption->BlockedTransport

Experimental Workflow for Golgi Disruption

Key Takeaways for Researchers

  • For Immunology Research: This compound is the tool of choice for robust and direct activation of the NLRP3 inflammasome to study caspase-1 activation, IL-1β release, and pyroptosis [2] [6].
  • For Cell Biology Research: Monensin is highly effective for disrupting the structure and function of the Golgi apparatus to study protein trafficking and secretion pathways [4] [5].
  • For Toxicology/Biochemistry: This compound shows unique potential as a highly selective ionophore for Pb²⁺, distinguishing it from monensin and other ionophores [1].

References

Nigericin vs. Salinomycin: Anticancer Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Nigericin Salinomycin
Class & Origin K+/H+ ionophore; from Streptomyces hygroscopicus [1] [2] [3] K+ ionophore; from Streptomyces albus [4]
Primary Mechanism of Action Disrupts ion homeostasis (K+/H+ exchange), induces mitochondrial dysfunction, and activates specific cell death pathways [1] [2]. Disrupts ion homeostasis (K+, Ca2+), targets iron metabolism, and induces oxidative stress [5] [4] [6].
Key Cell Death Mechanisms Induces concurrent pyroptosis and apoptosis [1]. Triggers ferroptosis (iron-dependent cell death) and apoptosis [4] [6].
Efficacy Against CSCs Yes; selectively targets CSCs in various cancers [5] [1]. Yes; highly potent, over 100 times more effective than paclitaxel against breast CSCs [5] [4].
Notable Signaling Pathways Affected Inhibits SRC/STAT3/BCL-2; inactivates Wnt/β-catenin [2] [3]. Inhibits Wnt/β-catenin, Hedgehog, and mTOR signaling; affects NF-κB [4] [6].
Immunomodulatory & Combination Potential High; induces pyroptosis, releasing pro-inflammatory factors that boost T-cell activity and synergize with anti-PD-1 therapy [1]. Can reverse immune-inhibitory microenvironment; shows synergy with other agents [4] [7].
Reported IC₅₀ Values Osteosarcoma (U2OS cells): ~13.11 µM (24h) [2]. Varies by cell type; nanocarrier systems are under investigation to improve potency and reduce toxicity [4].

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and salinomycin are mediated through complex and multi-faceted mechanisms.

This compound's Signaling Pathways

This compound's activity involves several key pathways, with one major route being the induction of pyroptosis. The diagram below illustrates this process and other critical signaling interactions.

G This compound This compound K_Efflux K⁺ Efflux This compound->K_Efflux SRC SRC Inhibition This compound->SRC Wnt Wnt/β-catenin Inactivation This compound->Wnt Mitochondria Mitochondrial Dysfunction K_Efflux->Mitochondria NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 MitoROS Mitochondrial ROS Mitochondria->MitoROS MitoROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1B_IL18 IL-1β & IL-18 Release Caspase1->IL1B_IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Immune Enhanced Anti-Tumor Immune Response IL1B_IL18->Immune STAT3 STAT3 Inactivation SRC->STAT3 BCL2 BCL-2 Downregulation STAT3->BCL2 Apoptosis Apoptosis BCL2->Apoptosis

Salinomycin's Signaling Pathways

Salinomycin exerts its effects by targeting multiple hallmarks of cancer, from iron metabolism to critical stem cell pathways.

G Salinomycin Salinomycin Iron Lysosomal Iron Sequestration Salinomycin->Iron Wnt Wnt/β-catenin Inhibition Salinomycin->Wnt Hedgehog Hedgehog Pathway Inhibition Salinomycin->Hedgehog mTOR mTOR Pathway Activation/Inhibition Salinomycin->mTOR EMT Inhibition of EMT & Stemness (e.g., Snail, ZEB1, SOX2) Salinomycin->EMT ROS Reactive Oxygen Species (ROS) Iron->ROS FTH1 Ferritin Degradation (Ferritinophagy) Iron->FTH1 Ferroptosis Ferroptosis ROS->Ferroptosis FTH1->ROS BCSC Reduction in Breast CSCs (BCSCs) Wnt->BCSC Hedgehog->BCSC mTOR->Ferroptosis Apoptosis Apoptosis mTOR->Apoptosis

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

Protocol 1: Induction of Pyroptosis and Apoptosis by this compound

This protocol is adapted from studies on Triple-Negative Breast Cancer (TNBC) cells [1].

  • Cell Lines & Culture: Use human TNBC cell lines (e.g., MDA-MB-231) and mouse cell lines (e.g., 4T1). Culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂.
  • Treatment: Prepare a stock solution of this compound in ethanol. Treat cells at a working concentration of 2 µg/mL for 24 hours.
  • Cell Death Assay (LDH Release): Use the CytoTox96 non-radioactive cytotoxicity assay. Measure the absorbance of the supernatant at 490nm. Calculate the percentage of LDH release relative to total lysis.
  • ELISA for Inflammatory Cytokines: Detect IL-1β levels in the cell culture supernatant after 24h of this compound treatment using a commercial IL-1β ELISA kit.
  • Western Blot Analysis: Detect cleavage of key proteins. Lyse cells in RIPA buffer. Probe for:
    • Pyroptosis marker: Cleaved GSDMD (N-terminal)
    • Apoptosis marker: Cleaved Caspase-3
    • Inflammasome activation: Cleaved Caspase-1
  • Knockdown Validation: Transfect cells with siRNAs targeting Caspase-1, GSDMD, Caspase-3, or a negative control 48 hours prior to this compound treatment to confirm the specific death pathways.
Protocol 2: Induction of Ferroptosis by Salinomycin

This protocol is based on research using breast cancer stem-like cells (CSCs) [6].

  • Cell Line & Culture: Use a well-established breast CSC model (e.g., HMLER CD24low/CD44high cells). Culture per standard conditions.
  • Treatment: Treat cells with salinomycin. Dosing and time may vary (e.g., 0.5 - 5 µM for 48-96 hours), requiring optimization.
  • Inhibition of Cell Death: To confirm ferroptosis, pre-treat cells for 1-2 hours with specific inhibitors:
    • Ferroptosis inhibitors: Ferrostatin-1 (10 µM) or Liproxstatin-1 (10 µM)
    • Pan-caspase inhibitor: z-VAD (50 µM) to rule out apoptosis
  • Western Blot Analysis: Probe for the protein level of PTGS2/COX-2, a recognized marker of ferroptotic cell death.
  • Measurement of Iron and ROS:
    • Intracellular Iron: Use a commercial iron assay kit or a FerroOrange probe.
    • Reactive Oxygen Species (ROS): Use a cell-permeable fluorescent probe like H₂DCFDA for general ROS or Hydroxyphenyl fluorescein (HPF) for hydroxyl radicals. Analyze via flow cytometry or fluorescence microscopy.

Research Implications and Future Directions

  • Overcoming Chemoresistance: Both ionophores can target CSCs and reverse epithelial-mesenchymal transition (EMT), a key driver of metastasis and resistance [5] [8].
  • Synergistic Potential: Both compounds show promise in combination therapies. This compound synergizes with immune checkpoint inhibitors [1], while salinomycin's efficacy is enhanced with other anticancer agents [7].
  • Clinical Translation Challenge: Despite potent pre-clinical results, clinical benefits have been limited in early trials [5]. Future development may focus on less toxic derivatives and advanced targeted drug delivery systems like nanocarriers to improve efficacy and safety [5] [4].

References

nigericin efficacy against multidrug resistant Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers seeking to interpret or replicate these findings, here is a summary of key experimental methodologies from the studies.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Protocol: The broth microdilution method was performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC was defined as the lowest concentration of nigericin that prevented visible bacterial growth after overnight incubation [1] [2] [3].
  • Key Data: The study reported MIC50 and MIC90 values (MICs that inhibit 50% and 90% of strains, respectively) for a large panel of 134 clinical MDR strains, providing a comprehensive view of its potency [1] [2] [3].

2. Time-Kill Assay

  • Protocol: Exponentially growing cultures of MRSA (~1 × 10^8 CFU/mL) were exposed to this compound at various concentrations. Samples were taken at set time points, serially diluted, and plated on drug-free agar to determine viable bacterial counts (CFU/mL) [1] [2] [3].
  • Key Data: This assay quantified the rate and extent of bacterial killing, demonstrating that this compound is a rapid bactericidal agent [1] [2] [3].

3. Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Protocol: Biofilms were grown on peg lids for 24 hours. The established biofilms were then exposed to this compound for another 24 hours. Bacterial viability within the biofilm was assessed by measuring luminescence or by removing and plating biofilm cells to determine the MBEC [1] [2] [3].
  • Key Data: this compound significantly reduced biofilm viability, with effectiveness demonstrated in both in vitro assays and in vivo mouse models [1] [2] [3].

4. Persister Cell Killing Assay

  • Protocol: Persister cells of S. aureus were generated by treating a stationary-phase culture with a high concentration of ciprofloxacin (100x MIC) for 24 hours. These persisters were washed and then challenged with this compound. Survival was monitored by plating for CFU counts over an extended period [1] [2].
  • Key Data: While rifampicin showed regrowth, this compound treatment resulted in a continuous decline of the persister population with no rebound [1] [2].

Mechanism of Action

This compound is a polyether ionophore derived from Streptomyces hygroscopicus. Its primary mechanism of action involves the disruption of critical ion gradients across the bacterial membrane [4].

The following diagram illustrates the key steps in this compound's antibacterial mechanism and the resulting cellular consequences.

G This compound This compound K_Efflux K⁺ Efflux This compound->K_Efflux  Exchanges intracellular K⁺ H_Influx H⁺ Influx This compound->H_Influx  for extracellular H⁺ PMF Dissipation of Proton Motive Force (PMF) K_Efflux->PMF H_Influx->PMF ATP Disrupted ATP Production PMF->ATP ETC Electron Transport Chain Disruption PMF->ETC Membrane Altered Membrane Structure & Permeability ATP->Membrane ETC->Membrane Death Cell Death Membrane->Death

This disruption of the proton motive force is critical because it powers many essential cellular processes, leading to the bactericidal effects observed [1] [4] [3].

Comparison with Other Alternative Approaches

While this compound shows strong direct antibacterial activity, other alternative strategies are under investigation. The table below provides a high-level comparison.

Alternative Agent Category Proposed Mechanism of Action Notable Findings / Challenges
This compound Ionophore Antibiotic Electroneutral K+/H+ exchange, disrupting PMF and membrane integrity [1] [4]. Broad efficacy against planktonic cells, persisters, and biofilms; potential toxicity is a noted development barrier [1] [3].
Bacteriophages [5] Biological Agent Infect bacterial cells, replicate, and cause lysis. High specificity; effective against some MDR and biofilm-producing strains in milk; host range can be limited [5].
Antipathogenic Drugs [6] Small Molecule Target virulence factors (e.g., toxins, quorum sensing) without killing bacteria. Hypothesized to exert less selective pressure for resistance; may assist host immune clearance rather than directly kill bacteria [6].
Histone H1 [7] Host-Derived Protein Binds wall teichoic acids, potentiates membrane, and associates with bacterial DNA. Kills MRSA under physiological conditions; role in neutrophil extracellular trap (NET) killing [7].

Considerations for Drug Development

For researchers considering this compound as a therapeutic candidate, several factors are important:

  • In Vivo Efficacy: this compound has shown favorable efficacy in multiple mouse models, including a deep-seated biofilm infection, a skin trauma infection, and a lethal bloodstream infection model, improving survival outcomes [1] [2] [3].
  • Distinct Mechanism: Its unique mechanism, involving the GraSR two-component system, explains the lack of cross-resistance with other antibiotic classes, making it a promising candidate for combination therapies [1] [3].
  • Potential Challenge: A major barrier noted in the research is potential toxicity to mammalian cells, a common issue with ionophores that disrupt cellular ion gradients. This will be a critical area for further investigation in the drug development pipeline [3].

References

Direct Comparison: Fluorinated Nigericin vs. Parent Compound

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data based on recent scientific studies.

Feature Parent Nigericin Fluorinated this compound Analogues
Antibacterial Spectrum Potent activity against Gram-positive bacteria (e.g., S. aureus, B. cereus); no reported activity against Gram-negative bacteria [1] [2] [3]. Potent activity against both Gram-positive and Gram-negative bacteria [1].
Cytotoxicity Higher toxicity in in vitro analyses [1]. Demonstrated tenfold lesser toxicity than the parent this compound in in vitro analyses [1].

| Reported MIC values (Examples) | - S. aureus: 0.125 - 0.25 µg/mL [3]

  • B. cereus: 0.125 - 0.25 µg/mL [3] | Specific MIC values not provided in the sourced literature, but described as "very potent" [1]. | | Key Advance | Established broad-spectrum activity against Gram-positive bacteria, persisters, and biofilms [2]. | First-reported activity of this compound-based compounds against Gram-negative pathogens [1]. |

Experimental Data and Methodologies

For your reference, here are the experimental contexts from which the comparison data were derived.

  • Synthesis of Fluorinated Analogues: The fluorinated this compound analogues were synthesized from parent this compound (produced by Streptomyces strain DASNCL-29) via a fluorination and esterification process. This chemical modification was aimed at enhancing its structural, biological, and pharmacological properties. The structures of the synthesized analogues were confirmed using NMR spectroscopy and HRMS data [1].
  • Antibacterial Activity Assay: The antibacterial activity of the parent and fluorinated compounds was evaluated using standard assays (e.g., zone of inhibition measurements). The key finding was that while the parent this compound only inhibited Gram-positive bacteria, its fluorinated derivatives also showed clear zones of inhibition against Gram-negative organisms [1].
  • Cytotoxicity Analysis: In vitro cytotoxicity analysis was performed, which demonstrated that the fluorinated analogues were ten times less toxic than the parent this compound molecule [1].
  • Activity against Resistant Strains: Separate research has confirmed the potency of the parent this compound against a large panel of clinical multidrug-resistant Gram-positive bacteria, including MRSA and VRE. It also retains bactericidal activity against persister cells and biofilms, with a low propensity for resistance development [2].

Mechanism of Action and Rationale for Fluorination

Understanding how this compound works and why fluorination is a promising strategy can guide further research.

  • Mechanism of Parent this compound: this compound is a polyether ionophore that acts as an electroneutral K+/H+ antiporter [4]. It disrupts critical ion gradients across cell membranes, which in bacteria leads to the dissipation of the transmembrane potential and ATP production, ultimately causing cell death [2].
  • Rationale for Fluorination: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. Fluorination can profoundly influence a molecule's properties, including its conformation, pKa, membrane permeability, metabolic stability, and pharmacokinetic profile. This makes it a powerful tool for improving the efficacy and safety of a parent compound [1].

The following diagram illustrates the primary mechanism of action of this compound.

G This compound This compound Bacterial Membrane Bacterial Membrane This compound->Bacterial Membrane K+ Efflux K+ Efflux Bacterial Membrane->K+ Efflux H+ Influx H+ Influx Bacterial Membrane->H+ Influx Disrupted Ion Gradient Disrupted Ion Gradient K+ Efflux->Disrupted Ion Gradient H+ Influx->Disrupted Ion Gradient Bacterial Cell Death Bacterial Cell Death Disrupted Ion Gradient->Bacterial Cell Death

Conclusion for Researchers

The experimental data indicates that fluorination represents a significant advancement for the this compound pharmacophore.

  • Parent this compound is a highly potent agent against multidrug-resistant Gram-positive bacteria and their hard-to-treat persister and biofilm states [2].
  • Fluorinated Analogues break the primary limitation of the parent compound by extending the activity to include Gram-negative pathogens, a major threat in the antimicrobial resistance landscape. This expanded spectrum, combined with reduced cytotoxicity, presents a more favorable therapeutic profile and makes fluorinated this compound a promising candidate for further development [1].

References

nigericin inflammasome activation vs ATP

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Effect Comparison

Feature Nigericin ATP (via P2X7R)
Primary Trigger Potassium (K+) ionophore [1] Ligand for purinergic P2X7 receptor ion channel [2]
Core Mechanism Directly facilitates K+ efflux via H+/K+ antiport [1] Activates P2X7R pore, leading to K+ efflux [2]
Mitochondrial Impact Suppresses oxidative phosphorylation (OXPHOS), inhibits apoptosis upstream of NLRP3 [3] Suppresses OXPHOS, inhibits apoptosis upstream of NLRP3 [3]
NLRP3-Independent Effects Promotes bacterial killing via IL-18 pathway in PYCARD/ASC-deficient macrophages [4] [1] Information not covered in search results

| Key Experimental Readouts | - Caspase-1 cleavage [5]

  • IL-1β secretion [5]
  • LDH release (pyroptosis) [5] | - Caspase-1 cleavage [5]
  • IL-1β secretion [5]
  • LDH release (pyroptosis) [5] |

A central mechanism for both is the induction of K+ efflux, a common trigger for NLRP3 activation [2]. Beyond this, both stimuli have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), which suppresses apoptosis and appears to be a crucial signal for NLRP3 activation [3].

Recent studies propose a unified model for NLRP3 activation. The current understanding suggests that diverse stimuli, including K+ efflux caused by this compound and ATP, induce a conformational change in NLRP3. This change, potentially licensed by tonic palmitoylation, promotes NLRP3 phase separation and subsequent inflammasome assembly [6] [7]. The following diagram illustrates this pathway and the points where this compound and ATP act.

G Priming Priming Signal (e.g., LPS) ↑ Transcription of NLRP3 & pro-IL-1β Licensing Licensing Step (ZDHHC7-mediated NLRP3 Palmitoylation) Priming->Licensing Stimuli Activation Stimuli Licensing->Stimuli ATP ATP Stimuli->ATP This compound This compound Stimuli->this compound K_Efflux Potassium (K+) Efflux ATP->K_Efflux OXPHOS Mitochondrial OXPHOS Suppression [3] ATP->OXPHOS This compound->K_Efflux This compound->OXPHOS Independent Alternative Pathway (NLRP3-Independent Bacterial Killing [4] [1]) This compound->Independent In ASC-deficient cells ConformChange NLRP3 Conformational Change K_Efflux->ConformChange OXPHOS->ConformChange Proposed Signal [3] PhaseSep NLRP3 Phase Separation [6] ConformChange->PhaseSep InflammasomeAssembly Inflammasome Assembly (NLRP3, ASC, Caspase-1) PhaseSep->InflammasomeAssembly Caspase1 Active Caspase-1 InflammasomeAssembly->Caspase1 Pyroptosis Pyroptosis (GSDMD cleavage) Caspase1->Pyroptosis Cytokine Mature IL-1β / IL-18 Caspase1->Cytokine

Key Experimental Protocols

The activation of the NLRP3 inflammasome in immune cells like bone marrow-derived macrophages (BMDMs) typically follows a two-signal protocol, which is adaptable for studying both this compound and ATP.

Standard Two-Signal Inflammasome Activation

This is a common workflow for activating the NLRP3 inflammasome in vitro, using LPS for priming and this compound or ATP as the second signal [5] [8].

G Plate Seed BMDMs (4×10⁵ cells/well in 24-well plate) Prime Priming Treat with LPS (e.g., 50-100 ng/mL) for 3-4 hours Plate->Prime Stimulate Activation Treat with ATP or this compound Prime->Stimulate ATP_Det ATP: 1-5 mM, 30-60 min [5] Stimulate->ATP_Det Nigericin_Det This compound: 5-20 μM, 30-60 min [5] [8] Stimulate->Nigericin_Det Analyze Analysis ATP_Det->Analyze Nigericin_Det->Analyze Supernatant Collect Supernatant Analyze->Supernatant Lysis Collect Cell Lysate Analyze->Lysis Assays Perform Assays: - IL-1β ELISA - Caspase-1 immunoblot - LDH release Supernatant->Assays Lysis->Assays

Key Methodological Details:

  • Cell Models: Bone-marrow derived macrophages (BMDMs) are a standard model [5]. THP-1 human monocyte cell lines, either wild-type or genetically engineered (e.g., with gain-of-function NLRP3 mutations), are also widely used [6].
  • Priming: This first signal, often with LPS (50-100 ng/mL for 3-4 hours), upregulates NLRP3 and pro-IL-1β gene expression through NF-κB signaling [8] [2].
  • This compound Activation: A common concentration is 5-20 μM for 30 minutes to 1 hour [5] [8].
  • ATP Activation: Typically used at 1-5 mM for about 30 minutes [5].
  • Inhibition Controls: Specific NLRP3 inhibitors like MCC950 are often added after priming but before the activating stimulus to confirm the specificity of the response [5] [8].
Protocol for 3D Cerebral Organoid Models

Advanced disease models like cerebral organoids (COs) require tailored protocols. The following method was adapted for 6-month-old COs to study neuroinflammation [8].

  • Priming: Treat sliced cerebral organoids with 1 μg/mL LPS for 5 hours.
  • Activation: Stimulate with 10 μM this compound. A time-response curve indicated that 30 minutes was optimal for observing ASC speck formation, a marker of inflammasome assembly [8].
  • Analysis: Detect activated inflammasomes via immunofluorescence staining for ASC specks.

Practical Considerations for Researchers

  • Specificity of this compound: Be aware that this compound can exert effects, such as enhancing bacterial killing, in ASC-deficient macrophages through an NLRP3-independent pathway involving IL-18 [4] [1]. Using specific NLRP3 inhibitors like MCC950 is crucial to confirm that observed effects are truly dependent on the NLRP3 inflammasome.
  • Synergy with Compounds: Some natural compounds, like Icariside I and Bavachin, have been found to specifically enhance NLRP3 activation induced by ATP or this compound, but not by other stimuli like silica. This suggests a shared mechanism that can be selectively amplified, which is a significant consideration in drug safety assessment [5] [9].
  • Choosing an Activator: ATP is a physiologically relevant DAMP and is ideal for studying purinergic receptor signaling. This compound, as a direct and potent K+ ionophore, often provides a stronger and more consistent activation signal, useful for robust inflammasome engagement.

References

nigericin Gram-positive vs Gram-negative bacteria activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis for Selectivity

Nigericin's antibacterial effect and its selectivity for Gram-positive bacteria are directly linked to its function as an ionophore and the structural differences between the two bacterial classes.

  • Ionophore Function: this compound acts as a K⁺/H⁺ antiporter, meaning it exchanges potassium ions (K⁺) for protons (H⁺) across lipid membranes [1] [2]. This activity disrupts critical transmembrane ion gradients, leading to:

    • Collapse of membrane potential [3] [4].
    • Disruption of ATP production and the electron transport chain [3].
    • Altered cytoplasmic pH and ionic homeostasis, ultimately causing cell death [2].
  • Structural Basis for Selectivity: The reason this compound can exert these effects in Gram-positive but not Gram-negative bacteria lies in their cell envelope structures.

    • Gram-Positive Bacteria: Have a single cytoplasmic membrane surrounded by a thick peptidoglycan layer. This structure allows this compound direct access to the cytoplasmic membrane to disrupt ion gradients [5] [6].
    • Gram-Negative Bacteria: Possess a complex double-membrane structure. The outer membrane contains lipopolysaccharides (LPS) and serves as a formidable permeability barrier, preventing many compounds, including this compound, from penetrating into the cell [5] [6].

The following diagram illustrates how this compound's mechanism and the structural differences in bacterial envelopes lead to its selective activity.

G Start This compound Application GP Gram-Positive Bacteria Start->GP GN Gram-Negative Bacteria Start->GN GPMembrane Single Membrane with Peptidoglycan GP->GPMembrane GNAccess Access to Cytoplasmic Membrane GPMembrane->GNAccess Action K⁺/H⁺ Antiport Activity GNAccess->Action GNOuter Outer Membrane Barrier (LPS Layer) GN->GNOuter GNBlocked Blocked Penetration GNOuter->GNBlocked ResultNoEffect No Significant Effect GNBlocked->ResultNoEffect ResultDisrupt Disrupted Ion Gradients Loss of Membrane Potential Impaired ATP Production Action->ResultDisrupt OutcomeDeath Bacterial Cell Death ResultDisrupt->OutcomeDeath OutcomeResist Intrinsic Resistance ResultNoEffect->OutcomeResist

Key Experimental Data and Protocols

The potent activity of this compound against Gram-positive bacteria is supported by robust experimental data, particularly against challenging drug-resistant strains.

Quantitative Susceptibility Data

A 2022 systematic investigation evaluated this compound against a large panel of clinical multidrug-resistant (MDR) Gram-positive isolates. The results demonstrate its potent activity [3]:

Bacterial Species Number of Clinical Isolates MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Staphylococcus aureus 100 0.25 0.5
Staphylococcus epidermidis 20 0.125 0.25
Enterococcus faecium (VRE) 20 0.125 0.25
Enterococcus faecalis (VRE) 20 0.125 0.25
Streptococcus pneumoniae 20 0.125 0.25
Streptococcus agalactiae 20 0.125 0.25

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus [3]

Key Experimental Protocols

To evaluate this compound's antibacterial properties, researchers employ several standard microbiological assays:

  • Broth Microdilution for MIC Determination [3]

    • Procedure: Bacteria are grown in liquid broth with serial dilutions of this compound. After overnight incubation, the MIC is recorded as the lowest concentration that prevents visible turbidity, indicating growth inhibition.
    • Standard: Performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Time-Kill Assay [3]

    • Procedure: Exponentially growing bacteria are exposed to this compound at a specific concentration. Samples are taken over time, serially diluted, and plated on drug-free agar. After incubation, colony-forming units (CFU) are counted to determine the reduction in viable bacteria over time, distinguishing bactericidal from bacteriostatic activity.
  • Checkerboard Synergy Assay [3]

    • Procedure: Serial dilutions of this compound and a second antibiotic are combined in a grid pattern. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the drug combination has synergistic, additive, or antagonistic effects.
  • Persister Cell and Biofilm Assays [3]

    • Persister Killing: Stationary-phase cultures or cells pre-treated with a bacteriostatic antibiotic are exposed to this compound. Surviving persister cells are quantified by CFU counts after removal of the drug.
    • Biofilm Reduction: Established biofilms are treated with this compound, and the reduction in viable biofilm-embedded cells is measured.

Research Implications and Comparison to Other Antibiotics

The experimental profile of this compound positions it as a promising candidate for addressing specific antibiotic challenges.

  • Advantages for Gram-Positive Infections:

    • Effective against MDR Pathogens: Shows high potency against top-priority pathogens like MRSA and VRE [3].
    • Eradicates Persisters and Biofilms: Addresses two major causes of chronic and recurrent infections that are tolerant to conventional antibiotics [3].
    • Low Resistance Propensity: Developing resistance required multiple rounds of in vitro challenge, and no cross-resistance with other antibiotic classes was observed, suggesting a distinct mechanism [3].
  • Limitations:

    • Narrow Spectrum: Its primary limitation is the lack of activity against Gram-negative bacteria due to the permeability barrier of the outer membrane [5] [6].
    • Cytotoxicity in Eukaryotic Cells: As an ionophore, this compound can disrupt the membrane potential of host mitochondria and other organelles, which is a critical consideration for therapeutic development [4] [2].

References

Comparative Biological Activities of Polyether Ionophores

Author: Smolecule Technical Support Team. Date: February 2026

Ionophore Anticancer Activity (IC₅₀) Antibacterial Activity (MIC) Antimycobacterial Activity (MIC) Key Findings & Features

| Nigericin | AML cells: 1.2 - 57 nM [1] | Gram-positive bacteria: Potent activity [2] Gram-negative bacteria: Activity with fluorinated derivatives [2] | M. aurum: 0.16 µg/mL [3] M. bovis BCG: 0.625 µg/mL [3] | • Induces apoptosis via mitochondrial dysfunction & oxidative stress [1] • First report of anti-Gram-negative activity after fluorination [2] | | Salinomycin | Information missing | Information missing | M. aurum: 0.04 µg/mL [3] | Information missing | | A23187 (Calcimycin) | Information missing | Information missing | M. aurum: 0.08 µg/mL [3] M. bovis BCG: 1.25 µg/mL [3] | • Shows synergy with beta-lactam antibiotics [3] | | Monensin | Information missing | Information missing | Information missing | Information missing | | Lasalocid | Information missing | Information missing | Information missing | • Forms dimers/divalent complexes (Ca²⁺, Mg²⁺) [4] |


Detailed Experimental Data and Protocols

For researchers seeking to replicate or analyze these findings, here is a detailed breakdown of the key methodologies.

Anticancer Activity Assessment in AML
  • Cell Lines Used: Human AML cell lines, including MOLM13 (sensitive and venetoclax-resistant) and HL60 (sensitive and cytarabine-resistant) [1].
  • Cytotoxicity Assay: The MTT assay was used to determine cell viability and calculate IC₅₀ values after this compound treatment [1].
  • Apoptosis Analysis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry was used to quantify apoptotic cells. Immunoblotting (Western Blot) was used to confirm caspase-3 and PARP cleavage, and MCL-1 downregulation [1].
  • Mitochondrial Function Assessment:
    • Reactive Oxygen Species (ROS): Measured using fluorescent probes like DCFH-DA.
    • Mitochondrial Membrane Potential (Δψm): Assessed using JC-1 or similar dyes.
    • Mitochondrial Mass: Evaluated using nonyl acridine orange [1].
  • Proteomic Profiling: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identified differentially regulated proteins, revealing a 3.8-fold upregulation of Succinate Dehydrogenase [Ubiquinone] Flavoprotein Subunit A (SDHA) [1].
Antibacterial and Antimycobacterial Testing
  • Gram-positive/Gram-negative Antibacterial Assay:
    • The broth microdilution method is standard for determining Minimum Inhibitory Concentrations (MICs). Fluorinated this compound derivatives were tested against a panel of bacteria [2].
  • Antimycobacterial Screening:
    • Bacterial Strains: Fast-growing, non-pathogenic M. aurum for initial screening, followed by M. bovis BCG [3].
    • Method: Microplate Alamar Blue Assay (MABA), a redox indicator method, or the resazurin reduction assay was used to determine MICs in a 96-well plate format [3].
    • Synergy Testing: The checkerboard microdilution method was used to identify synergistic effects between ionophores like A23187 and beta-lactam antibiotics [3].

Mechanism of Action in Cancer Cells

This compound exerts potent anticancer effects primarily by targeting mitochondrial function. The following diagram illustrates the key mechanistic pathway identified in Acute Myeloid Leukemia (AML) cells.

g This compound This compound K+/H+ Ionophore Activity K+/H+ Ionophore Activity This compound->K+/H+ Ionophore Activity Functions as Mitochondrion Mitochondrion Reduced Membrane Potential (Δψm) Reduced Membrane Potential (Δψm) Mitochondrion->Reduced Membrane Potential (Δψm) Increased ROS Production Increased ROS Production Mitochondrion->Increased ROS Production Decreased Mitochondrial Mass Decreased Mitochondrial Mass Mitochondrion->Decreased Mitochondrial Mass Process Process Outcome Outcome Process->Outcome Resulting in Caspase-3/PARP Cleavage Caspase-3/PARP Cleavage Process->Caspase-3/PARP Cleavage Involving Apoptosis (Programmed Cell Death) Apoptosis (Programmed Cell Death) Outcome->Apoptosis (Programmed Cell Death) Disrupted Ion Homeostasis Disrupted Ion Homeostasis K+/H+ Ionophore Activity->Disrupted Ion Homeostasis Causes Disrupted Ion Homeostasis->Mitochondrion Targets Mitochondrial Dysfunction Mitochondrial Dysfunction Reduced Membrane Potential (Δψm)->Mitochondrial Dysfunction Induces Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Leads to MCL-1 Downregulation MCL-1 Downregulation Oxidative Stress->MCL-1 Downregulation Associated with Mitochondrial Dysfunction->Process Triggers

This mechanism, centered on mitochondrial disruption, is supported by proteomic data showing significant dysregulation of proteins like SDHA, a key component of the mitochondrial respiratory chain [1].


Chemical Modification Strategies

To address limitations like toxicity and narrow spectrum, this compound has been chemically modified.

  • Fluorination: A 2020 study created fluorinated this compound analogues. This marked the first report of this compound-derived compounds showing activity against Gram-negative bacteria. Notably, these analogues also exhibited ~10-fold lower cytotoxicity in vitro compared to the parent this compound, suggesting improved selectivity [2].
  • Hybrid Polyethers: A 2020 innovative approach involved deconstructing abundant polyethers like lasalocid and monensin and recombining their fragments with synthetically built units (e.g., halomethylidene tetronic acid). This "reconstruction" strategy generated novel hybrid ionophores with enhanced antibacterial selectivity compared to a panel of natural ionophores [5].

As a researcher, you might find the following points particularly relevant:

  • Strain Selection: High-yielding strains like Streptomyces youssoufiensis SF10 and optimized fermentation are crucial for producing this compound for research [6].
  • Synergistic Potential: The synergy observed between ionophores and beta-lactams against mycobacteria [3] suggests a promising avenue for combination therapy against resistant pathogens.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

724.47616298 Da

Monoisotopic Mass

724.47616298 Da

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RRU6GY95IS

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ionophores

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

28380-24-7

Wikipedia

Nigericin

Dates

Last modified: 08-15-2023
1: Bilen S, Biswas G, Otsuyama S, Kono T, Sakai M, Hikima J. Inflammatory responses in the Japanese pufferfish (Takifugu rubripes) head kidney cells stimulated with an inflammasome-inducing agent, nigericin. Dev Comp Immunol. 2014 Oct;46(2):222-30. doi: 10.1016/j.dci.2014.04.010. Epub 2014 Apr 24. PubMed PMID: 24768998.
2: Deng CC, Liang Y, Wu MS, Feng FT, Hu WR, Chen LZ, Feng QS, Bei JX, Zeng YX. Nigericin selectively targets cancer stem cells in nasopharyngeal carcinoma. Int J Biochem Cell Biol. 2013 Sep;45(9):1997-2006. doi: 10.1016/j.biocel.2013.06.023. Epub 2013 Jul 4. PubMed PMID: 23831840.
3: Zhou HM, Dong TT, Wang LL, Feng B, Zhao HC, Fan XK, Zheng MH. Suppression of colorectal cancer metastasis by nigericin through inhibition of epithelial-mesenchymal transition. World J Gastroenterol. 2012 Jun 7;18(21):2640-8. doi: 10.3748/wjg.v18.i21.2640. PubMed PMID: 22690072; PubMed Central PMCID: PMC3370000.
4: Lim J, Lee Y, Kim HW, Rhyu IJ, Oh MS, Youdim MB, Yue Z, Oh YJ. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak. J Biol Chem. 2012 Jul 6;287(28):23271-82. doi: 10.1074/jbc.M112.364281. Epub 2012 Apr 5. PubMed PMID: 22493436; PubMed Central PMCID: PMC3390606.
5: Stout-Delgado HW, Vaughan SE, Shirali AC, Jaramillo RJ, Harrod KS. Impaired NLRP3 inflammasome function in elderly mice during influenza infection is rescued by treatment with nigericin. J Immunol. 2012 Mar 15;188(6):2815-24. doi: 10.4049/jimmunol.1103051. Epub 2012 Feb 10. PubMed PMID: 22327078; PubMed Central PMCID: PMC3294083.
6: Sturz GR, Phan TH, Mummalaneni S, Ren Z, DeSimone JA, Lyall V. The K+-H+ exchanger, nigericin, modulates taste cell pH and chorda tympani taste nerve responses to acidic stimuli. Chem Senses. 2011 May;36(4):375-88. doi: 10.1093/chemse/bjq146. Epub 2011 Jan 21. PubMed PMID: 21257734; PubMed Central PMCID: PMC3151661.
7: Myskiw C, Piper J, Huzarewich R, Booth TF, Cao J, He R. Nigericin is a potent inhibitor of the early stage of vaccinia virus replication. Antiviral Res. 2010 Dec;88(3):304-10. doi: 10.1016/j.antiviral.2010.10.001. Epub 2010 Oct 15. PubMed PMID: 20951746.
8: Mashima T, Okabe S, Seimiya H. Pharmacological targeting of constitutively active truncated androgen receptor by nigericin and suppression of hormone-refractory prostate cancer cell growth. Mol Pharmacol. 2010 Nov;78(5):846-54. doi: 10.1124/mol.110.064790. Epub 2010 Aug 13. PubMed PMID: 20709811.
9: Cui J, Li C, Wang C, Li Y, Zhang L, Zhang L, Xiu X, Li Y, Wei N. Nigericin-mediated liposome loading of topotecan: is nigericin a potential drug release regulator? Int J Pharm. 2010 Oct 31;399(1-2):31-6. doi: 10.1016/j.ijpharm.2010.07.050. Epub 2010 Aug 1. PubMed PMID: 20678563.
10: Fruth IA, Arrizabalaga G. Toxoplasma gondii: induction of egress by the potassium ionophore nigericin. Int J Parasitol. 2007 Dec;37(14):1559-67. Epub 2007 Jun 9. PubMed PMID: 17618633; PubMed Central PMCID: PMC2221775.

Explore Compound Types